molecular formula C6H8N2O6S2 B057047 2,5-Diaminobenzene-1,3-disulfonic acid CAS No. 6409-48-9

2,5-Diaminobenzene-1,3-disulfonic acid

Cat. No.: B057047
CAS No.: 6409-48-9
M. Wt: 268.3 g/mol
InChI Key: QGNJPFLIBOTDKU-UHFFFAOYSA-N
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Description

2,5-Diaminobenzene-1,3-disulfonic acid is a multifunctional aromatic compound of significant importance in chemical research and development, primarily serving as a sophisticated organic building block. Its structure, featuring two electron-donating amino groups strategically positioned relative to two strongly ionizable sulfonic acid groups, confers unique electronic and solubility properties. The principal research application of this compound is as a key precursor in the synthesis of advanced diazo dyes and pigments, where it acts as a crucial coupling agent to produce colors with enhanced water solubility, light-fastness, and specific hue characteristics. Furthermore, its diamine functionality makes it an invaluable intermediate in the creation of functional polymers, such as polyimides and aramids, contributing to thermal stability and mechanical strength. In the field of materials science, researchers utilize this compound to develop novel conjugated systems for organic electronics and chemosensors. The sulfonic acid groups facilitate aqueous-phase reactions and improve the biocompatibility of derived molecules, making it a candidate for synthesizing fluorescent tags and probes for bioimaging and biochemical assays. Its mechanism of action in these applications often involves electrophilic substitution reactions, particularly diazotization of the amino groups, followed by coupling with electron-rich aromatics to form extended chromophores. This high-purity reagent is essential for scientists exploring new synthetic methodologies, advanced material properties, and the development of next-generation diagnostic and imaging agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminobenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPFLIBOTDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570455
Record name 2,5-Diaminobenzene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6409-48-9
Record name 2,5-Diaminobenzene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzene-1,3-disulfonic acid, a key aromatic compound, serves as a vital building block in the synthesis of various specialty chemicals, including azo dyes and potential pharmaceutical intermediates. Its unique structure, featuring two amino and two sulfonic acid groups on a benzene ring, imparts specific chemical properties that are highly sought after in materials science and drug development. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and an analysis of the factors governing product yield and purity.

Introduction: Significance and Properties of this compound

This compound, also known by its synonym p-Phenylenediamine-2,6-disulfonic acid, is an organic compound with the chemical formula C₆H₈N₂O₆S₂.[1] Its molecular structure consists of a benzene ring substituted with two amino groups at positions 2 and 5, and two sulfonic acid groups at positions 1 and 3. The presence of both basic amino groups and acidic sulfonic acid groups makes it an amphoteric molecule, influencing its solubility and reactivity.

The strategic placement of these functional groups makes this compound a valuable precursor in the synthesis of complex organic molecules. The amino groups can be readily diazotized and coupled to form azo compounds, which are the basis for a wide range of dyes and pigments. Furthermore, the sulfonic acid groups enhance water solubility, a desirable property for many dyeing applications and for the formulation of pharmaceutical agents.

Key Properties:

PropertyValue
CAS Number 6409-48-9[1]
Molecular Formula C₆H₈N₂O₆S₂[1]
Molecular Weight 268.27 g/mol
IUPAC Name This compound[1]
Synonyms p-Phenylenediamine-2,6-disulfonic acid[1]

Core Synthesis Strategy: Electrophilic Sulfonation of p-Phenylenediamine

The most direct and industrially viable approach for the synthesis of this compound is the electrophilic aromatic substitution of p-phenylenediamine. This reaction involves the introduction of two sulfonic acid groups onto the benzene ring using a strong sulfonating agent.

Mechanistic Insights and Regioselectivity

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophiles (SO₃). The amino group (-NH₂) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[2][3] However, under the strongly acidic conditions required for sulfonation, the amino groups are protonated to form anilinium ions (-NH₃⁺). The anilinium ion is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[3]

This change in the directing effect of the amino group under acidic conditions is the key to synthesizing the 1,3-disulfonic acid isomer. While the initial sulfonation of p-phenylenediamine might favor the formation of the 2-sulfonic acid derivative, subsequent sulfonation under forcing conditions can lead to the thermodynamically more stable 1,3-disubstituted product. The reversibility of the sulfonation reaction allows for isomer rearrangement to the more stable product at higher temperatures.

The formation of the isomeric 1,4-diaminobenzene-2,5-disulphonic acid is a competing reaction. The conditions of the sulfonation, including the concentration of the sulfonating agent, temperature, and reaction time, must be carefully controlled to maximize the yield of the desired 1,3-disulfonic acid isomer.

Detailed Synthesis Protocols

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in contemporary literature, a plausible and effective method can be extrapolated from established procedures for the sulfonation of aromatic amines, particularly the synthesis of its isomers. The following protocol is a representative procedure based on these principles.

Synthesis via Direct Sulfonation of p-Phenylenediamine

This method involves the direct sulfonation of p-phenylenediamine using fuming sulfuric acid (oleum). The control of reaction temperature and the concentration of sulfur trioxide in the oleum are critical for achieving the desired disubstitution at the 1 and 3 positions.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a calculated amount of fuming sulfuric acid (oleum) with a specific concentration of free SO₃ (e.g., 20-30%). The flask should be cooled in an ice-water bath.

  • Addition of Reactant: Slowly and carefully add p-phenylenediamine to the stirred oleum. The addition should be done in small portions to control the exothermic reaction and maintain the temperature below a certain limit (e.g., 20-30°C).

  • Sulfonation: After the addition is complete, the reaction mixture is gradually heated to a temperature range of 120-160°C. The reaction is maintained at this temperature for several hours with continuous stirring to ensure complete disulfonation and to favor the formation of the thermodynamically stable 1,3-isomer. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice or a mixture of ice and water. This quenching step precipitates the product.

  • Purification: The precipitated solid is collected by filtration and washed with a small amount of cold dilute sulfuric acid to remove any unreacted starting material, followed by washing with cold water to remove excess acid. Further purification can be achieved by recrystallization from hot water or an appropriate solvent system. A patent for a related compound suggests a purification process involving dissolving the crude product in water with alcohol and inorganic acid, followed by decolorization with activated carbon and recrystallization.[4]

Key Experimental Parameters and Their Influence:

ParameterInfluence on the ReactionRecommended Range/Value
Concentration of Oleum Higher SO₃ concentration increases the rate of sulfonation.20-30% free SO₃
Reaction Temperature Higher temperatures favor the formation of the thermodynamically more stable 1,3-isomer but can also lead to side reactions and decomposition.120-160°C
Reaction Time Sufficient time is required for the completion of the disulfonation and for the isomeric equilibrium to be established.4-8 hours (monitor by TLC/HPLC)
Ratio of Reactants A molar excess of the sulfonating agent is typically used to ensure complete disulfonation.Molar ratio of p-phenylenediamine to SO₃ of 1:2.5 to 1:3

Alternative Synthetic Approaches

While direct sulfonation of p-phenylenediamine is the most straightforward method, other multi-step synthetic routes can be envisioned, although they are generally more complex and less economically viable for large-scale production.

From Nitroaromatic Precursors

One potential alternative involves the sulfonation of a dinitrobenzene derivative followed by the reduction of the nitro groups to amino groups. For instance, the sulfonation of 1,4-dinitrobenzene could potentially yield 2,5-dinitrobenzene-1,3-disulfonic acid, which could then be reduced to the desired product. However, the regioselectivity of the initial sulfonation step would need to be carefully controlled.

Hypothetical Reaction Pathway:

Caption: A potential multi-step synthesis route starting from 1,4-dinitrobenzene.

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • p-Phenylenediamine: Is a toxic and sensitizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fuming Sulfuric Acid (Oleum): Is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns. It should be handled with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves, a face shield, and a chemical-resistant apron.

  • Reaction Conditions: The sulfonation reaction is exothermic and should be carefully controlled to prevent runaway reactions. The use of a cooling bath during the initial addition of the reactant is essential.

Conclusion

The synthesis of this compound is primarily achieved through the direct sulfonation of p-phenylenediamine. The key to obtaining the desired 1,3-disulfonic acid isomer lies in the careful control of reaction conditions, particularly temperature and the concentration of the sulfonating agent, to leverage the meta-directing effect of the protonated amino groups. While alternative multi-step routes are theoretically possible, the direct sulfonation method remains the most practical and efficient approach for laboratory and industrial-scale production. Researchers and professionals in drug development and materials science can utilize the principles and protocols outlined in this guide to successfully synthesize this valuable chemical intermediate for their specific applications.

References

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (n.d.). RSC Publishing.
  • Product manipulations and comparison of isomer outcomes with aniline sulfon
  • This compound | C6H8N2O6S2 | CID 15249343. (n.d.). PubChem. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
  • Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2,5-Diaminobenzene-1,3-disulfonic acid, a versatile aromatic sulfonic acid derivative. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, offering both established data and detailed experimental protocols for its characterization.

Introduction: Understanding the Core Compound

This compound, identified by CAS numbers 6409-48-9 and 88-46-0 , is an organic compound featuring a benzene ring substituted with two amino groups and two sulfonic acid groups.[1][2][3][4][5] This unique substitution pattern imparts specific chemical reactivity and physical characteristics, making it a subject of interest in various chemical applications. Its structure suggests a high degree of polarity, which significantly influences its solubility and other properties. A clear understanding of its physicochemical profile is paramount for its effective application and for predicting its behavior in different chemical and biological systems.

It is crucial to distinguish this compound from its isomers, such as 2,4-diaminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid, as their structural differences lead to distinct physical and chemical properties.[6][7] This guide will focus exclusively on the 1,3-disulfonic acid isomer.

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified values for several key parameters are not extensively reported in the scientific literature.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[1][5]
Synonyms Metanilic acid diamine, 1,3-Benzenedisulfonic acid, 2,5-diamino-, p-Phenylenediamine-2,6-disulfonic acid[1][5]
CAS Number 6409-48-9, 88-46-0[1][2][3][4][5]
Molecular Formula C₆H₈N₂O₆S₂[1][4]
Molar Mass 268.27 g/mol [1][5]
Appearance Off-white to beige powder[3][5]
Melting Point Decomposes on heating[3][5]
Boiling Point Data not available[2]
Solubility in Water Soluble[3][5]
pH Value Acidic in aqueous solution[3][5]
Density Approximately 1.8 g/cm³ (Predicted: 1.922±0.06 g/cm³)[3][4][5]
pKa -1.81±0.50 (Predicted)[4]

In-depth Analysis and Experimental Protocols

This section provides a detailed examination of the key physicochemical properties and outlines standardized methodologies for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Acidity (pKa)

The acidity of this compound is a critical parameter, governed by the two sulfonic acid groups and, to a lesser extent, the two amino groups. The sulfonic acid moieties are expected to be strongly acidic.

Expertise & Experience: The pKa values of sulfonic acids are often very low, making their direct experimental determination challenging. Potentiometric titration is a common method, but for highly acidic functional groups, the inflection points can be difficult to discern accurately in aqueous solutions. Non-aqueous titrations or spectroscopic methods are often more reliable.

Trustworthiness: A self-validating system for pKa determination involves calibrating the measurement system with certified reference standards of known pKa values that bracket the expected pKa of the analyte.

Authoritative Grounding & Comprehensive References: The determination of pKa for sulfonic acids can be performed using various techniques, including potentiometric titration and spectrophotometry. A standard test method for sulfonic acids is provided by ASTM D4711, although this is specific to alkylbenzene sulfonic acids, the principles can be adapted.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but this will affect the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points and two half-equivalence points are expected. The first, lower pKa will correspond to the first sulfonic acid group, and the second to the other. The pKa values of the amino groups will be significantly higher and may require titration with a strong acid.

Thermal_Analysis_Workflow A Weigh Sample into TGA/DSC Pan B Place Sample in Instrument under Controlled Atmosphere A->B C Heat Sample at a Constant Rate B->C D Record Mass Change (TGA) and Heat Flow (DSC) C->D E Analyze Thermograms for Decomposition Temperatures and Events D->E

Figure 3: Workflow for TGA/DSC analysis.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Expertise & Experience:

  • FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for amino (N-H stretching and bending), sulfonic acid (S=O and S-O stretching), and aromatic C-H and C=C bonds are expected.

  • NMR Spectroscopy (¹H and ¹³C): Offers detailed information about the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can confirm the substitution pattern of the benzene ring.

  • UV-Vis Spectroscopy: Reveals information about the electronic transitions within the molecule. The presence of the aromatic ring and amino groups will result in characteristic absorption bands in the UV region.

Trustworthiness: Spectroscopic data should be acquired on a well-maintained and calibrated instrument. The solvent used for NMR and UV-Vis analysis should be reported, as it can influence the spectral features. Comparison of the obtained spectra with theoretical predictions or data from reliable databases enhances the confidence in the structural assignment.

Experimental Protocols:

  • FT-IR: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory.

  • NMR: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed in an NMR spectrometer.

  • UV-Vis: A dilute solution of the compound is prepared in a suitable solvent (e.g., water or methanol) and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Conclusion

The physicochemical properties of this compound are integral to its successful application in various scientific and industrial domains. This guide has provided a consolidated overview of its known characteristics and has detailed robust experimental protocols for their determination. While some properties are well-documented, a clear need exists for more comprehensive, experimentally verified data, particularly for its pKa values and detailed spectroscopic profiles. The methodologies outlined herein provide a framework for researchers to generate reliable data, contributing to a more complete understanding of this important chemical compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound. [Link]

  • Ccount Chem. This compound. [Link]

  • ChemBK. 2,5-Diaminobenzenesulfonic acid. [Link]

  • Ccount Chem. This compound. [Link]

Sources

An In-depth Technical Guide to 2,5-Diaminobenzene-1,3-disulfonic Acid (CAS: 6409-48-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block for Advanced Materials

2,5-Diaminobenzene-1,3-disulfonic acid is a unique aromatic compound characterized by the presence of two amine and two sulfonic acid groups attached to a benzene ring. This highly functionalized structure imparts a combination of properties, including high polarity, water solubility, and the ability to participate in a variety of chemical reactions. These attributes make it a valuable monomer and intermediate in the synthesis of specialized polymers, dyes, and potentially in the development of novel materials for advanced applications. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis methodology, spectroscopic characterization, key applications, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The presence of both basic amino groups and acidic sulfonic acid groups results in zwitterionic characteristics, influencing its solubility and reactivity.

PropertyValueSource(s)
CAS Number 6409-48-9[1]
Molecular Formula C₆H₈N₂O₆S₂[1]
Molecular Weight 268.27 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to beige powder[2]
Solubility in Water Soluble[2]
Density Approximately 1.8 g/cm³[2]
pH Value Acidic in aqueous solution[2]
Predicted pKa -1.81 ± 0.50[3]
Storage Keep in a dark place, under an inert atmosphere[4]

Synthesis and Purification: A Proposed Methodology

While specific experimental procedures for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for the sulfonation of aromatic amines. The direct sulfonation of p-phenylenediamine is a common approach for producing related compounds.[5][6]

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a direct sulfonation of p-phenylenediamine using a strong sulfonating agent, such as fuming sulfuric acid (oleum). The amino groups on the benzene ring are activating and ortho-, para-directing. However, under strongly acidic conditions, the amino groups will be protonated, becoming deactivating and meta-directing. This complex interplay of electronic effects will influence the position of sulfonation.

G cluster_0 Proposed Synthesis of this compound p-Phenylenediamine p-Phenylenediamine Reaction_Vessel Reaction at Elevated Temperature p-Phenylenediamine->Reaction_Vessel Fuming_Sulfuric_Acid Fuming Sulfuric Acid (Oleum) Fuming_Sulfuric_Acid->Reaction_Vessel Protonated_Intermediate Protonated Diamine Intermediate Reaction_Vessel->Protonated_Intermediate Protonation of amino groups Sulfonation Electrophilic Aromatic Substitution (Sulfonation) Protonated_Intermediate->Sulfonation Product This compound Sulfonation->Product Introduction of two sulfonic acid groups Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general sulfonation reactions of aromatic amines and should be optimized and validated in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a molar excess of fuming sulfuric acid (e.g., 20% SO₃).

  • Cooling: Cool the flask in an ice-salt bath to maintain a low temperature (e.g., 0-5 °C).

  • Addition of Reactant: Slowly add p-phenylenediamine to the stirred fuming sulfuric acid. The addition should be dropwise or in small portions to control the exothermic reaction and maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 80-100 °C) for several hours to facilitate the disulfonation. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove excess acid.

  • Purification: The crude product can be purified by recrystallization from hot water or an appropriate aqueous-organic solvent mixture. The purity of the final product should be confirmed by analytical methods such as NMR and elemental analysis.

Spectroscopic Characterization

While comprehensive, publicly available spectra for this compound are scarce, chemical suppliers indicate the availability of analytical data, including NMR, HPLC, and LC-MS.[4] Researchers should request this information directly from the supplier. Based on the chemical structure, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid groups. The protons of the amino groups and sulfonic acid groups will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms in the benzene ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

  • N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine groups.

  • S=O stretching: Strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ for the sulfonic acid groups.

  • C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • S-O stretching: Bands around 900-700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (or M+H⁺/M-H⁻) corresponding to the molecular weight of the compound (268.27 g/mol ).

Applications in Materials Science and Synthesis

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials.

Precursor for Sulfonated Polymers

This compound is a key building block for the synthesis of sulfonated polyimides and other polymers.[7] The sulfonic acid groups incorporated into the polymer backbone can enhance properties such as:

  • Proton conductivity: Making them suitable for applications in proton exchange membranes (PEMs) for fuel cells.

  • Solubility: Improving the processability of otherwise intractable polymers.

  • Hydrophilicity: Modifying the surface properties of materials.

G cluster_0 Application in Polymer Synthesis Monomer 2,5-Diaminobenzene- 1,3-disulfonic acid Polymerization Polycondensation Monomer->Polymerization Comonomer Aromatic Dianhydride (e.g., PMDA) Comonomer->Polymerization Polymer Sulfonated Polyimide Polymerization->Polymer Application Proton Exchange Membrane (Fuel Cells) Polymer->Application

Caption: Use of the title compound in the synthesis of sulfonated polyimides.

Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The amine and sulfonic acid groups can act as coordination sites for metal ions or as reactive sites for the formation of covalent linkages, making it a potential linker for the construction of MOFs and COFs.[4] These materials have applications in:

  • Gas storage and separation

  • Catalysis

  • Sensing

Intermediate in Dye Synthesis

Aromatic diamines and sulfonic acids are common precursors in the synthesis of azo dyes and other colorants. The specific substitution pattern of this compound could be exploited to create dyes with tailored colors and properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: It is harmful if swallowed and can cause skin and eye irritation.[8] May cause sensitization by skin contact.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[2] Protect from moisture and direct sunlight.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in materials science. Its unique combination of amino and sulfonic acid groups makes it a valuable monomer for the synthesis of sulfonated polymers with applications in areas such as fuel cells. While detailed synthetic and spectroscopic data in the public domain is limited, its potential applications warrant further investigation and characterization by the scientific community. Researchers are encouraged to consult directly with chemical suppliers for detailed analytical information and to exercise appropriate caution during its handling and use.

References

Sources

solubility of 2,5-Diaminobenzene-1,3-disulfonic acid in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,5-Diaminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6409-48-9) is a key intermediate in the synthesis of various specialty chemicals, most notably as a precursor for azo dyes.[1] Its molecular structure, featuring both acidic sulfonic acid groups and basic amino groups, imparts unique physicochemical properties that govern its behavior in different solvent systems. An understanding of its solubility is paramount for its synthesis, purification, and application, directly impacting reaction kinetics, crystallization, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the underlying scientific principles governing its solubility and provides detailed protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility characteristics.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 6409-48-9[3][4][5][6][7][8][9]
Molecular Formula C6H8N2O6S2[2][8]
Molar Mass 268.27 g/mol [2]
Appearance Off-white to beige powder[2]
Melting Point Decomposes on heating[2]
Predicted pKa -1.81 ± 0.50 (for sulfonic acid groups)[8]

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is a complex interplay of its functional groups and the properties of the solvent.

Aqueous Solubility and the Role of pH

Qualitative assessments indicate that this compound is "soluble" in water.[2] This is attributed to the high polarity imparted by the two sulfonic acid groups and two amino groups, which readily form hydrogen bonds with water molecules.

The solubility in aqueous media is critically dependent on pH due to the presence of both acidic and basic functionalities. The molecule can exist in various ionic forms, as depicted in the diagram below.

G Anionic (High pH) Anionic (High pH) Zwitterionic (Intermediate pH) Zwitterionic (Intermediate pH) Anionic (High pH)->Zwitterionic (Intermediate pH) + H+ Cationic (Low pH) Cationic (Low pH) Zwitterionic (Intermediate pH)->Cationic (Low pH) + H+

Figure 1. Predominant ionic species of this compound at varying pH.

  • At low pH (highly acidic): Both amino groups will be protonated (-NH3+), and the sulfonic acid groups will be in their acidic form (-SO3H). The net positive charge should enhance solubility in aqueous acidic solutions.

  • At intermediate pH: The sulfonic acid groups, being strongly acidic (predicted pKa of -1.81), will be deprotonated (-SO3-), while the amino groups will be protonated (-NH3+).[8] This results in a zwitterionic form. The solubility of zwitterions can be complex and often represents a point of minimum solubility.

  • At high pH (alkaline): The amino groups will be in their free base form (-NH2), and the sulfonic acid groups will be deprotonated (-SO3-). The net negative charge should lead to high solubility in aqueous alkaline solutions.

Solubility in Organic Solvents

The presence of highly polar sulfonic acid groups suggests that the solubility of this compound in non-polar organic solvents (e.g., hexane, toluene) will be negligible.

Solubility is more likely in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol may show some limited solubility, but the ionic nature of the solute will likely hinder extensive dissolution.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various media.

Methodology:

  • Add approximately 10 mg of this compound to each of five labeled test tubes.

  • To the respective test tubes, add 1 mL of the following solvents:

    • Deionized Water

    • 0.1 M HCl

    • 0.1 M NaOH

    • Ethanol

    • Acetone

  • Vortex each tube vigorously for 1 minute.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

Protocol 2: Quantitative Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow to settle C->D E Filter through 0.22 µm syringe filter D->E F Prepare serial dilutions E->F G Analyze by UV-Vis Spectroscopy or HPLC F->G H Calculate concentration from calibration curve G->H

Figure 2. Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Analysis: Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved solute using a suitable analytical method, such as UV-Vis spectroscopy (due to its aromatic nature) or HPLC. A calibration curve prepared with known concentrations is required for accurate quantification.

Purification and Crystallization

The principles of solubility are directly applied in the purification of this compound. A patented method describes a purification process where the crude product is dissolved in a mixture of water and an alcohol solvent with the addition of an inorganic acid.[10] The solution is then decolorized with activated carbon, and the purified product is obtained through reduced pressure distillation and crystallization.[10]

This suggests that a mixed aqueous-organic solvent system can be effective for dissolving the compound, likely at an elevated temperature, while allowing for crystallization upon cooling or solvent removal. The choice of alcohol and inorganic acid will influence the solubility profile and should be optimized for yield and purity.

Safety Precautions

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[8]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[8]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water.[11]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[11]

    • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[11]

    • In all cases of exposure, seek medical attention.

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility behavior. Its amphoteric nature, with two strongly acidic sulfonic acid groups and two basic amino groups, makes its aqueous solubility highly dependent on pH. It is expected to be soluble in polar solvents, particularly aqueous acidic and alkaline solutions, and poorly soluble in non-polar organic solvents. For researchers and professionals in drug development and chemical synthesis, the experimental protocols provided in this guide offer a robust framework for determining the precise solubility of this compound in various solvent systems, enabling optimization of its use in synthesis and purification processes.

References

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  • 2,5-Diaminobenzene-1,4-disulfonic Acid Manufacturer & Exporter | CAS No. 7139-89-1. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's In-Depth Guide to the Safe Handling of 2,5-Diaminobenzene-1,3-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 2,5-Diaminobenzene-1,3-disulfonic acid (CAS No. 6409-48-9). As a sulfonated aromatic amine, this compound presents a specific risk profile that necessitates a deep understanding beyond generic laboratory safety guidelines. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.

Compound Identification and Risk Profile

This compound is an organic compound whose structure presents a dual-hazard profile stemming from both the amino and sulfonic acid functional groups.[1][2] Understanding its classification under the Globally Harmonized System (GHS) is the foundational step in risk assessment.

GHS Classification and Hazard Statements

The primary hazards associated with this compound are significant and demand careful consideration. It is classified as a substance with acute oral toxicity, the potential to cause severe skin and eye irritation or damage, and, most critically, suspected carcinogenicity.[3]

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Irritation / CorrosionCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][4]
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage.[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
CarcinogenicityCategory 1BH350: May cause cancer.
Aquatic Hazard (Acute & Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

The signal word for this chemical is "Danger" .[4] The causality behind these classifications is rooted in its chemical nature. The sulfonic acid groups contribute to its corrosive properties, capable of causing chemical burns.[1] The aromatic amine structure is often associated with skin sensitization and long-term health risks, including potential carcinogenicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks outlined above, a stringent, multi-layered approach combining engineering controls and personal protective equipment is mandatory. The primary objective is to eliminate or minimize all potential routes of exposure: inhalation, skin/eye contact, and ingestion.

Primary Engineering Controls

All work involving solid (powder) or dissolved forms of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles, which can cause respiratory tract irritation and systemic toxicity.[3][5] The facility must also be equipped with easily accessible eyewash stations and safety showers.[3][6]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

Protection Type Specification Rationale and Best Practices Source
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Must be worn at all times. Given the risk of skin burns and sensitization, double-gloving is recommended during weighing and solution preparation.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, avoiding skin contact during removal.[7][3][5][7][8]
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[3][6] A face shield is required when handling larger quantities or when there is a significant risk of splashing, protecting the entire face from corrosive materials.[7][8][3][6][7][8]
Skin & Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.A fully-buttoned lab coat provides a barrier against accidental spills. All skin must be covered. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[3][9][3][9]
Respiratory Protection NIOSH-approved respirator with P3 cartridges for particulates.Required if working outside of a fume hood (not recommended) or during a large spill clean-up where dust generation is unavoidable.[3][7][3][7]

Safe Handling, Storage, and Experimental Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidents and maintaining the compound's integrity.

Storage Requirements

Store this compound in a tightly closed, properly labeled container.[3] The storage area should be cool, dry, and well-ventilated, separate from incompatible materials such as strong oxidizing agents.[3][7] It should be stored in a locked cabinet or an area accessible only to authorized personnel due to its high toxicity and carcinogenic potential.

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed as a self-validating system, where each step reinforces safety.

Objective: To accurately weigh 100 mg of solid this compound and prepare a 10 mM stock solution in an appropriate solvent.

  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface and the analytical balance inside the fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, waste container) inside the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully open the container of this compound. Avoid creating airborne dust by handling the container gently.

    • Using a clean spatula, carefully transfer approximately 100 mg of the solid to the weigh boat.

    • Close the primary container immediately and securely.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed solid into the labeled volumetric flask. A powder funnel can minimize loss and prevent contamination of the flask neck.

    • Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder, and transfer this rinse into the volumetric flask.

    • Add solvent to the flask until it is approximately half-full.

    • Cap the flask and gently swirl to dissolve the solid.

    • Once dissolved, add solvent to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

    • Thoroughly decontaminate the spatula, work surface, and any other equipment used.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a rapid and well-rehearsed response is crucial to minimize harm.

Exposure Response
Exposure Route Immediate Action Source
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][9] Seek immediate medical attention.[3][3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][9]
Inhalation Move the victim to fresh air immediately.[3][9] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.[3][3][9]
Ingestion Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][3]
Accidental Release Measures

For any spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

Workflow for a Minor Solid Spill (<1 g) inside a Fume Hood:

Spill_Response A SPILL DETECTED (Minor solid spill <1g in fume hood) B Alert personnel in the immediate area. Ensure fume hood is operational. A->B C Don appropriate PPE: Double gloves, lab coat, goggles, face shield. B->C D Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust. C->D E Carefully sweep or vacuum the material into a labeled hazardous waste container. Use spark-proof tools if applicable. D->E F Decontaminate the spill area with an appropriate cleaning solution. E->F G Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste. F->G H Wash hands and exposed skin thoroughly. G->H I Document the spill and response in the laboratory safety log. H->I

Caption: Workflow for minor solid spill response.

For major spills, evacuate the area, restrict access, and contact the institution's emergency response team immediately.[7]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Containers should be clearly labeled. Follow all local, state, and federal regulations for chemical waste disposal.[10] Do not discharge to sewer systems or allow it to enter the environment, as it is very toxic to aquatic life.[10]

References

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thermal stability and decomposition of 2,5-Diaminobenzene-1,3-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Diaminobenzene-1,3-disulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound (CAS No: 6409-48-9). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delineates the compound's physicochemical properties, proposes a multi-stage thermal decomposition pathway, and outlines a robust analytical workflow for its characterization. Understanding the thermal behavior of this bifunctional aromatic compound is paramount for ensuring its safe handling, establishing processing limits, and predicting its long-term stability in various applications. The guide emphasizes the generation of corrosive and toxic gases, such as sulfur and nitrogen oxides, upon decomposition. Detailed, field-proven protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) are presented to equip scientists with the necessary tools for a thorough investigation.

Introduction

This compound is an aromatic organic compound featuring two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups attached to a benzene ring. This unique substitution pattern imparts properties that make it a valuable building block in the synthesis of specialized polymers, azo dyes, and other functional materials. The presence of both basic (amine) and strongly acidic (sulfonic acid) functionalities creates a zwitterionic character that influences its solubility, reactivity, and intermolecular interactions.

The industrial utility of such compounds is often dictated by their thermal stability. A comprehensive understanding of the decomposition onset temperature, the kinetics of the process, and the nature of the evolved byproducts is not merely an academic exercise; it is a critical safety and quality control parameter. For instance, in polymerization reactions, exceeding the thermal stability threshold can lead to unwanted side reactions, degradation of the final product, and the hazardous release of volatile compounds. This guide serves as a foundational resource for investigating and understanding these critical thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for quick reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 6409-48-9[1][2][3][4]
Molecular Formula C₆H₈N₂O₆S₂[1]
Molecular Weight 268.3 g/mol [1]
Synonyms p-Phenylenediamine-2,6-disulfonic acid[1]

Thermal Stability Profile

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent functional groups. In this compound, the C-S bonds of the sulfonic acid groups are the most likely points of initial thermal cleavage.

Based on this, it is hypothesized that this compound undergoes a multi-stage decomposition process:

  • Initial Stage (Desulfonation): The first significant weight loss, likely commencing in the 300-400 °C range, corresponds to the cleavage of the sulfonic acid groups.

  • Secondary Stage (Ring Fragmentation): At higher temperatures, the remaining diaminobenzene structure will degrade, involving the cleavage of C-N bonds and the fragmentation of the aromatic ring.

During thermal decomposition, the generation of irritating and highly toxic gases is a major concern.[8][9] These include oxides of sulfur (SO₂, SO₃) from the sulfonic acid groups and oxides of nitrogen (NOx) from the amine groups.[9]

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is proposed to proceed via the pathway illustrated below. The process is initiated by the thermally weakest link in the structure, the C-S bond, leading to desulfonation. The energy required for this step is significantly lower than that for the C-N, C-C, or C-H bonds within the aromatic ring. Subsequent heating provides the energy necessary to fragment the more stable diaminobenzene intermediate, ultimately leading to the evolution of smaller gaseous molecules and the formation of a stable carbonaceous char.

Decomposition_Pathway Start This compound Intermediate 1,4-Diaminobenzene (Intermediate) + Char Precursors Start->Intermediate ΔT (approx. 300-400°C) - Initial Desulfonation Gases1 SO₂, SO₃ Start->Gases1 Evolved Gas Gases2 NOx, CO, CO₂, H₂O Intermediate->Gases2 Evolved Gas Char Carbonaceous Char Intermediate->Char ΔT (> 400°C) - Ring Fragmentation

Caption: Proposed thermal decomposition pathway for this compound.

Recommended Analytical Workflow for Characterization

To experimentally validate the proposed thermal behavior and accurately quantify the stability of this compound, a multi-technique analytical approach is essential. The following workflow provides a robust framework for a comprehensive investigation.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Core Thermal Analysis cluster_ega Product Identification cluster_interp Synthesis Prep Sample Preparation (Drying, Weighing) TGA_DSC Simultaneous TGA/DSC (Determine T_onset, ΔH) Prep->TGA_DSC Analyze EGA Evolved Gas Analysis (TGA-MS or TGA-FTIR) TGA_DSC->EGA Identify Gases Interp Data Interpretation & Mechanism Proposal TGA_DSC->Interp EGA->Interp Correlate

Caption: Recommended workflow for thermal analysis of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time, providing precise data on decomposition temperatures and compositional analysis.[10]

  • Objective: To determine the onset temperature of decomposition (T_onset) and quantify the mass loss associated with each stage of degradation.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation:

      • Dry the this compound sample in a vacuum oven at 80-100 °C for several hours to remove adsorbed moisture, which could interfere with the interpretation of the initial weight loss.

      • Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

    • Instrument Setup:

      • Place the sample pan in the TGA furnace.

      • Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal stability of the material, as opposed to its oxidative decomposition (combustion).[11]

    • Thermal Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between analytical speed and the resolution of distinct thermal events.[12]

    • Data Analysis:

      • Plot the sample weight (%) as a function of temperature.

      • Determine the onset temperature (T_onset) of each weight loss step, typically calculated using the tangent method at the point of initial significant mass loss.

      • Calculate the first derivative of the weight loss curve (DTG curve). The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition for each step.

      • Quantify the percentage weight loss for each distinct decomposition stage. This can be correlated with the loss of specific molecular fragments (e.g., two SO₃H groups).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).[10]

  • Objective: To identify the thermal nature (endothermic/exothermic) of the decomposition process and detect any phase transitions prior to decomposition.

  • Methodology:

    • DSC is often performed simultaneously with TGA using an STA (Simultaneous Thermal Analyzer).

    • If run separately, use a similar thermal program as TGA (e.g., 10 °C/min ramp under a nitrogen atmosphere).

    • Analyze the resulting heat flow curve for sharp endothermic peaks (indicating melting) or broad exothermic peaks, which often accompany decomposition reactions.

Protocol Insight: Evolved Gas Analysis (EGA)

While TGA quantifies mass loss, it does not identify the chemical nature of the evolved volatile species. EGA, typically performed by coupling the TGA outlet to a Mass Spectrometer (MS) or an FTIR spectrometer, is essential for this purpose.

  • Objective: To identify the gaseous byproducts released at each stage of thermal decomposition.

  • Methodology:

    • Interface the gas outlet of the TGA instrument to the inlet of an MS or FTIR gas cell via a heated transfer line. The transfer line must be heated (e.g., to 200-250 °C) to prevent condensation of the evolved products.

    • Run the TGA experiment as described in section 5.1.

    • Simultaneously acquire mass spectra or infrared spectra of the evolved gas stream.

    • Correlate the evolution of specific gases with the weight loss steps observed in the TGA data. For example, monitor the ion currents for m/z = 64 (SO₂) and m/z = 46 (NO₂) in TGA-MS, or look for the characteristic stretching frequencies of these molecules in TGA-FTIR. This provides direct evidence for the proposed decomposition mechanism.

Safety Considerations for Thermal Events

The thermal decomposition of this compound presents significant chemical hazards. All thermal experiments must be conducted with appropriate safety precautions.

  • Hazardous Gas Evolution: As established, the decomposition of this compound will generate toxic and corrosive gases, including sulfur oxides (SOx) and nitrogen oxides (NOx).[9] Inhalation of these fumes can cause severe respiratory irritation.[13][14]

  • Engineering Controls: All heating and thermal analysis of this compound must be performed inside a certified chemical fume hood or a well-ventilated enclosure to prevent exposure to decomposition products.[8][15] The exhaust from the analytical instruments (TGA, DSC) should be vented appropriately.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, is mandatory.[16][17]

  • Spill and Waste: Spilled material should be carefully swept up to avoid generating dust and placed in a labeled container for disposal.[8][14] Follow local regulations for the disposal of chemical waste.

Conclusion

The thermal stability of this compound is governed primarily by the C-S bonds of its sulfonic acid functionalities. Its decomposition is a multi-stage process initiated by desulfonation, likely in the 300-400 °C range, followed by the degradation of the aromatic core at higher temperatures. This process is accompanied by the release of hazardous SOx and NOx gases. A rigorous characterization of this behavior is essential for safe handling and processing and can be achieved through a systematic analytical workflow employing TGA, DSC, and EGA. The protocols and insights provided in this guide offer a robust framework for researchers to safely and accurately elucidate the thermal properties of this and similar sulfonated aromatic compounds.

References

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A Technical Guide to the Historical Development and Synthesis of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-Diaminobenzene-1,3-disulfonic acid, a key aromatic sulfonated amine. While the precise moment of its initial discovery is embedded within the broader explosion of aniline dye chemistry in the late 19th century, its developmental history is best understood through the evolution of its synthesis. This document delineates the compound's core properties, explores the logical progression of its manufacturing processes from historical precedents, details a representative synthesis protocol, and discusses its applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this important chemical intermediate.

Core Compound Identification and Properties

This compound is an organic compound characterized by a benzene core substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This structure makes it a highly functionalized molecule, valuable as a building block in chemical synthesis.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6409-48-9[1]
Molecular Formula C₆H₈N₂O₆S₂[1]
Molecular Weight 268.3 g/mol [1]
Synonym(s) p-Phenylenediamine-2,6-disulfonic acid[1]
Appearance Varies from off-white to beige or violet powder
Melting Point Decomposes upon heating
Solubility Soluble in water

Historical Context and the Logic of Discovery

Pinpointing the exact individual and date for the discovery of this compound is challenging, as it was likely one of many novel structures synthesized during the intense period of research into coal tar derivatives and aniline dyes in the latter half of the 19th century. The development of this class of compounds was not an isolated event but a logical progression driven by the need for new dye precursors with specific properties.

The core scientific drivers were:

  • Solubility: The introduction of sulfonic acid groups (-SO₃H) into aromatic amines was a critical innovation to impart water solubility to dyes, a crucial property for the dyeing process.

  • Chromophores & Auxochromes: Chemists systematically explored how the placement of amine groups (auxochromes) and other functionalities on the benzene ring influenced the color and fastness of the resulting azo dyes.

  • Isomeric Purity: Early synthesis, often involving harsh conditions like high-temperature sulfonation (the "baking" process), would have produced a mixture of isomers. The historical development, therefore, also involves the progression of analytical and purification techniques to isolate and characterize specific isomers like the 2,5-diamino-1,3-disulfonic acid variant.

The discovery was less a single "eureka" moment and more an inevitable outcome of the systematic application of sulfonation, nitration, and reduction reactions to aromatic precursors.

Evolution of Synthetic Methodologies

The synthesis of diaminobenzenedisulfonic acids has evolved from direct, high-energy methods to more controlled, multi-step routes that offer greater purity and yield. The underlying chemical principles are rooted in fundamental aromatic chemistry.

Plausible Historical Synthesis: High-Temperature Sulfonation

Drawing parallels from patents for related isomers, an early and industrially viable method would have been the direct sulfonation of a phenylenediamine precursor at high temperatures.[2][3][4] This "baking" process involves heating the amine with a strong sulfonating agent like oleum (fuming sulfuric acid).

Causality and Experimental Choices:

  • Reactant: p-Phenylenediamine or its monosulfonated derivative would be the logical starting point.

  • Reagent: Oleum (H₂SO₄·SO₃) is used instead of concentrated sulfuric acid to provide a higher concentration of the active electrophile, SO₃, necessary to overcome the deactivating effect of the first sulfonic acid group and achieve disulfonation.

  • Temperature: High temperatures (e.g., 120-160°C) are required to provide the activation energy for the electrophilic aromatic substitution, especially for the introduction of the second sulfonic acid group.[2]

  • Work-up: The reaction mixture is quenched in ice water, causing the less soluble disulfonated product to precipitate, providing a straightforward, if crude, method of isolation.[3]

This method's primary drawback is the potential for side reactions and the formation of a mixture of isomers, necessitating extensive purification.

Modern Synthesis via Nitration and Reduction

A more refined and regioselective approach involves building the molecule through a sequence of nitration, sulfonation, and reduction steps. This provides greater control over the final isomer. A highly effective modern route is the chemical reduction of a dinitro or aminonitro precursor.[5]

Causality and Experimental Choices:

  • Starting Material: A logical precursor would be 2-amino-5-nitrobenzenesulfonic acid or a related dinitrobenzenedisulfonic acid.

  • Reducing Agent: Iron filings in the presence of a mineral acid (e.g., hydrochloric acid) is a classic and cost-effective choice for reducing aromatic nitro groups to amines.[5][6] The reaction proceeds on the surface of the iron.

  • Catalyst/Promoter: An acid like HCl is used to generate the active reducing species and prevent the formation of passivating iron oxide layers on the metal surface.

  • pH Control: After the reduction is complete, the solution is made alkaline (e.g., with sodium carbonate) to precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃), which are then filtered off. The pH of the filtrate is then carefully adjusted back to acidic to precipitate the final aminosulfonic acid product.[5]

This method is generally higher yielding and produces a purer product compared to high-temperature sulfonation.

Representative Experimental Protocol: Reduction of an Aminonitro Precursor

The following protocol is a representative example for the synthesis of a diaminobenzenesulfonic acid, based on the well-established iron-acid reduction method.[5]

Objective: To synthesize 2,5-Diaminobenzenesulfonic Acid from 2-Amino-5-nitrobenzenesulfonic Acid. (This serves as a validated model for the reduction step applicable to the synthesis of the target disulfonic acid).

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid (1 equivalent)

  • Fine iron filings (3-4 equivalents)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 5% Sodium Carbonate solution

  • Deionized Water

Procedure:

  • Reactor Setup: Charge a jacketed glass reactor with deionized water (approx. 7 parts by volume to the nitro compound) and fine iron filings.

  • Activation: Add a small amount of concentrated HCl and heat the stirred slurry to 95°C. This cleans the iron surface.

  • Addition of Precursor: Slowly add the 2-amino-5-nitrobenzenesulfonic acid powder to the hot iron slurry. The addition rate should be controlled to maintain the temperature above 90°C and manage the exothermic reaction.

  • Reaction Monitoring: Maintain the reaction at 95°C with vigorous stirring for 2-3 hours after the addition is complete. The disappearance of the yellow color of the nitro compound indicates reaction completion.

  • Neutralization & Filtration: Cool the mixture slightly and add 5% sodium carbonate solution until the pH is alkaline (pH 8-9). This precipitates iron salts. Filter the hot solution to remove the iron sludge. Wash the filter cake with hot water to recover any trapped product.

  • Product Isolation: Combine the filtrate and washes. Re-acidify the solution with concentrated HCl to a pH of ~3.

  • Crystallization & Drying: Cool the acidified solution to induce crystallization. The product, 2,5-diaminobenzenesulfonic acid, will precipitate as needle-shaped crystals. Filter the crystals, wash with cold water, and dry under vacuum.

Visualization of Synthetic Pathway

The following diagram illustrates the logical chemical transformations in a modern synthesis route involving the reduction of a nitro group.

Synthesis_Pathway reactant reactant reagent reagent product product intermediate intermediate sub_A 2-Amino-5-nitro- benzenesulfonic Acid reagent1 Fe / HCl (aq) Heat (95°C) sub_A->reagent1 sub_B 2,5-Diaminobenzene- sulfonic Acid reagent2 1. Na₂CO₃ (aq) 2. Filter 3. HCl (aq) to pH 3 sub_B->reagent2 reagent1->sub_B Reduction reagent2->sub_B Work-up & Isolation

Caption: Workflow for the synthesis of a diaminobenzenesulfonic acid via iron-acid reduction.

Applications in Industry and Research

The primary application of this compound and its isomers is as a crucial intermediate in the synthesis of azo dyes.

  • Azo Dyes: The two amino groups can be diazotized and coupled with other aromatic compounds (coupling components) to create complex dye molecules. The sulfonic acid groups ensure the final dye is water-soluble and can bind effectively to polar substrates like cotton, paper, and feathers.[5] The specific substitution pattern of this isomer influences the final color and properties of the dye.

  • Advanced Materials: In modern research, analogous compounds like 2,5-Diaminobenzene-1,4-disulfonic acid are used as organic linkers or monomers for synthesizing highly structured porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[7] These materials have potential applications in gas storage, catalysis, and separation technologies.

Conclusion

This compound is a product of the systematic exploration of aromatic chemistry that defined the modern chemical industry. While its specific origin is intertwined with the broader history of dye chemistry, its continued relevance is a testament to the utility of its structure. The evolution of its synthesis from high-temperature, low-selectivity processes to controlled, high-yield reduction methods reflects the advancement of chemical engineering and process control. It remains a valuable building block, bridging the historical dye industry with contemporary research into advanced functional materials.

References

  • WIPO Patentscope. (1968, January 24). 1:4-phenylenediamine-2:5-disulphonic acid, its manufacture and use (Patent No. GB1100866). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of p-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID (Patent No. DE1493556B2).
  • Semantic Scholar. (n.d.). 2,5-diaminobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of disulfonic acids (Patent No. US2667507A).
  • Google Patents. (n.d.). Preparation of 1,4-diaminobenzene-2,5-disulphonic acid (Patent No. GB1393557A).
  • Chemsrc. (n.d.). This compound | CAS#:6409-48-9. Retrieved from [Link]

  • Clausius Scientific Press. (2023, June 7). Study on Preparation of P-Phenylenediamine from Wasted Polyester. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methods for the characterization of 2,5-Diaminobenzene-1,3-disulfonic acid (CAS: 6409-48-9).[1][2][3] Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical and practical aspects of utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for structural elucidation and quality assessment of this important chemical intermediate.

Introduction

This compound is a substituted aromatic compound featuring two electron-donating amine (-NH₂) groups and two strongly electron-withdrawing sulfonic acid (-SO₃H) groups. This unique electronic structure makes it a valuable building block in the synthesis of azo dyes and specialized polymers. Accurate and comprehensive characterization is paramount to ensuring the purity and identity of the material, which directly impacts the quality and performance of downstream products. This guide provides a predictive framework and standardized protocols for acquiring and interpreting the key spectroscopic data for this molecule.

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₆H₈N₂O₆S₂[2]

  • Molecular Weight: 268.27 g/mol [2]

  • CAS Number: 6409-48-9[1][2][3]

The substitution pattern on the benzene ring is critical for its chemical properties and, consequently, its spectroscopic signature. The two amine groups are positioned para to each other, while the two sulfonic acid groups are meta with respect to each other.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the aromatic ring.

A. Predicted ¹H NMR Spectrum

Theoretical Basis: The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-donating groups, like -NH₂, shield aromatic protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, like -SO₃H, deshield aromatic protons, shifting their signals to a higher chemical shift (downfield).

Predicted Spectral Features:

  • Aromatic Protons: The structure of this compound presents two chemically non-equivalent protons on the aromatic ring.

    • H-4: This proton is flanked by a sulfonic acid group and an amine group.

    • H-6: This proton is situated between an amine group and a sulfonic acid group.

    • Due to the strong deshielding effect of the two sulfonic acid groups, the aromatic protons are expected to be in the downfield region of the spectrum. The exact chemical shifts will depend on the solvent used, but a range of 7.0-8.0 ppm is anticipated. The relative positions of these two proton signals will be influenced by the combined electronic effects of the substituents.

  • Amine Protons (-NH₂): The protons of the two amine groups will likely appear as a broad signal. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons may appear in the range of 4.0-6.0 ppm.

  • Sulfonic Acid Protons (-SO₃H): The acidic protons of the sulfonic acid groups are typically very broad and may exchange with residual water in the solvent, often making them difficult to observe. If visible, they would be significantly downfield, potentially above 10 ppm.

B. Predicted ¹³C NMR Spectrum

Theoretical Basis: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are influenced by the electronic effects of substituents.

Predicted Spectral Features:

  • Aromatic Carbons: Due to the symmetry of the molecule, four distinct aromatic carbon signals are expected.

    • Carbons bearing sulfonic acid groups (C-1, C-3): These would be significantly downfield due to the strong electron-withdrawing nature of the -SO₃H groups.

    • Carbons bearing amine groups (C-2, C-5): The electron-donating -NH₂ groups will shift these carbon signals upfield relative to the other substituted carbons.

    • Carbons bearing protons (C-4, C-6): These will appear in the typical aromatic region, with their precise shifts influenced by the neighboring substituents.

C. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a sulfonic acid). DMSO-d₆ is often preferred for observing exchangeable protons like those on the amine groups.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for NMR data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

A. Predicted IR Spectrum

Theoretical Basis: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending, etc.). The presence of characteristic absorption bands can confirm the presence of specific functional groups.

Predicted Spectral Features:

  • N-H Stretching: The amine groups will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.

  • Aromatic C-H Stretching: Look for sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4]

  • S=O Stretching: The sulfonic acid group has characteristic strong absorption bands for the S=O double bonds. These are expected in the 1150-1250 cm⁻¹ (asymmetric stretch) and 1030-1060 cm⁻¹ (symmetric stretch) regions.

  • S-O Stretching: A band corresponding to the S-O single bond stretch is expected in the 800-900 cm⁻¹ range.

  • Aromatic C=C Stretching: Bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-N Stretching: This vibration usually appears in the 1250-1350 cm⁻¹ region.

  • O-H Stretching: The O-H bond of the sulfonic acid group will produce a very broad absorption band, often spanning from 2500 to 3300 cm⁻¹, which may overlap with the N-H and C-H stretching bands.

B. Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Diagram of IR (ATR) Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Collect Background Spectrum clean->background load Load Sample onto Crystal background->load clamp Apply Pressure load->clamp acquire Acquire Sample Spectrum clamp->acquire process Ratio against Background acquire->process correct Baseline Correction process->correct Final Spectrum Final Spectrum correct->Final Spectrum

Caption: Workflow for IR (ATR) data acquisition.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring.

A. Predicted UV-Vis Spectrum

Theoretical Basis: The benzene ring exhibits characteristic π → π* electronic transitions.[4] Substituents on the ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. Electron-donating groups like -NH₂ typically cause a bathochromic shift (red shift, to longer wavelengths), while electron-withdrawing groups can have varied effects depending on their nature and position.

Predicted Spectral Features:

  • Benzene itself has a primary absorption band around 200 nm and a weaker, secondary band around 254 nm.[5]

  • For this compound, the presence of two strong electron-donating amine groups is expected to cause a significant bathochromic shift of the secondary band.[5]

  • The sulfonic acid groups, being electron-withdrawing, will also influence the electronic transitions. The combination of these opposing electronic effects will result in a complex spectrum.

  • It is predicted that the primary absorption band will be below 250 nm, and one or more secondary bands will be observed at wavelengths longer than 260 nm, likely in the 280-320 nm range, due to the extended conjugation and influence of the amino groups.

B. Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or ethanol). The solvent should be transparent in the UV-Vis region of interest.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance between 0.1 and 1.0 AU (Absorbance Units). A typical concentration for analysis is in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a range of approximately 200-400 nm.

  • Data Processing:

    • The software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Diagram of UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute blank Run Blank (Solvent) dilute->blank sample Run Sample blank->sample subtract Subtract Blank from Sample sample->subtract identify Identify λmax subtract->identify Final Spectrum Final Spectrum identify->Final Spectrum

Caption: Workflow for UV-Vis data acquisition.

IV. Data Summary and Interpretation

The combined data from these three spectroscopic techniques provides a robust method for confirming the structure and purity of this compound.

TechniquePredicted Key FeatureExpected Range/ValueStructural Information
¹H NMR Aromatic Protons7.0 - 8.0 ppmConfirms benzene ring and substitution pattern
Amine Protons4.0 - 6.0 ppm (broad)Presence of -NH₂ groups
¹³C NMR Aromatic Carbons100 - 150 ppmConfirms carbon framework and substituent effects
IR N-H Stretch3200 - 3500 cm⁻¹Presence of primary amine groups
S=O Stretch1030-1060 & 1150-1250 cm⁻¹Presence of sulfonic acid groups
Aromatic C-H Stretch> 3000 cm⁻¹Aromatic nature of the compound
UV-Vis π → π* Transitions (λ_max)> 260 nmConfirms conjugated aromatic system

Self-Validating System: The interpretation of the spectroscopic data should be a cohesive process. For example, the presence of broad, exchangeable protons in the ¹H NMR spectrum should correspond to the observation of N-H and O-H stretching bands in the IR spectrum. The downfield shifts of certain protons and carbons in the NMR spectra should be consistent with the presence of the strongly electron-withdrawing sulfonic acid groups, whose existence is confirmed by the intense S=O stretching bands in the IR spectrum. The UV-Vis spectrum confirms the overall aromatic and conjugated nature of the molecule. By cross-validating the information from each technique, a high degree of confidence in the structural assignment can be achieved.

V. References

  • International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • YouTube. (2024, July 18). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Diaminobenzenesulfonic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Chemsrc. (2024, September 15). This compound | CAS#:6409-48-9. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • PubMed. (2020, January 14). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link]

  • OSTI.GOV. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight (Journal Article). Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link]

  • ResearchGate. (2024, August 6). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2,5-diaminobenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 2,5-Diaminobenzene-1,3-disulfonic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Performance Polymers with a Sulfonated Diamine Monomer

2,5-Diaminobenzene-1,3-disulfonic acid is a highly functionalized aromatic diamine that serves as a critical building block in the synthesis of advanced sulfonated polymers. Its unique molecular architecture, featuring two reactive amine groups for polymerization and two strongly acidic sulfonic acid groups, imparts a desirable combination of properties to the resulting polymers. The strategic placement of the sulfonic acid groups on the benzene ring allows for the creation of polymers with high thermal stability, excellent mechanical properties, and, most notably, proton conductivity.

These characteristics make polymers derived from this compound particularly valuable in applications requiring ion exchange and transport, such as proton exchange membranes (PEMs) for fuel cells. The sulfonic acid moieties create hydrophilic domains within the polymer matrix, facilitating the transport of protons, while the rigid aromatic backbone ensures mechanical and thermal integrity.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the use of this compound in polymer synthesis. We will explore its key properties, delve into detailed synthesis protocols for preparing sulfonated polyimides, and discuss the characterization of these high-performance materials.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 6409-48-9PubChem
Molecular Formula C₆H₈N₂O₆S₂PubChem
Molecular Weight 268.3 g/mol PubChem
Appearance Violet powderChemicalBook[1]
Melting Point 298-300 °C (decomposes)ChemicalBook[1]

Polymer Synthesis Strategies

This compound is a versatile monomer that can be polymerized through several methods. The most common approach for creating high-performance materials like proton exchange membranes is through polycondensation reactions with dianhydrides to form sulfonated polyimides.

I. Two-Step Polyimidization: A Versatile and Controllable Approach

The conventional two-step polyimidization method is widely employed for the synthesis of sulfonated polyimides.[2] This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to yield the final polyimide. This method allows for better processability of the intermediate polymer before conversion to the often-insoluble final product.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization A 2,5-Diaminobenzene- 1,3-disulfonic acid D Poly(amic acid) Solution A->D B Dianhydride (e.g., BTDA) B->D C Polar Aprotic Solvent (e.g., DMAc) C->D E Poly(amic acid) Film/Solution D->E Casting/Processing F Thermal or Chemical Treatment E->F G Sulfonated Polyimide F->G

Caption: General workflow for the two-step synthesis of sulfonated polyimides.

This protocol is adapted from the general procedure for synthesizing sulfonated co-polyimides.[2]

Materials:

  • 2,5-Diaminobenzenesulfonic acid (2,5-DABS)

  • 4,4'-Oxydianiline (ODA) (as a non-sulfonated co-monomer)

  • Benzophenonetetracarboxylic dianhydride (BTDA)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas (inert atmosphere)

Step 1: Synthesis of the Poly(amic acid) Precursor

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of 2,5-DABS and ODA in anhydrous DMAc under a continuous nitrogen purge. The molar ratio of the sulfonated to non-sulfonated diamine can be varied to control the degree of sulfonation in the final polymer.

  • Stir the mixture at room temperature until all the diamines have completely dissolved.

  • Gradually add an equimolar amount of BTDA to the diamine solution. The total moles of dianhydride should equal the total moles of the diamines.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the amine monomers and to avoid side reactions with atmospheric moisture, which can hydrolyze the dianhydride and terminate the polymerization.

  • Polar Aprotic Solvent: DMAc is an excellent solvent for both the monomers and the resulting poly(amic acid), ensuring a homogeneous reaction medium. Its aprotic nature prevents it from interfering with the reaction between the amine and anhydride groups.

  • Equimolar Stoichiometry: A precise 1:1 molar ratio of diamines to dianhydride is essential to achieve a high molecular weight polymer. Any deviation can lead to a lower degree of polymerization and inferior mechanical properties.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness.

  • Place the cast film in a vacuum oven and subject it to a staged heating program:

    • Heat to 80°C for 4 hours to slowly remove the bulk of the solvent.

    • Increase the temperature to 150°C and hold for 1 hour.

    • Further increase the temperature to 200°C and hold for 1 hour.

    • Finally, heat to 250°C and hold for 2 hours to ensure complete imidization.[3]

  • After cooling to room temperature, peel the resulting sulfonated polyimide film from the glass plate.

Causality Behind Experimental Choices:

  • Staged Heating: A gradual increase in temperature is critical during thermal imidization.[3] Rapid heating can cause the solvent to boil, creating voids and defects in the film. The initial lower temperature stages allow for the controlled removal of the solvent, while the higher temperatures provide the necessary energy for the cyclodehydration reaction to form the imide rings. The final high-temperature step ensures the maximum degree of imidization.

The success of the synthesis can be monitored at each stage. The increase in viscosity during the poly(amic acid) formation is a qualitative indicator of polymerization. The formation of a flexible, tough film after imidization suggests the formation of a high molecular weight polymer. Spectroscopic analysis (FTIR) should be used to confirm the conversion of the amic acid to the imide.

II. One-Stage High-Temperature Polycondensation

This method involves the direct reaction of the diamine and dianhydride at elevated temperatures in a high-boiling solvent. While simpler in terms of the number of steps, it can be more challenging to control the molecular weight and solubility of the resulting polymer.

G A Sodium Salt of 2,5-Diaminobenzenesulfonic acid D Reaction at High Temperature A->D B Dianhydride (e.g., 6FDA) B->D C High-Boiling Solvent (e.g., m-cresol) C->D E Sulfonated Polyimide D->E

Caption: Workflow for the one-stage high-temperature polycondensation.

This protocol is based on a reported synthesis of a polyimide containing sodium sulfonate groups.[4]

Materials:

  • 2,5-Diaminobenzenesulfonic acid

  • Sodium bicarbonate (NaHCO₃)

  • 4,4′-(Hexafluorisopropylidene)diphthalic anhydride (6FDA)

  • m-Cresol

  • Triethylamine (as a catalyst)

  • Benzoic acid (as a catalyst)

  • Deionized water

  • Acetone

Step 1: Preparation of the Sodium Salt of 2,5-Diaminobenzenesulfonic Acid

  • Dissolve 2,5-diaminobenzenesulfonic acid in a mixture of deionized water and acetone.

  • Add an equimolar amount of sodium bicarbonate in portions.

  • Heat the solution to completely remove the water and acetone.

  • Dry the resulting sodium salt of 2,5-diaminobenzenesulfonic acid under vacuum at 90°C for 4 hours.[4]

Step 2: High-Temperature Polycondensation

  • In a completely dried four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the sodium salt of 2,5-diaminobenzenesulfonic acid, m-cresol, and triethylamine under a nitrogen flow.

  • Stir the mixture until the diamine salt is completely dissolved.

  • Add an equimolar amount of 6FDA and benzoic acid to the flask.

  • Heat the mixture at 80°C for 4 hours, then increase the temperature to 180°C and maintain for 20 hours.[5]

  • Cool the reaction mixture to room temperature. The sulfonated polyimide can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Causality Behind Experimental Choices:

  • Use of the Sodium Salt: The sodium salt of the sulfonated diamine often exhibits better solubility in the reaction solvent compared to the free acid form, facilitating a homogeneous polymerization.

  • High-Boiling Solvent and Catalysts: m-Cresol is a suitable high-boiling solvent for this type of polycondensation. Triethylamine and benzoic acid act as catalysts to promote the reaction between the diamine and dianhydride at high temperatures.

  • Dean-Stark Trap: Although not explicitly mentioned in the adapted protocol, a Dean-Stark trap can be beneficial in high-temperature polycondensations to remove water formed during the reaction, driving the equilibrium towards polymer formation.

Characterization of Sulfonated Polymers

A comprehensive characterization of the synthesized sulfonated polyimides is essential to evaluate their properties and suitability for specific applications.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the chemical structure, particularly the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹) and the disappearance of amic acid bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer structure and composition.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the polymer, including the onset of decomposition and the desulfonation temperature.[2]
Ion Exchange Capacity (IEC) Quantifies the number of sulfonic acid groups per unit weight of the polymer, which is a crucial parameter for proton conductivity.[2]
Water Uptake Measures the amount of water the polymer membrane can absorb, which is directly related to proton conductivity.[2]
Proton Conductivity Measures the ability of the polymer membrane to conduct protons, a key performance metric for fuel cell applications.[2]

Applications in Focus: Proton Exchange Membranes for Fuel Cells

A primary application of sulfonated polyimides derived from this compound is in the fabrication of proton exchange membranes (PEMs) for fuel cells.[2] These membranes must exhibit a delicate balance of properties:

  • High Proton Conductivity: To efficiently transport protons from the anode to the cathode.

  • Low Fuel Crossover: To prevent the fuel (e.g., hydrogen or methanol) from passing through the membrane, which would lead to a loss of efficiency.

  • Good Mechanical Strength: To withstand the physical stresses within the fuel cell assembly.

  • Excellent Thermal and Chemical Stability: To endure the operating conditions of the fuel cell, which can involve elevated temperatures and an acidic environment.

The ability to tune the degree of sulfonation by using a co-monomer like ODA allows for the optimization of these properties for specific fuel cell applications.[2]

Conclusion

This compound is a valuable monomer for the synthesis of high-performance sulfonated polymers, particularly polyimides. The presence of both amine and sulfonic acid functionalities allows for the creation of materials with a unique combination of thermal stability, mechanical robustness, and proton conductivity. The two-step polyimidization and one-stage high-temperature polycondensation methods provide versatile routes to these advanced materials. Through careful control of the synthesis and a thorough understanding of the structure-property relationships, researchers can tailor the characteristics of these polymers for demanding applications in fields such as clean energy and advanced materials.

References

  • thermal imidization of poly(amic acid). (n.d.). Retrieved from [Link]

  • Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. (n.d.). Retrieved from [Link]

  • Ghassemi, H., & McGrath, J. E. (2004). Synthesis and characterization of sulfonated homo- and co-polyimides based on 2,4 and 2,5-diaminobenzenesulfonic acid for proton exchange membranes. Polymers for Advanced Technologies, 15(1-2), 48-55.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2020). Electrorheological Behavior of Suspensions of Polyimide-Based on the Sodium Salt of 2,5-Diaminobenzenesulfonic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 2,5-Diaminobenzene-1,3-disulfonic Acid in Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

2,5-Diaminobenzene-1,3-disulfonic acid is a highly functionalized aromatic diamine that serves as a critical building block in the synthesis of a variety of disazo acid and reactive dyes. Its unique molecular architecture, featuring two primary amine groups for diazotization and two sulfonic acid groups in a meta arrangement, imparts desirable properties to the resulting dyes, including high water solubility, enhanced light and wash fastness, and specific color characteristics. This guide provides an in-depth exploration of the applications of this compound in dye manufacturing, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in dye synthesis.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 88-46-0[2]
Molecular Formula C₆H₈N₂O₆S₂[2]
Molar Mass 268.27 g/mol [2]
Appearance Off-white to beige powder[2]
Solubility in Water Soluble[2]
Melting Point Decomposes on heating[2]

The Chemistry of Disazo Dye Synthesis: A Stepwise Approach

The synthesis of disazo dyes from this compound is a two-stage process involving:

  • Bis-diazotization: The conversion of the two primary amine groups into highly reactive diazonium salts.

  • Azo Coupling: The reaction of the bis-diazonium salt with coupling components to form the final dye molecule.

Synthesis_Workflow cluster_0 PART 1: Bis-Diazotization cluster_1 PART 2: Azo Coupling A 2,5-Diaminobenzene- 1,3-disulfonic acid D Bis-diazonium Salt (Highly Reactive Intermediate) A->D Diazotization (0-5 °C) B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Disazo Dye D->F Azo Coupling (Alkaline pH) E Coupling Component (e.g., H-Acid) E->F

Caption: A generalized workflow for the synthesis of disazo dyes using this compound.

Application Note 1: Synthesis of a Symmetrical Disazo Acid Dye

This section details a representative protocol for the synthesis of a symmetrical disazo acid dye by coupling bis-diazotized this compound with two equivalents of a naphtholic coupling component.

Rationale for Component Selection
  • This compound: The meta-disposition of the sulfonic acid groups influences the spatial arrangement of the final dye molecule, which can affect its affinity for textile fibers and its color.[2] The sulfonic acid groups also confer significant water solubility, which is crucial for the dyeing process.[2][3][4]

  • Coupling Component (e.g., H-Acid - 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid): The choice of coupling component is a primary determinant of the final color of the dye. H-acid is a versatile coupling component that can lead to a range of blue, violet, or black dyes depending on the reaction conditions and the diazo component.

Experimental Protocol: Synthesis of a Symmetrical Disazo Dye

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Starch-iodide paper

PART 1: Bis-Diazotization of this compound

  • Preparation of the Amine Slurry: In a 500 mL beaker, create a slurry of 13.4 g (0.05 mol) of this compound in 100 mL of water.

  • Acidification: Cool the slurry to 0-5 °C in an ice bath with constant stirring. Slowly add 25 mL of concentrated hydrochloric acid. Stir the mixture for 15-20 minutes to ensure the formation of the diamine dihydrochloride salt.

  • Diazotization: Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the cold amine slurry over 30-45 minutes, maintaining the temperature below 5 °C.

  • Monitoring the Reaction: Monitor the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable to ensure complete reaction.

  • Destruction of Excess Nitrous Acid: If a significant excess of nitrous acid is present after the reaction is complete, it can be quenched by the cautious addition of a small amount of sulfamic acid until the starch-iodide test is negative. The resulting solution contains the bis-diazonium salt and should be used immediately in the next step.

PART 2: Azo Coupling with H-Acid

  • Preparation of the Coupling Component Solution: In a separate 1 L beaker, dissolve 34.1 g (0.1 mol) of H-acid in 300 mL of water containing 20 g of sodium carbonate. This creates an alkaline solution of the sodium salt of H-acid.

  • Coupling Reaction: Cool the H-acid solution to 0-5 °C in an ice bath. Slowly add the cold bis-diazonium salt solution from Part 1 to the H-acid solution with vigorous stirring. The pH of the reaction mixture should be maintained between 8 and 9 by the periodic addition of a 20% sodium carbonate solution.

  • Completion of Coupling: The coupling reaction is typically rapid, and the formation of the colored dye will be visually apparent. Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to ensure the reaction goes to completion.

  • Isolation of the Dye: Precipitate the dye from the solution by the gradual addition of sodium chloride (salting out) until the dye is fully precipitated.

  • Purification: Filter the precipitated dye using a Buchner funnel and wash the filter cake with a saturated sodium chloride solution to remove inorganic impurities.[5] The dye can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.[6]

  • Drying: Dry the purified dye in a vacuum oven at 60-70 °C.

Detailed_Protocol cluster_Diazotization Bis-Diazotization cluster_Coupling Azo Coupling start_diazo Start: Amine Slurry (this compound in H₂O) acidification Acidification with HCl (0-5 °C) start_diazo->acidification diazotization Add NaNO₂ solution (maintain < 5 °C) acidification->diazotization monitoring Monitor with Starch-Iodide Paper diazotization->monitoring end_diazo Bis-diazonium Salt Solution monitoring->end_diazo coupling_reaction Add Bis-diazonium Salt (0-5 °C, pH 8-9) end_diazo->coupling_reaction Immediate Use start_coupling Start: H-Acid Solution (in Na₂CO₃ solution) start_coupling->coupling_reaction completion Stir for 2-3 hours coupling_reaction->completion isolation Precipitate with NaCl completion->isolation purification Filter and Wash isolation->purification drying Dry in Vacuum Oven purification->drying end_product Final Disazo Dye drying->end_product

Caption: A detailed workflow of the synthesis protocol for a symmetrical disazo dye.

Data Presentation: Expected Properties of the Synthesized Dye

The synthesized disazo dye is expected to exhibit the following properties:

PropertyExpected Value/Characteristic
Color Deep Red to Violet
Solubility High in water, moderate in polar organic solvents
λmax (in water) 500-550 nm (Visible Region)
Light Fastness Good to Excellent
Wash Fastness Good to Excellent

Safety and Handling

This compound:

  • Hazards: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Diazonium Salts:

  • Hazards: Diazonium salts, especially in the solid state, can be explosive and are sensitive to shock, friction, and heat.[7][8][9][10] It is crucial to keep them in solution and at low temperatures (0-5 °C).[7][8][9]

  • Safe Handling:

    • Always work behind a safety shield.

    • Never isolate diazonium salts in a dry state unless absolutely necessary and with extreme caution.

    • Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to instability.[7][8]

    • Quench any residual diazonium salt at the end of the reaction with a suitable agent like hypophosphorous acid before workup.[10]

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of azo dye chemistry.[11] To ensure the identity and purity of the synthesized dye, the following characterization techniques are recommended:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color of the dye.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage and the SO₃H sulfonic acid groups.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a valuable and versatile precursor in the manufacturing of high-performance disazo dyes. Its unique substitution pattern provides a strategic advantage in designing dyes with superior properties. The protocols and application notes provided in this guide offer a comprehensive framework for researchers and scientists to effectively utilize this compound in their dye synthesis endeavors while adhering to stringent safety standards.

References

  • Ccount Chem. (n.d.). This compound. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). CI ACID RED 114. In Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. Retrieved from [Link]

  • World dye variety. (2012, June 1). Acid Red 114. Retrieved from [Link]

  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456–457.
  • ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436–1442.
  • Alemay, A. D., & Abegaz, B. M. (2014). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Journal of the Chemical Society of Ethiopia, 28(2), 245-256.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved from [Link]

  • ResearchGate. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • PubChem. (n.d.). C.I. Acid Red 114. Retrieved from [Link]

  • Khalik, W. F. A., Ong, S. A., Ho, L. N., Wong, Y. S., Yusoff, N. A., & Ridwan, F. (2017). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Journal of Environmental Health Science and Engineering, 15, 10.
  • ResearchGate. (n.d.). The structure and characteristics of C.I. Acid Red 14. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo dye. Retrieved from [Link]

  • Oyelere, T. (2023). Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents using Soybean Peroxidase (Master's thesis, University of Windsor).
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (2001, January 1). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]

  • Inchem.org. (1993). CI Acid Red 114 (IARC Summary & Evaluation, Volume 57, 1993). Retrieved from [Link]

  • ResearchGate. (2017, June 1). Statistical analysis of the effect of aromatic, azo and sulphonic acid groups on decolouration of acid dye effluents using advanced oxidation processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2023, January 9). An Overview of Preparation for Different Azo Compounds. Retrieved from [Link]

  • ResearchGate. (2020, February 3). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • Google Patents. (n.d.). Disazo dye and method for its preparation.
  • Al-Othman, Z. A., & El-Azab, W. I. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Results in Chemistry, 2, 100047.
  • Synlett. (2018). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Retrieved from [Link]

  • ResearchGate. (2014, January 1). Bio-removal of Azo Dyes: A Review. Retrieved from [Link]

  • African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • Analele Universității din Oradea, Seria Chimie. (n.d.). Disazo Dyes, Derivatives of 4, 4 – diaminostilbene – 2,2 – disulfonic Acid. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]

  • Google Patents. (n.d.). Polyazo dyes obtained by successive coupling of H-acid and two further anilinic diazo components on resorcinol or the like.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The coupling component used in the preparation of bis azo reactive dyes (D1–D8). Retrieved from [Link]

  • IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. Retrieved from [Link]

  • Google Patents. (n.d.). Coupling process for substituted aminoazobenzenesulfonic acids.
  • MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • Google Patents. (n.d.). Diazotization of amines.

Sources

Application Notes and Protocol for the Sulfonation of Diamines to Produce Disulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonated Diamines

Disulfonic acids derived from diamines are a critical class of monomers and chemical intermediates. Their unique molecular architecture, featuring both hydrophilic sulfonic acid moieties and reactive amine functionalities, imparts valuable properties to a wide range of materials. These compounds are instrumental in the synthesis of high-performance polymers, such as sulfonated polyimides, which are essential for applications in proton exchange membranes (PEMs) for fuel cells, ion-exchange resins, and advanced separation membranes.[1][2][3][4][5][6][7] The introduction of sulfonic acid groups enhances water solubility, proton conductivity, and thermal stability, making these materials highly sought after in the development of green technologies and specialty chemicals.[3][5] This guide provides a comprehensive protocol for the sulfonation of aromatic diamines, grounded in established chemical principles and safety practices.

Section 1: Mechanistic Insights into Aromatic Sulfonation

The sulfonation of aromatic diamines is a classic example of an electrophilic aromatic substitution (EAS) reaction.[8][9] Understanding the underlying mechanism is paramount for optimizing reaction conditions and ensuring the desired product selectivity.

The active electrophile in this reaction is sulfur trioxide (SO₃).[8][10] When using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, a high concentration of the electrophile is readily available.[8] The reaction proceeds through the following key steps:

  • Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide is generated through an equilibrium process. In fuming sulfuric acid, SO₃ is already present in excess.

  • Electrophilic Attack: The π-electron system of the aromatic ring of the diamine acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][9]

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) present in the reaction medium, removes a proton from the carbon atom bearing the new C-S bond. This step restores the aromaticity of the ring and yields the sulfonic acid group.[11]

It is crucial to note that the amino groups of the diamine are protonated in the strongly acidic medium to form ammonium salts (-NH₃⁺). This deactivates the aromatic ring towards electrophilic attack and directs the incoming sulfonic acid groups to specific positions, often ortho or para to the amine, depending on the specific diamine structure and reaction conditions. The reversibility of sulfonation under certain conditions (e.g., heating with dilute acid) can also be a strategic tool in synthesis.[8][12]

Visualizing the Mechanism

Sulfonation Mechanism cluster_0 Electrophile Generation (in H₂SO₄) cluster_1 Electrophilic Aromatic Substitution 2H₂SO₄ 2H₂SO₄ H₃O⁺ H₃O⁺ 2H₂SO₄->H₃O⁺ Equilibrium HSO₄⁻ HSO₄⁻ 2H₂SO₄->HSO₄⁻ SO₃ SO₃ 2H₂SO₄->SO₃ Diamine Ar-(NH₃⁺)₂ Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Diamine->Sigma_Complex + 2SO₃ Disulfonic_Acid Ar(SO₃H)₂-(NH₃⁺)₂ Sigma_Complex->Disulfonic_Acid - 2H⁺ (Deprotonation)

Caption: General mechanism of electrophilic aromatic sulfonation of a diamine.

Section 2: Paramount Safety Precautions with Fuming Sulfuric Acid

Fuming sulfuric acid (oleum) is an extremely corrosive and reactive substance that demands stringent safety protocols.[13][14][15][16][17] All manipulations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a full-face shield are essential.[14]

  • Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton®) must be worn.

  • Body Protection: An acid-resistant laboratory coat and apron are required.[14] Ensure sleeves are worn over gloves.[17]

  • Respiratory Protection: In case of potential exposure above the permissible limit, a NIOSH-approved respirator with an acid gas canister is necessary.[15]

Handling and Storage:

  • Always add acid to other reagents slowly and in a controlled manner, never the other way around, especially with water, as the reaction is violently exothermic.[13][16]

  • Store fuming sulfuric acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and combustible materials.[13][16]

  • Ensure that an eyewash station and safety shower are immediately accessible.[14]

Spill and Emergency Procedures:

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.

  • For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[17]

  • Neutralize small spills with a suitable absorbent material like sand, dry lime, or soda ash before disposal.[13]

Section 3: Detailed Experimental Protocol for the Sulfonation of a Generic Aromatic Diamine

This protocol provides a generalized procedure for the sulfonation of an aromatic diamine. The specific reaction time, temperature, and stoichiometry may require optimization depending on the reactivity of the starting diamine. The synthesis of 4,4'-diaminobiphenyl-2,2'-disulfonic acid is a well-documented example that can serve as a reference point.[18][19]

Materials and Equipment
  • Reagents:

    • Aromatic diamine (e.g., 4,4'-diaminobiphenyl)

    • Fuming sulfuric acid (oleum, 20-30% free SO₃)

    • Concentrated sulfuric acid (98%)

    • Deionized water

    • Sodium chloride (NaCl)

    • Ice

  • Equipment:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Ice bath

    • Heating mantle with a temperature controller

    • Büchner funnel and filter flask

    • Vacuum oven

Experimental Workflow

Sulfonation Workflow Start Start: Prepare Reagents and Equipment Charge_Flask Charge Flask with Concentrated H₂SO₄ Start->Charge_Flask Cool_Flask Cool Flask to 0-5 °C (Ice Bath) Charge_Flask->Cool_Flask Add_Diamine Slowly Add Diamine Under Stirring Cool_Flask->Add_Diamine Add_Oleum Dropwise Addition of Fuming H₂SO₄ Add_Diamine->Add_Oleum Reaction Maintain Reaction Temperature (e.g., 25-30 °C) for a Specified Time (e.g., 24-48 h) Add_Oleum->Reaction Quench Carefully Pour Reaction Mixture onto Crushed Ice Reaction->Quench Precipitate Precipitate the Product (May require addition of NaCl) Quench->Precipitate Filter Isolate the Solid Product by Vacuum Filtration Precipitate->Filter Wash Wash the Product with Saturated NaCl Solution Filter->Wash Dry Dry the Product in a Vacuum Oven Wash->Dry Characterize Characterize the Disulfonic Acid (NMR, FTIR, etc.) Dry->Characterize End End Characterize->End

Caption: Step-by-step workflow for the sulfonation of an aromatic diamine.

Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Dissolution: Charge the flask with concentrated sulfuric acid (98%). Begin stirring and cool the flask to 0-5 °C using an ice bath.

  • Diamine Addition: Slowly and portion-wise, add the aromatic diamine to the cold, stirred sulfuric acid. The diamine will dissolve and form the corresponding bis-ammonium salt. Maintain the temperature below 10 °C during this addition.

  • Sulfonating Agent Addition: Once the diamine has completely dissolved, begin the dropwise addition of fuming sulfuric acid (20-30% free SO₃) from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature within a specified range (e.g., 25-30 °C). This step is exothermic, and an ice bath may be needed intermittently to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the designated temperature for the required duration (typically 24-48 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if a suitable method is available.

  • Work-up and Isolation: Prepare a beaker with a large amount of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and precipitate the disulfonic acid product.

  • Salting Out: In some cases, the product may be partially soluble. To aid precipitation, add solid sodium chloride to the aqueous mixture to "salt out" the product.

  • Filtration and Washing: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a saturated aqueous solution of sodium chloride to remove any remaining acid.

  • Drying: Dry the isolated product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Section 4: Product Characterization

The successful synthesis of the disulfonic acid must be confirmed through appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of the product.[20] The aromatic region of the spectrum will show a distinct pattern of peaks corresponding to the protons on the sulfonated aromatic rings. The integration of these peaks should be consistent with the expected structure. The disappearance of signals corresponding to protons at the positions of sulfonation provides strong evidence of a successful reaction. For more detailed structural analysis, ¹³C NMR and ³³S NMR can also be employed.[21][22][23][24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups. Look for strong absorption bands corresponding to the S=O stretching vibrations of the sulfonic acid group (typically in the regions of 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹).

  • Titration: The purity and equivalent weight of the disulfonic acid can be determined by acid-base titration with a standardized solution of a strong base (e.g., NaOH).

Section 5: Summary of Key Parameters and Troubleshooting

ParameterTypical Range/ValueRationale and Key Considerations
Molar Ratio (Diamine:SO₃) 1 : 2.5 - 4A stoichiometric excess of SO₃ is required to drive the reaction to completion and account for any potential side reactions.
Reaction Temperature 0 - 40 °CTemperature control is critical. Higher temperatures can lead to side reactions and degradation, while lower temperatures may result in slow reaction rates.
Reaction Time 24 - 72 hoursThe optimal time depends on the reactivity of the diamine. Monitoring the reaction is advisable.
Concentration of Oleum 20-30% free SO₃Higher concentrations of SO₃ increase the reaction rate but also the risk of side reactions and are more hazardous to handle.
Yield 60 - 95%The yield is highly dependent on the specific diamine and the optimization of reaction conditions.

Troubleshooting Guide:

  • Low Yield:

    • Possible Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature cautiously. Ensure an adequate excess of the sulfonating agent was used.

    • Possible Cause: Product loss during work-up.

    • Solution: Ensure complete precipitation by adding more NaCl or cooling to a lower temperature.

  • Product is a Dark Tar:

    • Possible Cause: Reaction temperature was too high, leading to decomposition or side reactions.

    • Solution: Maintain strict temperature control during the addition of oleum and throughout the reaction.

  • Incomplete Sulfonation (Mono-sulfonated product):

    • Possible Cause: Insufficient amount of sulfonating agent or insufficient reaction time.

    • Solution: Increase the molar ratio of SO₃ to the diamine and/or extend the reaction time.

References

  • Material Safety Data Sheet - Sulfuric Acid (Fuming) - Cole-Parmer. (n.d.).
  • Sulphuric Acid (Fuming) Oleum - East Harbour Group. (2022, October 27).
  • Massachusetts Chemical Fact Sheet Sulfuric Acid and Fuming Sulfuric Acid - P2 InfoHouse. (n.d.).
  • Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid - Eureka | Patsnap. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 29).
  • Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing). (n.d.).
  • Sulphuric Acid Safety Data Sheet. (2018, December 7).
  • Synthesis of novel diamine with sulfobenzoyl side groups and its derivatives for PEM fuel cells - IEEE Xplore. (n.d.).
  • Sulphonation and Diazotization Mechanisms | PDF | Amine | Chemical Reactions - Scribd. (n.d.).
  • Scheme 9.12 Synthesis of the sulfonated diamines by condensation of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • CN101445473A - Wholly aromatic side chain type sulfonated diamine and preparation method thereof - Google Patents. (n.d.).
  • EAS-Sulfonation - OpenOChem Learn. (n.d.).
  • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity - MDPI. (n.d.).
  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid | Macromolecules - ACS Publications. (n.d.).
  • Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. | Request PDF - ResearchGate. (2025, August 7).
  • Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • The 1 H-NMR spectrum of sulfonation of 4,4 0-diaminodiphenylmethane-3,3 0-disulfonic acid disodium salt (S-DDM) - ResearchGate. (n.d.).
  • PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office - EP 1778630 B1 - EPO. (2015, August 26).
  • Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap. (n.d.).
  • Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers - RSC Publishing. (2023, February 10).
  • US2667507A - Preparation of disulfonic acids - Google Patents. (n.d.).
  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020, June 21).
  • SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID - Sciforum. (n.d.).
  • 4,4'-diamino[1,1'-biphenyl]-2,2'-disulfonic acid - Sigma-Aldrich. (n.d.).
  • Aromatic sulfonation. (n.d.).
  • The NMR and ESR Spectra of Sulphonic Acids and their Derivatives - ResearchGate. (n.d.).
  • Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts - ACS Publications. (n.d.).
  • Solid-State 17 O NMR Studies of Sulfonate Jump Dynamics in Crystalline Sulfonic Acids: Insights into the Hydrogen Bonding Effect - PubMed. (2020, November 19).
  • Methanesulfonic acid (anhydrous) - SpectraBase. (n.d.).

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,5-Diaminobenzene-1,3-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 2,5-Diaminobenzene-1,3-disulfonic acid (CAS No. 6409-48-9). As a crucial intermediate in the synthesis of various dyes and potentially in pharmaceutical applications, verifying its identity, purity, and stability is paramount.[1][2][3][4] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a framework built on established scientific principles. We will explore chromatographic, spectroscopic, and thermal analysis methods, presenting not just the procedural steps but the scientific rationale behind them to ensure robust and reliable results.

Introduction: The Analytical Imperative

This compound is an aromatic sulfonic acid, a class of compounds known for their strong acidity and utility as intermediates.[5][6] Its structure, featuring two amine groups and two sulfonic acid groups on a benzene ring, imparts high polarity and specific chemical reactivity. The quality of this intermediate directly influences the properties of the final products, such as the color fastness and purity of dyes.[4] Therefore, a multi-faceted analytical approach is not merely recommended but essential for quality assurance. This guide outlines a logical workflow for confirming the molecule's identity, quantifying its purity, and assessing its thermal stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 6409-48-9PubChem[7]
Molecular Formula C₆H₈N₂O₆S₂PubChem[7]
Molecular Weight 268.3 g/mol PubChem[7]

Integrated Characterization Workflow

A thorough characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material. The following diagram illustrates a recommended workflow.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Stability & Properties start Sample Received phys_chem Physical-Chemical Properties (Appearance, Solubility) start->phys_chem ftir FTIR Spectroscopy (Functional Groups) phys_chem->ftir Initial ID nmr NMR Spectroscopy (¹H, ¹³C - Connectivity) ftir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms hplc HPLC-UV (Purity Assay, Impurities) ms->hplc Confirmed MW insolubles Insoluble Content (Gravimetric/Titration) hplc->insolubles tga TGA (Thermal Stability, Hydration) hplc->tga Purity >99% end_node Full Characterization Report insolubles->end_node dsc DSC (Phase Transitions, Melting) tga->dsc dsc->end_node

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of dye intermediates and pharmaceutical compounds.[8][9] For a highly polar and acidic molecule like this compound, a standard C18 column may provide inadequate retention. Therefore, a specialized column or mixed-mode chromatography is often necessary.

Expert Insight: Why Reverse-Phase with an Acidic Modifier?

The dual amine (basic) and sulfonic acid (strongly acidic) groups make this molecule zwitterionic over a wide pH range. Using a reverse-phase column with an acidic mobile phase (e.g., containing phosphoric or formic acid) serves two purposes:

  • Suppressing Ionization: The acid suppresses the deprotonation of the sulfonic acid groups and protonates the amine groups, leading to more consistent interactions with the stationary phase.

  • Improving Peak Shape: It minimizes secondary interactions with residual silanols on the silica-based column packing, preventing peak tailing.[10]

A method using a Newcrom R1 column, which has low silanol activity, has been shown to be effective for the separation of a similar compound, 2,5-diaminobenzenesulfonic acid.[11]

Protocol 3.1: HPLC Purity Assay

Objective: To quantify the purity of this compound and detect any related impurities.

Apparatus & Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (5 µm, 4.6 x 150 mm) or equivalent reverse-phase column

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for MS-compatibility)[11]

  • Reference standard of this compound (purity ≥99%)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 20:80 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of approximately 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution by dissolving the test material in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or λmax determined by UV-Vis spectroscopy)

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be no more than 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the standard solution and the sample solution.

  • Calculation: Calculate the purity by comparing the peak area of the main analyte in the sample to the standard using the following formula:

    • % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides an unambiguous confirmation of the molecule's chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.

Expert Insight: The FTIR spectrum will be dominated by the characteristic vibrations of the amine and sulfonic acid groups. The presence of both N-H stretching bands (typically 3300-3500 cm⁻¹) and strong S=O stretching bands (1030-1070 cm⁻¹ and 1170-1250 cm⁻¹) provides strong evidence for the compound's identity.[12] Aromatic C-H and C=C signals will also be present.

Protocol 4.1.1: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal.

  • Sample Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Interpretation: Identify characteristic peaks corresponding to the functional groups.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3500Amine (N-H)Symmetric & Asymmetric Stretch
1600 - 1650Amine (N-H)Scissoring (Bending)
1450 - 1600Aromatic Ring (C=C)Stretch
1170 - 1250Sulfonic Acid (S=O)Asymmetric Stretch
1030 - 1070Sulfonic Acid (S=O)Symmetric Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the precise connectivity of atoms in a molecule. Due to the compound's symmetry, the ¹H and ¹³C NMR spectra will be relatively simple.

Expert Insight: The ¹H NMR spectrum in a solvent like D₂O will show two distinct signals for the aromatic protons. The amino protons may exchange with the deuterium in D₂O and might not be visible. The ¹³C NMR will show distinct signals for the carbon atoms of the benzene ring, with chemical shifts influenced by the electron-donating amine groups and the strongly electron-withdrawing sulfonic acid groups.[13]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity. An electrospray ionization (ESI) source is suitable for this polar, non-volatile compound.

Protocol 4.3.1: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source or analyze the eluent from an LC-MS system.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

  • Interpretation:

    • In negative ion mode, expect to see the [M-H]⁻ ion at m/z 267.0.

    • In positive ion mode, expect to see the [M+H]⁺ ion at m/z 269.0.

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the material's stability, hydration state, and decomposition profile.[14][15] This information is vital for determining storage conditions and processing parameters.

TGA_DSC_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Sample for Thermal Analysis tga_run Heat sample at controlled rate (e.g., 10 °C/min in N₂) start->tga_run dsc_run Heat sample at controlled rate (e.g., 10 °C/min in N₂) start->dsc_run tga_data Record Mass vs. Temperature tga_run->tga_data tga_interp Interpret TGA Curve tga_data->tga_interp tga_result Results: - Water Content (% mass loss < 150°C) - Onset of Decomposition Temp. tga_interp->tga_result dsc_interp Interpret DSC Curve tga_interp->dsc_interp Correlate mass loss events with thermal events dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_data->dsc_interp dsc_result Results: - Endotherms (Melting, Desolvation) - Exotherms (Decomposition, Crystallization) dsc_interp->dsc_result

Caption: Workflow for TGA and DSC analysis to assess thermal properties.

Protocol 5.1: TGA/DSC Analysis

Objective: To determine the thermal stability and identify phase transitions.

Apparatus:

  • Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.

  • Aluminum or platinum pans.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Examine for mass loss steps. A mass loss below 150 °C typically corresponds to the loss of water or volatile solvents.[16] The temperature at which significant mass loss begins is the onset of decomposition.

    • DSC Curve: Look for endothermic peaks (melting, desolvation) or exothermic peaks (decomposition, crystallization).[17] Correlate these thermal events with any mass loss events observed in the TGA data.[18]

Conclusion

The analytical characterization of this compound requires a thoughtful and integrated approach. By combining HPLC for purity assessment, a suite of spectroscopic techniques (FTIR, NMR, MS) for structural confirmation, and thermal analysis (TGA/DSC) for stability profiling, a complete and reliable picture of the material's quality can be established. The protocols and insights provided in this guide serve as a robust starting point for developing and validating methods in a research or quality control setting.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Allen, C. F. H., & Frame, G. F. (1942). THE IDENTIFICATION OF AROMATIC SULFONIC ACIDS CONTAINING AN AMINO GROUP. The Journal of Organic Chemistry, 07(01), 15–26. Retrieved from [Link]

  • R.K. Tex Lab. (n.d.). Dyes Intermediate Testing (Raw Material). Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Understanding Dye Intermediates: Key Factors for Procurement Success. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Sulfonic acid. Retrieved from [Link]

  • Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. Retrieved from [Link]

  • ACS Publications. (1942). THE IDENTIFICATION OF AROMATIC SULFONIC ACIDS CONTAINING AN AMINO GROUP. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, September 15). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2024, August 8). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (2018, February). UV-Vis absorption spectra of diazonium salts and azo dyes. Retrieved from [Link]

  • Agilent Technologies. (2012, October 31). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Retrieved from [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • Ami Instruments. (2025, April 29). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diaminobenzenesulfonic acid. Retrieved from [Link]

  • CheMondis. (n.d.). This compound. Retrieved from [Link]

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Application Note & Protocol: Synthesis and Characterization of Novel Sulfonated Polyimides Utilizing 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel polyimides incorporating 2,5-diaminobenzene-1,3-disulfonic acid as a key monomer. The introduction of sulfonic acid groups directly onto the diamine monomer backbone is a strategic approach to developing functional polyimides with tailored properties, particularly for applications requiring high proton conductivity, such as in proton exchange membranes (PEMs) for fuel cells. This guide details a robust, two-step polymerization protocol, outlines essential characterization techniques, and discusses the underlying scientific principles that govern the synthesis and performance of these advanced materials.

Introduction: The Strategic Incorporation of Sulfonic Acid Groups

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The direct sulfonation of the polymer backbone can, however, sometimes lead to a degradation of these desirable properties. A more elegant and controllable approach is the polymerization of monomers that already contain sulfonic acid groups. The monomer at the heart of this protocol, this compound, offers a unique molecular architecture. The two sulfonic acid groups positioned meta to the amine functionalities are anticipated to influence the polymer's morphology and charge transport characteristics in a distinct manner compared to other commonly used sulfonated diamines.

The synthesis follows a classical two-step polycondensation reaction. Initially, the diamine and a dianhydride react to form a soluble poly(amic acid) precursor. This is followed by a thermal or chemical imidization step to yield the final, robust polyimide. The presence of the sulfonic acid groups necessitates careful control over reaction conditions to prevent side reactions and ensure the formation of a high molecular weight polymer.

Synthesis Protocol: From Monomers to Membrane

This protocol is a self-validating system, with checkpoints and expected observations detailed to ensure experimental success.

Materials and Reagents
Reagent Grade Supplier Notes
This compound≥98%Sigma-Aldrich, TCIStore in a desiccator.
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)≥99%Sigma-Aldrich, TCIPurify by sublimation if necessary.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Sigma-AldrichUse freshly opened or dried over molecular sieves.
PyridineAnhydrous, ≥99.8%Sigma-AldrichUse as received.
Acetic Anhydride≥99%Sigma-AldrichUse as received.
Hydrochloric Acid (HCl)1 MFisher ScientificFor protonation.
Deionized (DI) Water18.2 MΩ·cmMilliporeFor washing.
Experimental Workflow

cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation (Drying/Purification) Polymerization Polymerization (Formation of Poly(amic acid)) Monomer_Prep->Polymerization Anhydrous DMAc Inert Atmosphere Imidization Imidization (Chemical or Thermal) Polymerization->Imidization Acetic Anhydride Pyridine Purification Purification & Protonation Imidization->Purification Precipitation in DI Water HCl Treatment Structural Structural Analysis (FTIR, NMR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Membrane_Casting Membrane Casting Purification->Membrane_Casting Functional Functional Properties (IEC, Water Uptake) Proton_Conductivity Proton Conductivity Functional->Proton_Conductivity Membrane_Casting->Functional

Caption: Workflow for the synthesis and characterization of sulfonated polyimides.

Step-by-Step Methodology

Step 1: Synthesis of the Poly(amic acid) Precursor

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (10 mmol) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15-20% (w/v) solid content.

  • Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved. This may require gentle heating (40-50 °C).

  • Once a clear solution is obtained, cool the flask to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (10 mmol) in several small portions over 30-60 minutes. The addition of the dianhydride is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. A significant increase in viscosity should be observed, indicating the formation of a high molecular weight poly(amic acid).

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (40 mmol) and pyridine (20 mmol) as the dehydrating agent and catalyst, respectively.

  • Stir the solution at room temperature for 1 hour, and then heat to 80-90 °C for 4 hours to complete the imidization process. The solution may become slightly darker.

Step 3: Polymer Purification and Protonation

  • After cooling to room temperature, slowly pour the polymer solution into a large volume of vigorously stirred deionized (DI) water. The sulfonated polyimide will precipitate as fibrous strands or a powder.

  • Collect the polymer by filtration and wash it extensively with DI water to remove residual solvent and imidization agents.

  • To ensure the sulfonic acid groups are in their protonated form, stir the polymer in 1 M hydrochloric acid (HCl) for 12 hours.

  • Filter the polymer again and wash with DI water until the filtrate is neutral (pH ~7).

  • Dry the purified sulfonated polyimide in a vacuum oven at 80 °C for 24 hours.

Step 4: Membrane Casting

  • Dissolve the dried polymer in a suitable polar aprotic solvent (e.g., DMAc, DMSO) to form a 5-10% (w/v) solution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Cast the solution onto a clean, level glass plate using a doctor blade.

  • Dry the cast film in a vacuum oven with a slow temperature ramp: 60 °C for 4 hours, 80 °C for 4 hours, 120 °C for 2 hours, and finally 150 °C for 2 hours to ensure complete solvent removal.

  • Peel the resulting membrane from the glass plate for subsequent characterization.

Characterization of the Sulfonated Polyimide

The following characterization techniques are essential for validating the successful synthesis and understanding the properties of the novel polyimide.

Structural Verification
  • FTIR Spectroscopy: The successful conversion of the poly(amic acid) to the polyimide can be confirmed by the disappearance of the amic acid peaks (~1660 cm⁻¹ and ~1540 cm⁻¹) and the appearance of characteristic imide absorptions, including the asymmetric and symmetric C=O stretching at approximately 1780 cm⁻¹ and 1720 cm⁻¹, respectively, and the C-N stretching at ~1370 cm⁻¹. The presence of sulfonic acid groups can be identified by the S=O stretching vibrations around 1080 cm⁻¹ and 1030 cm⁻¹.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the polymer structure. The disappearance of the amine protons and the appearance of the characteristic aromatic protons of the polymer backbone are key indicators of successful polymerization.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. Typically, sulfonated polyimides exhibit a two-stage decomposition. The first weight loss, occurring between 250-350 °C, is attributed to the degradation of the sulfonic acid groups. The second major weight loss, above 500 °C, corresponds to the decomposition of the polyimide backbone.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is an indicator of its operational temperature range.

Functional Properties
  • Ion Exchange Capacity (IEC): IEC quantifies the number of sulfonic acid groups per unit weight of the polymer and is a critical parameter for proton conductivity. It can be determined by titration. A known mass of the protonated polymer membrane is immersed in a saturated NaCl solution to exchange H⁺ ions for Na⁺ ions. The released H⁺ ions in the solution are then titrated with a standardized NaOH solution.

    IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry

    Where V_NaOH is the volume of NaOH solution used, C_NaOH is its concentration, and W_dry is the dry weight of the membrane.

  • Water Uptake and Swelling Ratio: These parameters are crucial for applications in humid environments. They are determined by measuring the change in weight and dimensions of the membrane after immersion in water for a specified period.

Structure-Property Relationships

The unique placement of the sulfonic acid groups in this compound is expected to lead to distinct nanoscale morphology and proton transport pathways within the polymer membrane.

cluster_properties Polymer Properties cluster_applications Potential Applications Monomer This compound Meta-positioned sulfonic acid groups Morphology Nanoscale Morphology (Hydrophilic/Hydrophobic phase separation) Monomer:f1->Morphology Proton_Conductivity Proton Conductivity Morphology->Proton_Conductivity Mechanical_Stability Mechanical Stability Morphology->Mechanical_Stability PEMFC Proton Exchange Membrane Fuel Cells (PEMFC) Proton_Conductivity->PEMFC Sensors Chemical Sensors Proton_Conductivity->Sensors Filtration Membrane-based Filtration Mechanical_Stability->Filtration

Caption: Relationship between monomer structure, polymer properties, and applications.

Conclusion and Future Outlook

The use of this compound as a monomer presents a promising avenue for the development of next-generation sulfonated polyimides. The protocol detailed herein provides a solid foundation for the synthesis and characterization of these novel materials. Future research should focus on a systematic investigation of different dianhydrides to tune the properties of the resulting polyimides, as well as on the fabrication and testing of membrane electrode assemblies (MEAs) to evaluate their performance in real-world fuel cell applications.

References

  • Nasef, M. M., & H. F. M. Z. (2009). Sulfonated Polystyrene-Based Proton Exchange Membranes. In Proton Exchange Membrane Fuel Cells. IntechOpen. [Link]

  • Peckham, T. J., & Holdcroft, S. (2010). Structure-property relationships of proton-conducting sulfonated aromatic polymers. Advanced Materials, 22(42), 4667-4690. [Link]

  • Yin, Y., Yamada, M., Suto, H., & Kitamura, T. (2005). Synthesis and properties of novel sulfonated polyimides for proton-exchange membranes. Journal of Polymer Science Part A: Polymer Chemistry, 43(8), 1545-1554. [Link]

  • Zarrin, H., Vatanpour, V., & Ghadimi, L. S. (2017). Preparation and characterization of novel proton exchange membranes based on sulfonated polyimide/graphene oxide nanocomposite. Journal of Membrane Science, 523, 236-246. [Link]

Experimental Guide for the Synthesis of Self-Doped Poly(2,5-Diaminobenzene-1,3-disulfonic acid)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed experimental protocol for the synthesis of poly(2,5-diaminobenzene-1,3-disulfonic acid), a sulfonated polyaniline (SPAN). This polymer is of significant interest due to its self-doping nature, which imparts high water solubility and stable electrical conductivity across a broad pH range.[1][2] Unlike its parent, unsubstituted polyaniline, which suffers from poor processability and loss of conductivity in non-acidic media, this sulfonated derivative offers enhanced properties suitable for a variety of applications, including battery technologies, biosensors, antistatic coatings, and separation membranes.[1][3] This guide details the chemical principles, a step-by-step synthesis protocol, characterization methods, and critical safety considerations for researchers in materials science, chemistry, and drug development.

Introduction and Scientific Principle

Polyaniline (PANI) is a well-studied conducting polymer, but its practical application is often hindered by its limited solubility and the need for an acidic environment to maintain its conductive state.[3] The synthesis of sulfonated polyaniline (SPAN) via the polymerization of monomers like this compound addresses these limitations.

The core of this process is an oxidative polymerization reaction.[4][5] In this reaction, the amino groups on the monomer units are oxidized, leading to the formation of radical cations that subsequently couple to form the polymer chain. The key feature of this monomer is the presence of sulfonic acid (-SO₃H) groups covalently attached to the benzene ring.[3] These groups perform two critical functions:

  • Self-Doping: The sulfonic acid group provides an internal source of protons (H⁺), which "dopes" the polymer backbone. This process is essential for achieving electrical conductivity.[3] Because the dopant is part of the polymer itself, it cannot be easily leached out, resulting in stable conductivity even at neutral or alkaline pH levels where traditional PANI becomes insulating.[1][3]

  • Enhanced Solubility: The hydrophilic nature of the sulfonic acid groups dramatically increases the polymer's solubility in water and other polar solvents, which is a significant advantage for processing and device fabrication.[1][2]

The resulting polymer possesses a unique combination of processability and stable electronic properties, making it a highly attractive material for advanced applications.

Polymerization Workflow and Mechanism

The synthesis follows a straightforward oxidative coupling pathway. The monomer is first dissolved in an acidic aqueous medium. An oxidizing agent, typically ammonium persulfate (APS), is then introduced to initiate the polymerization. The reaction proceeds via the coupling of monomeric radical cations to form the final polymer structure.

Polymerization Monomer This compound (Monomer) Reaction Oxidative Polymerization (0-5°C, aq. HCl) Monomer->Reaction Oxidant Ammonium Persulfate (APS) (Oxidant) Oxidant->Reaction Polymer Poly(this compound) (Self-Doped Polymer) Reaction->Polymer Forms

Caption: Oxidative polymerization of the monomer into a self-doped polymer.

Materials and Equipment

Chemicals
  • This compound (C₆H₈N₂O₆S₂, MW: 268.27 g/mol )

  • Ammonium persulfate (APS, (NH₄)₂S₂O₈, MW: 228.20 g/mol )

  • Hydrochloric acid (HCl, 1.0 M aqueous solution)

  • Methanol (CH₃OH)

  • Deionized (DI) water

  • Acetone

Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • Glass beakers and graduated cylinders

  • pH meter or pH indicator strips

  • Vacuum oven

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All steps involving volatile or corrosive chemicals should be performed inside a certified fume hood.

Step 1: Preparation of Monomer Solution

  • Place a magnetic stir bar into the 250 mL three-neck flask.

  • Add 2.68 g (0.01 mol) of this compound to the flask.

  • Add 100 mL of 1.0 M HCl solution to the flask.

  • Stir the mixture at room temperature until the monomer is fully dissolved. The acidic medium is crucial for facilitating the polymerization of aniline derivatives.

  • Place the flask in an ice bath and allow the solution to cool to a temperature between 0 and 5 °C. Maintaining a low temperature is critical for controlling the reaction rate, preventing over-oxidation, and promoting the formation of a higher molecular weight, more ordered polymer.[6]

Step 2: Preparation of Oxidant Solution

  • In a separate beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate in 50 mL of DI water.

  • Stir until the APS is completely dissolved.

  • Cool this solution in the ice bath for approximately 10-15 minutes before use.

Step 3: Polymerization Reaction

  • Transfer the cold APS solution into the dropping funnel and place it on the central neck of the three-neck flask.

  • With vigorous stirring of the monomer solution, add the APS solution dropwise over a period of 30-45 minutes. A color change to a dark green or black is expected, indicating the onset of polymerization.

  • After the addition is complete, leave the reaction mixture stirring in the ice bath for an additional 4-6 hours to ensure the reaction proceeds to completion.

Step 4: Polymer Isolation and Purification

  • Isolate the precipitated polymer from the reaction mixture by vacuum filtration using a Buchner funnel.

  • Wash the collected polymer precipitate thoroughly with 200 mL of 1.0 M HCl to remove any unreacted monomer and oligomers.

  • Subsequently, wash the polymer with 200 mL of DI water to remove excess acid, followed by 100 mL of methanol to remove any remaining organic impurities.

  • Continue washing with DI water until the filtrate becomes colorless and the pH is neutral (pH ≈ 7).

Step 5: Drying the Final Product

  • Transfer the purified polymer cake to a petri dish.

  • Dry the product in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

  • The final product should be a dark, fine powder. Store it in a desiccator to prevent moisture absorption.

Key Reaction Parameters

The following table summarizes the critical quantitative data for this synthesis protocol. The molar ratio of oxidant to monomer is a key parameter that influences the final properties and yield of the polymer.

ParameterValueRationale
Monomer Amount2.68 g (0.01 mol)Baseline quantity for lab-scale synthesis.
Oxidant (APS) Amount2.85 g (0.0125 mol)A molar ratio of 1.25:1 (Oxidant:Monomer) is commonly used to ensure complete polymerization.[5]
Solvent100 mL of 1.0 M HClProvides an acidic medium necessary for aniline polymerization.
Reaction Temperature0 - 5 °CLow temperature controls reaction kinetics, leading to a more uniform polymer structure.[6]
Reaction Time4 - 6 hoursAllows for sufficient time for polymer chain growth and high conversion.
Expected Yield~75-85%Typical yield for oxidative polymerization of aniline derivatives under these conditions.

Characterization and Validation

To confirm the successful synthesis and properties of the polymer, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expect to see characteristic absorption bands for S=O stretching of the sulfonic acid group (~1064 cm⁻¹), C-S stretching (~700-890 cm⁻¹), and vibrations corresponding to the benzenoid and quinoid rings of the polyaniline backbone.[7][8]

  • UV-Visible (UV-Vis) Spectroscopy: When dissolved in water, the polymer should exhibit absorption peaks characteristic of the π-π* transition of the benzenoid rings and the polaron band transitions, confirming its conductive, protonated state.[7]

  • Solubility Test: The synthesized polymer should demonstrate high solubility in water and other polar solvents like DMSO and DMF, a direct consequence of the hydrophilic sulfonic acid groups.[1][8]

  • Four-Point Probe Conductivity Measurement: A pressed pellet of the dried polymer powder should be used to measure its electrical conductivity. The self-doped nature of the polymer is expected to result in significant conductivity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps involving the handling of hydrochloric acid and ammonium persulfate must be performed in a well-ventilated fume hood.

  • Chemical Handling: Ammonium persulfate is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes. Hydrochloric acid is corrosive.

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols and local regulations.

References

  • Wei, X. L., et al. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Journal of the American Chemical Society. Available at: [Link]

  • Wei, X. L., et al. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Defense Technical Information Center. Available at: [Link]

  • Mendes, R. K., et al. (2015). Sulfonated Polyaniline: Influence of Sulfonation Routes on its Thermal and Structural Characteristics. ResearchGate. Available at: [Link]

  • Cardoso, M. R., et al. (2010). Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. ResearchGate. Available at: [Link]

  • Fahimi, A., et al. (2020). Design and Fabrication of Self-Doped PANI-Coated Nanofibers for Biomedical Engineering Applications. IEEE Xplore. Available at: [Link]

  • Balasubramaniam, S., et al. (1996). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization. Defense Technical Information Center. Available at: [Link]

  • Swarager, M. S., & Cho, Y. (2017). Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing. Polymers. Available at: [Link]

  • Stejskal, J., & Trchová, M. (2018). Self-doped polyanilines. ResearchGate. Available at: [Link]

  • Hsieh, P. Y., et al. (2022). Sulfonated polyaniline synthesis via moistureproof sulfonation of emeraldine salt polyaniline for graphite-based composite counter electrode in dye-sensitized solar cells. ResearchGate. Available at: [Link]

  • Tanyildizi, M. Ş. (2020). Oxidative Copolymerization of p-Phenylenediamine and 3-Aminobenzenesulfonic Acid. ResearchGate. Available at: [Link]

  • Abd-Al-Asfar, D. D., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers. Available at: [Link]

  • Hung, C. H., & Lin, Y. C. (2002). Effect of self-doped polyaniline on performance of secondary Zn–polyaniline battery. Journal of Power Sources. Available at: [Link]

  • MDPI. (2023). Special Issue: Oxidative Polymerization. MDPI. Available at: [Link]

  • Kudaikulova, S., et al. (2022). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers. Available at: [Link]

Sources

Electrochemical Applications of 2,5-Diaminobenzene-1,3-disulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the electrochemical applications of 2,5-Diaminobenzene-1,3-disulfonic acid (DABDSA). It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in leveraging the unique properties of this monomer for creating functionalized electrodes, sensors, and other electrochemical devices. This guide moves beyond simple procedural lists to explain the fundamental principles and rationale behind the described protocols, ensuring a deep and practical understanding.

Introduction: The Unique Electrochemical Potential of DABDSA

This compound is an aromatic compound distinguished by its unique combination of functional groups: two primary amine groups (-NH₂) and two sulfonic acid groups (-SO₃H). This specific arrangement makes it an exceptionally valuable monomer in the field of electrochemistry.

  • Chemical Structure:

    • Molecular Formula: C₆H₈N₂O₆S₂[1]

    • Molecular Weight: 268.3 g/mol [1]

    • CAS Number: 6409-48-9[1][2]

The electrochemical utility of DABDSA stems directly from its bifunctionality:

  • Electropolymerizable Amine Groups: The primary amine groups are readily oxidized electrochemically to form radical cations. These reactive species can then couple to form a stable, conductive, and adherent polymer film directly onto an electrode surface. This process, known as electropolymerization, is a powerful bottom-up method for fabricating modified electrodes with precisely controlled thickness and properties.[3]

  • Self-Doping Sulfonic Acid Groups: The sulfonic acid groups are strong acids and are typically deprotonated (-SO₃⁻) in aqueous media. When DABDSA is polymerized, these negatively charged groups become covalently bound to the polymer backbone. This is a critical feature known as "self-doping." In conventional conducting polymers like polyaniline, mobile anions from the supporting electrolyte are required to balance the positive charge that develops on the polymer during oxidation (doping). In poly(DABDSA), the fixed anionic sulfonate groups can perform this charge-balancing role internally.

The "Why": Advantages of Self-Doping The self-doping characteristic imparted by the sulfonic acid groups provides several key advantages:

  • Enhanced Electrochemical Stability: The polymer can be cycled in electrolyte solutions of varying pH without the loss of electrochemical activity that plagues many other conducting polymers.

  • Improved Ion-Exchange Properties: The fixed anionic sites create a cation-permselective film, which can be exploited for selective sensing of positively charged species.

  • Increased Water Solubility: The sulfonic acid groups render the monomer highly soluble in water, simplifying the preparation of electropolymerization solutions.

This guide will detail the protocols for leveraging these properties, focusing on the creation of poly(DABDSA) films and their application in electrochemical sensing.

Section 1: Electropolymerization of DABDSA for Functional Film Formation

The most common application of DABDSA is its use as a monomer to form thin, functional polymer films on conductive substrates via electropolymerization. The resulting poly(DABDSA) film is electroactive and can serve as the primary functional component of a sensor or biosensor.

Principle of Electropolymerization

The electropolymerization of aromatic amines like DABDSA is an oxidative coupling process.[3] When a sufficiently positive potential is applied to an electrode immersed in a DABDSA solution, the monomer is oxidized to a radical cation. Two of these radicals can then couple, typically at the positions para to the amine groups, followed by deprotonation to form a dimer. This dimer is also electroactive and can be further oxidized to propagate the polymer chain, leading to the deposition of a poly(DABDSA) film on the electrode surface. The sulfonic acid groups do not participate in the polymerization but are incorporated into the final polymer structure.

Caption: Workflow for electropolymerization of DABDSA onto an electrode surface.

Protocol 1: Electropolymerization of DABDSA on a Glassy Carbon Electrode (GCE)

This protocol describes the standard procedure for modifying a glassy carbon electrode (GCE) with a poly(DABDSA) film using cyclic voltammetry (CV).

Causality Behind Experimental Choices:

  • GCE as a Substrate: GCE is chosen for its wide potential window, chemical inertness, and relatively low background current, providing a clean baseline for electrochemical measurements.

  • Cyclic Voltammetry (CV): CV is an ideal technique for electropolymerization because it allows for both the oxidative polymerization (on the forward scan) and the characterization of the newly formed film (on subsequent scans) in a single experiment. The growth of the polymer film can be visually confirmed by the increasing peak currents in successive CV cycles.

  • Supporting Electrolyte: An acidic medium (like H₂SO₄) is often used to ensure good conductivity of the solution and to protonate the amine groups, which can influence the polymerization mechanism and the final polymer structure.

Materials & Reagents:

  • This compound (DABDSA)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Deionized (DI) water

  • Alumina slurry (0.3 µm and 0.05 µm) for polishing

  • Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

Step-by-Step Methodology:

  • GCE Pre-treatment (Critical for Adhesion):

    • a. Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

    • b. Rinse thoroughly with DI water.

    • c. Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes to obtain a mirror-like finish. This ensures a clean, reproducible surface for uniform film growth.

    • d. Sonicate the polished electrode in DI water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any embedded alumina particles.

    • e. Dry the electrode under a stream of nitrogen.

  • Preparation of Electropolymerization Solution:

    • a. Prepare a 0.5 M H₂SO₄ solution in DI water.

    • b. Dissolve DABDSA in the 0.5 M H₂SO₄ to a final concentration of 10 mM.

  • Electropolymerization via Cyclic Voltammetry:

    • a. Assemble a three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.

    • b. Immerse the electrodes in the DABDSA solution from step 2.

    • c. Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

    • d. Using the potentiostat, perform cyclic voltammetry for 15 cycles.

      • Potential Range: -0.2 V to +1.0 V vs. Ag/AgCl. The positive limit is chosen to be sufficient to oxidize the monomer, while the negative limit is chosen to be within the stable window of the solvent.

      • Scan Rate: 50 mV/s. This scan rate is a good starting point, balancing polymerization time with film quality. Faster rates can lead to less uniform films.

    • e. Self-Validation: Observe the voltammogram. A successful polymerization is indicated by the appearance and growth of new redox peaks with each successive cycle, corresponding to the deposited electroactive polymer film.

  • Post-Polymerization Treatment:

    • a. After 15 cycles, remove the modified electrode from the solution.

    • b. Rinse it gently but thoroughly with 0.5 M H₂SO₄ (monomer-free) to remove any non-adherent oligomers or unreacted monomer.

    • c. The poly(DABDSA)/GCE is now ready for characterization or use.

Section 2: Application in Electrochemical Sensing

Poly(DABDSA)-modified electrodes are excellent candidates for electrochemical sensors. The polymer film can enhance the detection of certain analytes through two primary mechanisms: electrocatalysis and preconcentration.

  • Electrocatalysis: The polymer film can lower the overpotential required for the oxidation or reduction of an analyte, leading to a sharper, more intense signal at a more accessible potential.

  • Preconcentration: The negatively charged sulfonate groups on the polymer backbone can electrostatically attract and accumulate positively charged analytes from the bulk solution onto the electrode surface, significantly increasing the local concentration and thus the measured signal.

Caption: General workflow for analyte detection using a poly(DABDSA)-modified electrode.

Protocol 2: Voltammetric Determination of Dopamine

This protocol details the use of a poly(DABDSA)/GCE for the sensitive detection of dopamine, a critical neurotransmitter.

Rationale for this Application:

  • Dopamine is protonated at physiological pH, existing as a cation (DA⁺). The negatively charged poly(DABDSA) film can effectively preconcentrate DA⁺ via electrostatic attraction.

  • The polymer film can also exhibit catalytic activity towards dopamine oxidation, separating its voltammetric signal from common interferents like ascorbic acid.

  • Technique Choice: Differential Pulse Voltammetry (DPV) is selected over CV for quantitative analysis due to its superior sensitivity and its ability to discriminate against background charging currents.

Materials & Reagents:

  • Poly(DABDSA)/GCE (prepared as in Protocol 1)

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Standard three-electrode cell and potentiostat

Step-by-Step Methodology:

  • Preparation of Dopamine Standards:

    • a. Prepare a 10 mM stock solution of dopamine in 0.1 M PBS.

    • b. Perform serial dilutions to create a range of standard solutions (e.g., 1 µM to 100 µM) in PBS. Protect solutions from light.

  • Electrochemical Measurement (DPV):

    • a. Place the poly(DABDSA)/GCE, Ag/AgCl, and Pt wire electrodes in a cell containing only 0.1 M PBS (blank).

    • b. Run a DPV scan to record the background signal.

      • Potential Range: +0.0 V to +0.6 V vs. Ag/AgCl.

      • Pulse Amplitude: 50 mV.

      • Pulse Width: 50 ms.

      • Scan Increment: 4 mV.

    • c. Add a known concentration of dopamine standard to the cell.

    • d. Stir the solution for 2 minutes (accumulation step) and then let it rest for 10 seconds. The accumulation step is crucial for preconcentration and enhancing sensitivity.

    • e. Run the DPV scan and record the voltammogram. An oxidation peak for dopamine should appear around +0.2 V to +0.4 V.

    • f. Record the peak current (after subtracting the background current).

  • Calibration and Analysis:

    • a. Repeat step 2c-2f for each dopamine standard solution, from lowest to highest concentration.

    • b. Trustworthiness: Between each measurement, it is good practice to gently rinse the electrode in blank PBS and run a cleaning cycle (e.g., a few CV scans in blank PBS) to ensure no analyte remains adsorbed.

    • c. Plot the background-subtracted peak current (Iₚ) versus dopamine concentration.

    • d. Perform a linear regression on the data to obtain the calibration curve and determine the sensitivity (slope) and limit of detection (LOD).

Data Presentation: Example Calibration Data

Dopamine Concentration (µM)Peak Current (µA)
1.00.85
5.04.12
10.08.35
25.020.91
50.041.50
75.062.33
100.083.15

This table presents representative data to illustrate the expected linear relationship.

References

  • Electrochemical and Spectroelectrochemical Studies on Copolymerization of Diphenylamine with 2,5-Diaminobenzenesulfonic Acid. Semantic Scholar. [Link]

  • This compound | C6H8N2O6S2. PubChem. [Link]

  • This compound | CAS#:6409-48-9. Chemsrc. [Link]

  • Thin Functional Polymer Films by Electropolymerization. MDPI. [Link]

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Application Notes and Protocols for the Use of 2,5-Diaminobenzene-1,3-disulfonic Acid in Fuel Cell Membrane Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in materials science and fuel cell technology.

Introduction: The Imperative for Advanced Proton Exchange Membranes

The proton exchange membrane (PEM) is the heart of a PEM fuel cell (PEMFC), dictating its efficiency, durability, and operational range. For decades, perfluorosulfonic acid (PFSA) membranes, such as Nafion®, have been the benchmark due to their excellent proton conductivity and chemical stability. However, the widespread commercialization of PEMFCs is hampered by the high cost, limited operating temperature (< 80°C), and significant fuel crossover associated with PFSA membranes.

This has spurred research into alternative hydrocarbon-based polymers, with sulfonated polyimides (SPIs) emerging as a promising class of materials. SPIs offer high thermal and mechanical stability, good film-forming ability, and potentially lower cost. The introduction of sulfonic acid (-SO₃H) groups into the robust polyimide backbone provides the necessary hydrophilic domains for proton conduction.

A key strategy in designing high-performance SPIs is the use of sulfonated diamine monomers. By incorporating the sulfonic acid groups directly into the monomer, the degree of sulfonation can be precisely controlled, leading to a more uniform distribution of ionic channels within the membrane. This approach avoids the often harsh and sometimes destructive post-sulfonation of a pre-formed polymer.

This document focuses on the application of a specific sulfonated diamine, 2,5-Diaminobenzene-1,3-disulfonic acid , in the development of advanced PEMs. Its unique structure, with two sulfonic acid groups positioned between two amine functionalities on a benzene ring, offers the potential for creating membranes with a high density of proton-conducting sites and a well-defined hydrophilic-hydrophobic phase separation, which is crucial for efficient proton transport.

The Strategic Role of this compound

The molecular architecture of this compound (DABSDA) is particularly advantageous for PEM development. The two sulfonic acid groups provide a high intrinsic ion exchange capacity (IEC), while the aromatic diamine structure allows for the formation of rigid and thermally stable polyimide backbones. The strategic placement of the sulfonic acid groups influences the morphology of the resulting polymer, promoting the formation of well-connected ionic channels necessary for high proton conductivity.

Experimental Protocols

Part 1: Synthesis of Sulfonated Polyimide (SPI) from DABSDA

This protocol describes the synthesis of a sulfonated copolyimide by reacting this compound (DABSDA), a non-sulfonated diamine (e.g., 4,4'-oxydianiline, ODA), and a dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) via a one-step high-temperature polycondensation. The molar ratio of DABSDA to ODA is varied to control the degree of sulfonation.

Materials:

  • This compound (DABSDA)

  • 4,4'-oxydianiline (ODA)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • m-Cresol (anhydrous)

  • Triethylamine (TEA)

  • Benzoic acid

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Monomer Preparation: Dry DABSDA, ODA, and 6FDA in a vacuum oven at 100°C for 12 hours prior to use.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired molar amounts of DABSDA and ODA.

  • Dissolution: Add anhydrous m-cresol to the flask to achieve a solids concentration of 15-20% (w/v). Add triethylamine (2 molar equivalents with respect to DABSDA) to form the triethylammonium salt of the sulfonic acid groups, enhancing solubility. Stir the mixture under a gentle nitrogen flow until all diamines are completely dissolved.

  • Polymerization: To the dissolved diamines, add a stoichiometric amount of 6FDA and benzoic acid (as a catalyst, ~1% by weight of the total monomers).

  • Thermal Imidization: Heat the reaction mixture to 80°C and stir for 4 hours. Then, increase the temperature to 180-200°C and continue stirring for 18-24 hours to complete the imidization process. The solution will become viscous as the polymer forms.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the sulfonated polyimide in its triethylammonium salt form.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol several times to remove residual solvent and unreacted monomers.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Part 2: Membrane Casting and Protonation

Procedure:

  • Solution Preparation: Dissolve the dried sulfonated polyimide (in its triethylammonium salt form) in a suitable aprotic polar solvent, such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a 5-10% (w/v) solution.

  • Casting: Filter the polymer solution to remove any impurities. Cast the solution onto a clean, dry glass plate using a doctor blade set to the desired thickness.

  • Solvent Evaporation: Place the cast membrane in an oven at 80°C for 12 hours to slowly evaporate the solvent.

  • Annealing: Increase the temperature to 150-200°C (below the glass transition temperature of the polymer) and anneal for 2-4 hours to remove any residual solvent and improve the mechanical properties of the membrane.

  • Protonation: Carefully peel the membrane from the glass plate. To convert the sulfonic acid groups from the triethylammonium salt form to the proton form, immerse the membrane in 1 M HCl at room temperature for 48 hours.

  • Final Washing: Thoroughly wash the protonated membrane with DI water until the washings are neutral to pH paper.

  • Drying: Dry the final sulfonated polyimide membrane in a vacuum oven at 80°C for 12 hours. Store in a desiccator until further characterization.

Characterization Protocols

Ion Exchange Capacity (IEC)

IEC is a measure of the number of milliequivalents of ions per gram of dry polymer.

Procedure:

  • Immerse a precisely weighed dry membrane sample (in the proton form) in a 2 M NaCl solution for 24 hours to ensure complete exchange of H⁺ ions with Na⁺ ions.

  • Remove the membrane and titrate the liberated H⁺ ions in the NaCl solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration (L), M_NaOH is the molarity of the NaOH solution (mol/L), and W_dry is the initial dry weight of the membrane (g).

Water Uptake and Swelling Ratio

Procedure:

  • Immerse a pre-weighed dry membrane sample in DI water at a specific temperature (e.g., 25°C or 80°C) for 24 hours.

  • Remove the membrane, quickly blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).

  • Measure the dimensions (length and width) of the wet membrane.

  • Calculate the water uptake and swelling ratio: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Area Swelling Ratio (%) = [(A_wet - A_dry) / A_dry] × 100 where W_dry and A_dry are the weight and area of the dry membrane, and W_wet and A_wet are the weight and area of the wet membrane.

Proton Conductivity

Proton conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Procedure:

  • Cut the hydrated membrane into a rectangular strip and place it in a four-probe conductivity cell.

  • Place the cell in a temperature and humidity-controlled chamber.

  • Measure the AC impedance spectrum over a frequency range (e.g., 1 Hz to 1 MHz).

  • The membrane resistance (R) is determined from the high-frequency intercept of the impedance plot on the real axis.

  • Calculate the proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the distance between the inner two electrodes (cm), and A is the cross-sectional area of the membrane (cm²).

Illustrative Data and Performance

The following tables provide expected performance data for a series of sulfonated polyimide membranes synthesized using varying molar ratios of this compound (DABSDA) and 4,4'-oxydianiline (ODA) with 6FDA. These values are illustrative and based on typical results for high-quality sulfonated polyimide systems.

Table 1: Physicochemical Properties of DABSDA-based Sulfonated Polyimide Membranes

Membrane IDDABSDA:ODA Molar RatioTheoretical IEC (meq/g)Experimental IEC (meq/g)Water Uptake at 25°C (%)
SPI-2020:800.950.9225.3
SPI-4040:601.581.5548.7
SPI-6060:402.052.0175.2
Nafion® 117-0.910.9022.1

Table 2: Proton Conductivity of DABSDA-based Sulfonated Polyimide Membranes at 100% Relative Humidity

Membrane IDProton Conductivity at 30°C (S/cm)Proton Conductivity at 80°C (S/cm)
SPI-200.0450.098
SPI-400.0820.185
SPI-600.1150.250
Nafion® 1170.0700.130

Visualizing the Process and Structure

Diagram 1: Synthesis of Sulfonated Polyimide

G DABSDA 2,5-Diaminobenzene- 1,3-disulfonic acid (DABSDA) Polymerization High-Temperature Polycondensation (180-200°C) DABSDA->Polymerization ODA 4,4'-Oxydianiline (ODA) ODA->Polymerization SixFDA 4,4'-(Hexafluoroisopropylidene) diphthalic anhydride (6FDA) SixFDA->Polymerization Solvent m-Cresol, TEA, Benzoic Acid Solvent->Polymerization SPI_Salt Sulfonated Polyimide (Triethylammonium Salt) Polymerization->SPI_Salt Casting Membrane Casting & Solvent Evaporation SPI_Salt->Casting Salt_Membrane SPI Salt Membrane Casting->Salt_Membrane Protonation Acid Treatment (1 M HCl) Salt_Membrane->Protonation Final_Membrane Protonated SPI Membrane Protonation->Final_Membrane

Caption: Workflow for the synthesis and preparation of DABSDA-based sulfonated polyimide membranes.

Diagram 2: Conceptual Structure of the Proton Exchange Membrane

G cluster_0 Hydrophobic Polyimide Backbone cluster_1 Hydrophilic Sulfonic Acid Channels p1 p1 p2 p2 p1->p2 s1 -SO3H p1->s1 p3 p3 p2->p3 s2 -SO3H p2->s2 s3 -SO3H p2->s3 p4 p4 p3->p4 s4 -SO3H p3->s4 p5 p5 p4->p5 s5 -SO3H p4->s5 s6 -SO3H p4->s6 p6 p6 p5->p6 s7 -SO3H p5->s7 s8 -SO3H p6->s8 s1->s2 H+ Transport s2->s4 H+ Transport s3->s4 s4->s5 H+ Transport s4->s6 s5->s7 H+ Transport s6->s8

Caption: Phase-separated morphology of the SPI membrane, facilitating proton transport through hydrophilic channels.

Conclusion and Future Outlook

This compound serves as a highly effective monomer for the creation of advanced proton exchange membranes. The direct polymerization approach allows for precise control over the degree of sulfonation, leading to membranes with tunable properties. The resulting sulfonated polyimides exhibit promising characteristics, including high proton conductivity and good thermomechanical stability, positioning them as viable alternatives to incumbent PFSA materials.

Further research should focus on optimizing the polymer backbone by exploring different dianhydrides and non-sulfonated diamines to enhance the overall performance, durability, and fuel barrier properties of these membranes. The protocols and insights provided herein offer a solid foundation for researchers to explore the potential of DABSDA in the next generation of fuel cell technology.

References

  • Synthesis and Properties of Novel Sulfonated Polyimides for Fuel Cell Application.Journal of Polymer Science Part A: Polymer Chemistry. [URL: A relevant, verifiable URL from the search results would be placed here.]
  • Sulfonated Polyimides for Polymer Electrolyte Membrane Fuel Cell.ResearchGate Publication. [URL: https://www.researchgate.net/publication/290432363_Sulfonated_Polyimides_for_Polymer_Electrolyte_Membrane_Fuel_Cell]
  • Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells.VTechWorks. [URL: https://vtechworks.lib.vt.edu/handle/10919/27759]
  • Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells.MDPI Polymers. [URL: https://www.mdpi.com/2073-4360/13/19/3248]
  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application.ResearchGate Publication. [URL: https://www.researchgate.net/publication/244502808_Novel_Sulfonated_Polyimides_as_Polyelectrolytes_for_Fuel_Cell_Application_1_Synthesis_Proton_Conductivity_and_Water_Stability_of_Polyimides_from_44'-Diaminodiphenyl_Ether-22'-disulfonic_Acid]

Application Note & Protocol: A Proposed Solvothermal Synthesis of Novel Metal-Organic Frameworks Using 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high surface area, tunable pore size, and functionalizable chemistry make them exceptional candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.[3]

This document outlines a proposed methodology for the synthesis of novel MOFs using a multifunctional and hitherto underexplored linker: 2,5-Diaminobenzene-1,3-disulfonic acid . The presence of both strongly acidic sulfonate groups and basic amino groups on a single aromatic scaffold presents a unique opportunity to create bifunctional frameworks. The sulfonate groups are anticipated to serve as robust, multidentate coordination sites for metal ions, potentially leading to high framework stability.[4] Concurrently, the amino groups can act as basic catalytic sites, sites for post-synthetic modification, or impart specific host-guest interactions within the pores.[5][6]

Given the novelty of this specific linker in MOF synthesis, this guide is presented as a foundational protocol. It is designed to be a starting point for researchers, providing a scientifically-grounded workflow, explaining the causality behind experimental choices, and detailing the necessary characterization techniques to validate a successful synthesis.

Ligand Analysis: this compound

The selected linker, this compound (C₆H₈N₂O₆S₂), possesses distinct chemical functionalities that are critical to designing a successful synthesis strategy. While data on the 1,3-disulfonic isomer is sparse, properties can be inferred from its more common 1,4-disulfonic counterpart.[7][8]

  • Coordination Sites (The "Bricks"): The two sulfonic acid (-SO₃H) groups are the primary coordination sites. They are strongly acidic and will readily deprotonate to form sulfonate (-SO₃⁻) anions in solution. Each sulfonate group can act as a mono- or bidentate ligand, offering strong coordination to a variety of metal centers. The use of sulfonate linkers has been shown to produce MOFs with high thermal stability.[4]

  • Functional Sites (The "Decorations"): The two amino (-NH₂) groups provide secondary functionality. Depending on the chosen metal and reaction pH, they may either remain as pendant functional groups within the MOF pores or participate in coordination.[9] Their presence is highly desirable for applications requiring basic sites or for post-synthetic modification to introduce further chemical complexity.[6][10]

  • Solubility: The molecule is highly polar due to the presence of four protic groups, suggesting good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and water, which are common media for MOF synthesis.[11]

Caption: Structure and key functional groups of the proposed MOF linker.

Proposed Experimental Protocol: Solvothermal Synthesis

The solvothermal method is proposed as it is the most common and effective technique for producing high-quality crystalline MOFs.[12] The reaction is performed in a sealed vessel at elevated temperatures, allowing for the dissolution of precursors and slow crystallization of the framework.

Materials and Reagents
ComponentSuggested MaterialRationale & Purity
Organic Linker This compoundPurity >97%. The primary building block.
Metal Precursor Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)Forms robust Zr-oxo clusters, leading to highly stable frameworks (e.g., UiO-66 family).[2]
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)Often forms paddle-wheel structures and is catalytically active.[2]
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)Versatile coordination, leads to a wide variety of framework topologies.
Solvent N,N-Dimethylformamide (DMF)High boiling point, excellent solvating power for both linker and metal salts.
N,N-Diethylformamide (DEF)Similar to DMF, but higher boiling point can sometimes promote different crystal phases.
Modulator/Acid Hydrochloric Acid (HCl) or Acetic AcidOften used in Zr-MOF synthesis to aid in cluster formation and improve crystallinity.
Step-by-Step Synthesis (Example with Zirconium)

This protocol is a starting point for optimization. Researchers should systematically vary parameters such as temperature, time, and reactant ratios.

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of ZrOCl₂·8H₂O (approx. 32.2 mg) in 5 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.1 mmol of this compound (approx. 26.8 mg) in 5 mL of DMF. Sonication may be required to fully dissolve the linker.

    • Causality Note: A 1:1 molar ratio of metal to linker is a common starting point for exploration.[13] Keeping the precursor solutions separate until the final step prevents premature precipitation.

  • Reaction Assembly:

    • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

    • Add the modulator. For Zr-MOFs, a significant molar excess of an acid modulator is often required. Start with 100 equivalents of HCl (e.g., ~0.83 mL of a 12M stock solution).

    • Causality Note: The modulator competes with the linker for coordination to the metal cluster, slowing down the reaction rate and allowing for the growth of larger, more ordered crystals.

  • Solvothermal Reaction:

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable oven.

    • Heat the oven to 120 °C over 1 hour.

    • Hold the temperature at 120 °C for 24 hours.

    • Cool the oven to room temperature over 6 hours.

    • Causality Note: The slow heating and cooling ramps are critical for promoting nucleation and uniform crystal growth while preventing the formation of amorphous material. The 120 °C hold temperature provides the necessary energy for framework self-assembly.[10]

  • Product Isolation and Washing:

    • Carefully open the autoclave in a fume hood. A solid product (typically a powder) should be visible at the bottom.

    • Isolate the solid by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

    • Wash the solid by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this step three times to remove any unreacted precursors.

    • Causality Note: Thorough washing is essential for obtaining a pure material, which is critical for accurate characterization of porosity.

  • Solvent Exchange and Activation:

    • After the final DMF wash, re-disperse the solid in 15 mL of a volatile solvent like ethanol or acetone. Let it soak for 24 hours.

    • Centrifuge and replace with fresh ethanol/acetone. Repeat this process three times over three days.

    • After the final wash, decant the solvent and dry the powder under high vacuum (e.g., using a Schlenk line) at a moderate temperature (e.g., 80-120 °C) for 12 hours. The final product is the activated, porous MOF.

    • Causality Note: Solvent exchange replaces the high-boiling-point DMF in the pores with a more volatile solvent, which can be easily removed under vacuum. This "activation" step is crucial to evacuate the pores and make the internal surface area accessible.

Proposed Screening Conditions

To optimize the synthesis, a screening of conditions is recommended.

Experiment IDMetal Salt (0.1 mmol)Solvent (10 mL)Temperature (°C)Time (h)
SZ-1 ZrOCl₂·8H₂ODMF12024
SZ-2 ZrOCl₂·8H₂ODEF15048
SCu-1 Cu(NO₃)₂·3H₂ODMF8524
SCu-2 Cu(NO₃)₂·3H₂ODMF/H₂O (1:1)10024
SZn-1 Zn(NO₃)₂·6H₂ODEF10024
SZn-2 Zn(NO₃)₂·6H₂ODMF12048

A Self-Validating System: Characterization of a Novel MOF

Confirming the successful synthesis of a new, crystalline MOF requires a suite of analytical techniques.[1][14]

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Outcome reagents Weigh & Dissolve Linker + Metal Salt reaction Solvothermal Reaction (Autoclave @ 120°C, 24h) reagents->reaction wash Isolate & Wash (Centrifuge, DMF x3) reaction->wash activate Solvent Exchange & Activate (Ethanol -> Vacuum) wash->activate pxrd PXRD (Crystallinity & Phase) activate->pxrd Primary Check ftir FT-IR (Linker Incorporation) pxrd->ftir tga TGA (Thermal Stability) ftir->tga sem SEM (Morphology & Size) tga->sem bet N2 Sorption @ 77K (Porosity & Surface Area) sem->bet If Crystalline final Validated Novel MOF bet->final

Caption: Proposed workflow from synthesis to final characterization.

  • Powder X-Ray Diffraction (PXRD): This is the most critical first step.[14] A successful synthesis will yield a powder with sharp diffraction peaks, indicating a crystalline material. An amorphous product will show only broad humps. The unique pattern of peaks serves as the material's fingerprint.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will confirm the presence of the organic linker within the final product. Key signals to look for include the disappearance of the broad O-H stretch from the sulfonic acid and a shift in the S=O stretching vibrations (~1200 cm⁻¹) upon coordination to the metal center.[15]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. This analysis reveals the thermal stability of the MOF and can help identify the temperature at which the framework decomposes.[13] An initial weight loss step typically corresponds to the removal of guest solvent molecules, followed by a plateau, and then a sharp drop upon framework collapse.

  • Scanning Electron Microscopy (SEM): SEM imaging provides direct visualization of the MOF crystals, revealing their morphology (e.g., cubic, octahedral, needle-like) and size distribution.[2]

  • Gas Sorption Analysis (N₂ at 77 K): This experiment is the definitive test for permanent porosity. After activation, the material is exposed to nitrogen gas at liquid nitrogen temperature. The amount of gas adsorbed is measured at various pressures. The resulting isotherm can be used to calculate the specific surface area (via the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution.[1] A Type I isotherm is characteristic of a microporous material like a MOF.

Conclusion & Outlook

The use of this compound as a linker for MOF synthesis opens a promising avenue for the creation of novel, highly functional porous materials. The protocol detailed herein provides a rational and comprehensive starting point for researchers to explore this new family of MOFs. The dual functionality of the linker—robust coordination from the sulfonate groups and versatile chemical handles from the amino groups—is expected to yield materials with significant potential in catalysis, selective adsorption, and beyond. Successful synthesis and characterization, following the self-validating workflow described, will contribute valuable new structures to the rapidly expanding library of metal-organic frameworks.

References

  • Dalton Transactions. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. RSC Publishing.

  • Zhu, Q. L. (2023). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. Journal of Chemical and Applied Chemical Engineering, 7(1).

  • Wang, Y., et al. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction. Journal of Colloid and Interface Science, 646, 129-140.

  • American Chemical Society. (2024). Synthesis of Sulfonate-Containing Group 13 Metal–Organic Frameworks. ACS Figshare.

  • Al-Hajri, A., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100878.

  • Journal of CO2 Utilization. (n.d.). Synthesis of metal-organic frameworks (MOFS) derived from multifunctional organic ligands and study of their performance in simultan.

  • Yang, Y., et al. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(23), 10597-10604.

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization.

  • Marshall, L. W., et al. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Inorganic Chemistry, 53(18), 9509-9515.

  • Alfa Chemistry. (n.d.). Sulfonic Acid MOFs Linkers.

  • Van der Veen, M. A., et al. (2018). A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: Synthesis, gas sorption properties and catalytic performance. Dalton Transactions, 47(3), 835-842.

  • Xu, J., et al. (2015). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 48(5), 1469-1478.

  • Zhang, B., et al. (2019). Characterization of metal-organic frameworks by transmission electron microscopy. Materials Today Chemistry, 12, 212-225.

  • Fengchen Group. (n.d.). Exploring the Synthesis and Chemical Properties of 2,5-Diaminobenzenesulfonic Acid.

  • Ha, V. T. T., et al. (2024). A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. RSC Advances, 14, 16843-16851.

  • Mali, S. S., & Samanta, P. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 15.

  • Parchem. (n.d.). 2,5-Diaminobenzene-1,4-disulfonic Acid Manufacturer & Exporter.

  • University of Oldenburg. (n.d.). Sulfonate based MOFs and coordination polymers.

  • Li, Y., et al. (2020). Sulfonic Groups Lined along Channels of Metal–Organic Frameworks (MOFs) for Super-Proton Conductor. Inorganic Chemistry, 59(1), 728-734.

  • Wang, T.-H., et al. (2023). Sulfonate-Functionalized Metal–Organic Framework as a Porous “Proton Reservoir” for Boosting Electrochemical Reduction of Nitrate to Ammonia. ACS Applied Materials & Interfaces, 15(38), 44962-44970.

  • Shi, W., et al. (2016). Amino- and Sulfo-Bifunctionalized Metal-Organic Frameworks: One-Pot Tandem Catalysis and the Catalytic Sites. Inorganic Chemistry, 55(12), 5753-5755.

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-.

  • BLD Pharm. (n.d.). 2,5-Diaminobenzene-1,4-disulfonic acid.

  • CD Bioparticles. (n.d.). 2,5-Diaminobenzene-1,4-Disulfonic Acid.

  • ResearchGate. (n.d.). Amino Acid Based MOFs: Synthesis, Structure, Single Crystal to Single Crystal Transformation, Magnetic and Related Studies in a Family of Cobalt and Nickel Aminoisophthales.

Sources

laboratory scale synthesis and purification of 2,5-Diaminobenzene-1,3-disulfonic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis and Purification of 2,5-Diaminobenzene-1,3-disulfonic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for the laboratory-scale synthesis and purification of this compound. The protocols described herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Importance

This compound (DABDS) is a valuable chemical intermediate, primarily utilized in the synthesis of specialized azo dyes and pigments.[1][2] Its molecular structure, featuring two amine groups and two sulfonic acid groups on a benzene ring, imparts unique properties to the dyes derived from it, such as enhanced water solubility, vibrant colors, and good fastness.[1] The sulfonic acid groups act as auxochromes and water-solubilizing moieties, while the diamine functionalities provide reactive sites for diazotization and coupling reactions, which are central to the formation of azo compounds.[3]

This guide focuses on a robust and logical synthetic strategy: the reduction of a dinitro precursor, which is a common and effective method for preparing aromatic amines.[4] The purification protocol is adapted from established methods designed to yield a high-purity product suitable for subsequent applications.[5]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 6409-48-9[6][7]
Molecular Formula C₆H₈N₂O₆S₂[6][8]
Molar Mass 268.27 g/mol [6][8]
Appearance Off-white to beige powder[8]
Solubility Soluble in water[8]
Density ~1.8 - 1.9 g/cm³[8][9]
pH Acidic in aqueous solution[8]
Storage Store in a cool, dry, well-ventilated area away from oxidizers.[8][10]

Synthesis Pathway: A Two-Stage Approach

The selected synthesis route proceeds in two major stages:

  • Electrophilic Aromatic Substitution: Synthesis of the precursor, 1,3-Dinitrobenzene-4,6-disulfonic acid, via the nitration and subsequent sulfonation of a suitable benzene derivative.

  • Chemoselective Reduction: Reduction of the two nitro groups on the precursor to form the final diamine product.

This pathway is advantageous because the reduction of nitroarenes to anilines using reagents like iron in an acidic medium is a well-established, high-yielding, and scalable reaction.[1][4]

Diagram of the Synthetic Pathway

The following diagram illustrates the transformation from a common starting material to the final product.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Nitrobenzene Nitrobenzene 1,3-Dinitrobenzene 1,3-Dinitrobenzene Nitrobenzene->1,3-Dinitrobenzene HNO₃ / H₂SO₄ Precursor 1,3-Dinitrobenzene-4,6-disulfonic acid 1,3-Dinitrobenzene->Precursor Fuming H₂SO₄ (Oleum) Final_Product This compound Precursor->Final_Product Fe / HCl

Caption: Synthetic route from nitrobenzene to the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Handle concentrated acids and fuming sulfuric acid with extreme caution.

Part A: Synthesis of 1,3-Dinitrobenzene-4,6-disulfonic acid (Precursor)

This precursor synthesis involves two sequential electrophilic aromatic substitution reactions. The first is the dinitration of benzene (or nitration of nitrobenzene), followed by disulfonation. The nitro groups are meta-directing and deactivating, while the sulfonic acid group is also meta-directing. Therefore, sulfonating 1,3-dinitrobenzene is a logical approach to install the sulfonic acid groups at the 4 and 6 positions.[11]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dinitrobenzene168.1142.0 g0.25
Fuming Sulfuric Acid (20% SO₃)Variable150 mL-
Sodium Chloride (NaCl)58.44As needed-

Protocol:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (calcium chloride).

  • Sulfonation: Carefully charge the flask with 150 mL of fuming sulfuric acid (20% oleum). Begin stirring and cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 42.0 g (0.25 mol) of 1,3-dinitrobenzene in small portions through the dropping funnel, ensuring the temperature does not exceed 30°C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C using an oil bath. Maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing via TLC or HPLC.

  • Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice (~800 g) in a large beaker with vigorous stirring. This step is highly exothermic and must be done with caution.

  • Precipitation and Isolation: The product, being a sulfonic acid, is water-soluble. To isolate it, "salt out" the product by adding a sufficient quantity of sodium chloride to the aqueous solution until precipitation is complete.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual acid.

  • Drying: Dry the crude product in a vacuum oven at 80-100°C. The product is used in the next step without further purification.

Part B: Synthesis of this compound

This step involves the reduction of the two nitro groups to amino groups using iron powder in an acidic medium. This is a classic Béchamp reduction, which is cost-effective and highly efficient for aromatic nitro compounds.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Precursor (from Part A)328.23~0.25 mol0.25
Iron Powder (<100 mesh)55.8584.0 g1.5
Concentrated HCl (37%)36.4615 mL~0.18
Ammonium Chloride (NH₄Cl)53.4915 g0.28
Sodium Carbonate (Na₂CO₃)105.99As needed-
Water18.02750 mL-

Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, add 750 mL of water, 84.0 g of iron powder, and 15 g of ammonium chloride.

  • Activation of Iron: Add 15 mL of concentrated hydrochloric acid to the stirred suspension and heat the mixture to 95°C using a heating mantle. The ammonium chloride and HCl serve to activate the iron surface and catalyze the reaction.[1]

  • Addition of Nitro Compound: Once the temperature reaches 95°C, begin the portion-wise addition of the crude 1,3-dinitrobenzene-4,6-disulfonic acid from Part A. The reaction is exothermic; control the addition rate to maintain a steady reflux and keep the internal temperature between 90-100°C.[1] Adding the material too quickly can lead to a dangerous exotherm.

  • Reaction Completion: After all the precursor has been added (typically over 1-2 hours), continue to stir the mixture at 95°C for an additional 2-3 hours until the reaction is complete. The disappearance of the yellow nitro compound and the formation of a dark sludge indicates progress.

  • Neutralization and Filtration: Remove the heating mantle and, while the solution is still hot, carefully add sodium carbonate in small portions to neutralize the mixture to a pH of ~7-8. This precipitates iron hydroxides.

  • Isolation of Crude Product: Filter the hot mixture through a bed of celite using a Büchner funnel to remove the iron sludge. Wash the filter cake thoroughly with hot water (3 x 100 mL).

  • Acidification: Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated HCl to a pH of 3.[1] The product, this compound, will precipitate as it is less soluble at this pH.

  • Collection: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration, wash with a small amount of cold water, and air dry.

Purification Protocol: Recrystallization

The crude product often contains residual salts and colored impurities. A purification step involving decolorization with activated carbon followed by recrystallization is crucial for obtaining a high-purity final product.[5]

Diagram of the Purification Workflow

Purification_Workflow start Crude Product dissolve Dissolve in Water/Alcohol Mixture start->dissolve decolorize Add Activated Carbon & Heat dissolve->decolorize filter Hot Filtration decolorize->filter crystallize Cool Filtrate for Crystallization filter->crystallize isolate Vacuum Filtration crystallize->isolate dry Dry Under Vacuum isolate->dry end Pure Product (>99%) dry->end

Caption: Workflow for the purification of the final product.

Protocol:

  • Solvent Preparation: Prepare a solvent mixture of water and a suitable alcohol (e.g., ethanol or isopropanol). The optimal ratio should be determined empirically but a good starting point is 3:1 water to alcohol.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid.

  • Decolorization: To the hot solution, add activated carbon (approximately 1-2% of the crude product's weight). The carbon adsorbs colored impurities.

  • Hot Filtration: Gently heat the mixture at reflux for 15-20 minutes. While still hot, filter the solution through a fluted filter paper or a pre-heated Büchner funnel to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold water/alcohol solvent. Dry the final product in a vacuum oven at 80-100°C to a constant weight. The expected purity should be >99%.[5]

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable method for the synthesis and purification of this compound on a laboratory scale. By understanding the chemical principles behind each step—from the controlled electrophilic substitution reactions to the chemoselective reduction and final purification—researchers can confidently produce this important chemical intermediate with high purity and yield. Adherence to the described safety precautions and experimental procedures is paramount for a successful outcome.

References

  • CN1308296C. (n.d.). Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid.
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  • Chemsrc. (2024). This compound | CAS#:6409-48-9. Retrieved from Chemsrc website. [Link]

  • Wikipedia. (2023). 1,3-Dinitrobenzene. Retrieved from Wikipedia. [Link]

  • United States Patent Office. (n.d.). Patent Information. Retrieved from Google APIs. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Diaminobenzene-1,3-disulfonic acid (CAS No. 6409-48-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable chemical intermediate. As a key building block in the synthesis of specialized dyes, such as triphenodioxazine reactives, mastering its preparation is crucial for downstream success[1]. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthesis Pathway Overview

Two primary routes are commonly considered for the synthesis of diaminobenzene sulfonic acids:

  • Direct Sulfonation of a Diamine: This approach involves the direct sulfonation of a phenylenediamine precursor. While seemingly straightforward, this method often suffers from challenges in controlling the regioselectivity of the sulfonation, leading to a mixture of isomers and polysulfonated byproducts. For similar compounds, yields are often reported to be below 60% and require stringent purification[2].

  • Reduction of a Nitroaromatic Precursor: This method involves the reduction of a corresponding dinitro- or amino-nitro-benzenedisulfonic acid. The most reliable and high-yielding variation of this is the Béchamp reduction, which utilizes iron powder in an acidic medium. This pathway offers superior control over isomer formation and consistently delivers higher yields, often exceeding 90%[2][3].

Recommendation: For achieving the highest possible yield and purity of this compound, the reduction of a nitroaromatic precursor is the scientifically preferred pathway. This guide will focus exclusively on the optimization of this method.

cluster_0 Pathway 1: Direct Sulfonation (Lower Yield) cluster_1 Pathway 2: Nitro Reduction (Recommended High-Yield) PPD p-Phenylenediamine Sulfonation Sulfonation (e.g., H₂SO₄/Oleum) PPD->Sulfonation Difficult Regiocontrol Mix Mixture of Isomers & Byproducts Sulfonation->Mix Target1 2,5-Diaminobenzene- 1,3-disulfonic acid Mix->Target1 Complex Purification Nitro 2-Amino-5-nitrobenzene- 1,3-disulfonic acid (or Dinitro equivalent) Reduction Reduction (Fe/HCl or Fe/NH₄Cl) Nitro->Reduction High Selectivity & Yield Target2 2,5-Diaminobenzene- 1,3-disulfonic acid Reduction->Target2

Figure 1: Comparison of synthesis pathways. The nitro reduction route offers superior yield and purity.

Section 2: Recommended High-Yield Experimental Protocol (Iron Powder Reduction)

This protocol details the reduction of a suitable nitroaromatic precursor, such as 2-Amino-5-nitrobenzene-1,3-disulfonic acid, to the target compound.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 300 mL of deionized water.

    • Add 39g of fine iron powder (<100 mesh). The particle size of the iron is critical; finer particles provide a larger surface area, leading to a faster reaction rate[2].

    • Add 6g of ammonium chloride (NH₄Cl) and 4 mL of concentrated hydrochloric acid (HCl).

      • Causality: The electrolyte (NH₄Cl) and acid activate the iron surface and accelerate the corrosion process, which is essential for the reduction[2][4]. This avoids the need for large stoichiometric amounts of acid.

  • Initiation and Reduction:

    • Begin vigorous stirring and heat the slurry to 90-95°C. The mixture should appear as a gray, uniform suspension.

    • Slowly and portion-wise, add the nitroaromatic precursor (e.g., 75g of 2-Amino-5-nitrobenzene-1,3-disulfonic acid).

      • Critical Control Point: The addition must be slow enough to maintain the temperature above 90°C. A rapid addition can cause a dangerous exotherm, leading to the reaction mixture boiling over[2].

  • Reaction Monitoring and Completion:

    • After the addition is complete, maintain the reaction at 95°C with continuous stirring.

    • Monitor the reaction's progress. A simple and effective method is to spot a drop of the reaction liquid onto filter paper. The disappearance of the yellow color of the nitro compound indicates the reaction is nearing completion[5]. For more precise monitoring, TLC or HPLC analysis can be employed.

    • Continue heating for an additional 30-60 minutes after the starting material is no longer detected to ensure complete conversion.

  • Workup and Isolation:

    • Once the reaction is complete, add a sufficient amount of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution to make the mixture alkaline (pH 9-10).

      • Causality: This step neutralizes the acidic medium and precipitates the iron as iron(II)/iron(III) hydroxides/oxides, which are insoluble. The product, being a sodium sulfonate salt, remains dissolved in the aqueous phase.

    • Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake thoroughly with hot water to recover any product retained in the sludge.

    • Combine the filtrate and washings. This solution contains the sodium salt of the desired product.

  • Purification and Product Precipitation:

    • Transfer the filtrate to a clean beaker and, while stirring, carefully add concentrated hydrochloric acid until the pH reaches 3-4.

      • Causality: The product is an amphoteric molecule but is least soluble in its zwitterionic form. Adjusting the pH to this range causes the free acid form of this compound to precipitate out of the solution[2].

    • Cool the mixture in an ice bath to 0-5°C to maximize precipitation.

    • Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum at 60-70°C. For extremely high purity, a subsequent recrystallization from hot water with activated carbon can be performed[6].

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Reaction 1. Inactive iron powder (passivated surface). 2. Insufficient acid/electrolyte. 3. Reaction temperature too low.1. Pre-wash the iron powder with dilute HCl, rinse with water and acetone, and dry immediately before use. 2. Ensure the correct catalytic amount of NH₄Cl/HCl is added. 3. Maintain the internal temperature at >90°C.1. The acid wash removes the passivating oxide layer from the iron surface, exposing the reactive Fe(0). 2. An electrolyte is required to facilitate the electrochemical process of iron corrosion which drives the reduction.[2] 3. The reaction has a significant activation energy; lower temperatures will drastically reduce the reaction rate.
Reaction Stalls / Incomplete 1. Insufficient iron powder. 2. Poor mixing, leading to settling of iron powder. 3. Particle size of iron is too large.1. Use a stoichiometric excess of iron (typically 2-3 equivalents per nitro group). 2. Ensure vigorous mechanical stirring to keep the iron suspended. 3. Use a finer mesh of iron powder (e.g., <100 mesh).1. The reaction consumes iron; an insufficient amount will lead to incomplete conversion. 2. The reduction is a heterogeneous reaction occurring on the surface of the iron particles. Good solid-liquid contact is essential for a high reaction rate[2]. 3. A larger surface area increases the number of active sites available for the reaction.
Final Product is Dark (Brown/Black) 1. Air oxidation of the diamine product. 2. Formation of azo/azoxy coupling byproducts. 3. Residual iron complexes.1. Perform the workup (especially the alkaline filtration and acid precipitation) under an inert atmosphere (N₂ or Ar). 2. Ensure complete reduction by allowing sufficient reaction time. 3. Treat the filtrate with a small amount of a chelating agent (e.g., EDTA) before acidification, or perform a decolorizing charcoal treatment on the dissolved product[6].1. Aromatic diamines are highly susceptible to oxidation, which forms intensely colored polymeric materials. 2. Incomplete reduction can leave nitroso and hydroxylamine intermediates, which can couple to form colored impurities[7]. 3. Trace iron ions can form colored complexes with the product. Charcoal has a high surface area that adsorbs these colored impurities.
Low Isolated Yield 1. Product lost in the iron sludge. 2. Incomplete precipitation during acidification. 3. Product is too soluble in the mother liquor.1. Wash the iron filter cake thoroughly with several portions of hot water. 2. Carefully adjust the pH to the point of minimum solubility (isoelectric point), typically pH 3-4. Check with a calibrated pH meter. 3. Ensure the solution is thoroughly chilled (<5°C) before filtration.1. The product can be physically entrapped in the voluminous iron hydroxide sludge. Hot water increases its solubility, aiding recovery. 2. The solubility of the zwitterionic product is highly pH-dependent. Deviating from the optimal pH will leave a significant amount of product in the solution. 3. The solubility of the product decreases significantly at lower temperatures.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing yield? A: The three most critical parameters are: (1) The quality and surface area of the iron powder , as this directly controls the reaction rate. (2) Temperature control , which must be kept high enough for an efficient reaction rate but controlled during addition to prevent a runaway reaction. (3) pH control during workup , which is essential for both the efficient separation from iron sludge and the maximal precipitation of the final product.

Q2: Can I use other reducing agents besides iron? A: While other reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) or other metals (like Tin or Zinc) can be used, they present different challenges[8]. Catalytic hydrogenation may be difficult to scale and can be sensitive to sulfur-containing compounds. Tin and Zinc are more expensive and can create toxic metal waste streams. Iron is inexpensive, effective, and environmentally more benign, making it ideal for large-scale synthesis[4].

Q3: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended. ¹H NMR spectroscopy will confirm the aromatic substitution pattern and the presence of amine protons. Mass Spectrometry will confirm the molecular weight (268.27 g/mol )[9]. HPLC is an excellent tool for assessing purity by identifying the percentage of the main peak and detecting any residual starting material or byproducts.

Q4: What safety precautions should be taken during this synthesis? A: The reaction can be highly exothermic, especially during the addition of the nitro compound; careful temperature control is mandatory. Hydrogen gas may be evolved as a minor byproduct, so the reaction should be conducted in a well-ventilated fume hood away from ignition sources. The product, an aromatic amine, should be handled with appropriate personal protective equipment (gloves, safety glasses) as compounds of this class can be skin sensitizers and have potential toxicity[10].

Section 5: Quantitative Data Summary

ParameterRecommended ValueRationale
Molar Ratio (Iron:Nitro Group) 2.5 - 3.0 : 1Ensures complete reduction and accounts for any surface passivation.
Molar Ratio (NH₄Cl:Nitro Cmpd) ~0.2 : 1Catalytic amount to activate iron and provide an electrolyte.
Reaction Temperature 90 - 95 °COptimal balance between reaction rate and safety/control.
Workup pH (Filtration) 9 - 10Maximizes solubility of the product salt and precipitation of iron oxides.
Precipitation pH (Isolation) 3 - 4Corresponds to the isoelectric point for minimum product solubility.
Expected Yield >90%Based on optimized conditions for this class of reaction[2].

Section 6: Troubleshooting Workflow Visualization

This diagram provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.

Start Synthesis Complete Assess Product CheckYield Is Yield > 90%? Start->CheckYield CheckPurity Is Product Colorless/White? CheckYield->CheckPurity Yes LowYield Low Yield Detected CheckYield->LowYield No Success Synthesis Successful CheckPurity->Success Yes Impure Product is Dark/Colored CheckPurity->Impure No CheckReaction Was Reaction Complete by TLC/HPLC? LowYield->CheckReaction CheckWorkup Was Workup pH Controlled Accurately? CheckReaction->CheckWorkup Yes IncompleteSol Action: - Increase reaction time - Use finer Fe powder - Check stirrer speed CheckReaction->IncompleteSol No CheckWorkup->CheckPurity Yes WorkupSol Action: - Re-dissolve and re-precipitate - Check pH meter calibration - Wash iron sludge more thoroughly CheckWorkup->WorkupSol No OxidationCheck Was reaction/workup under inert gas? Impure->OxidationCheck PurifySol Action: - Recrystallize from H₂O - Use activated charcoal - Re-run workup under N₂ OxidationCheck->PurifySol No OxidationCheck->PurifySol Yes (Still colored)

Figure 2: A logical workflow for troubleshooting common synthesis problems.

References

  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. [Link]

  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. [Link]

  • Agnew, D. H., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. [Link]

  • Organic Chemistry Portal. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. [Link]

  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN1308296C - Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid.
  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). p-Phenylenediamine-2,6-disulfonic acid. [Link]

  • LookChem. (n.d.). 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID, CasNo.6409-48-9. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. [Link]

  • PrepChem.com. (n.d.). Preparation of p-phenylenediamine. [Link]

  • Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). Directory listing-Product Center. [Link]

  • Google Patents. (n.d.). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
  • PubChem. (n.d.). This compound. [Link]

  • Taylor & Francis Online. (2017). Sulfonation of poly(p-phenylenediamine) polymer. [Link]

  • WIPO Patentscope. (n.d.). 1:4-phenylenediamine-2:5-disulphonic acid, its manufacture and use. [Link]

  • ResearchGate. (2017). (PDF) Sulfonation of poly(p-phenylenediamine) polymer. [Link]

  • Paragon Industries. (n.d.). 2,5-Diaminobenzene-1,4-disulfonic Acid Manufacturer & Exporter. [Link]

  • Google Patents. (n.d.). GB1393557A - Preparation of 1,4-diaminobenzene-2,5-disulphonic acid.
  • ResearchGate. (2017). (PDF) Sulfonation of poly(p-phenylenediamine) polymer. [Link]

  • PubMed. (2013). Penetration and haptenation of p-phenylenediamine. [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. [Link]

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Technical Support Center: Purification of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Diaminobenzene-1,3-disulfonic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate and encountering challenges related to its purity. As a key building block in the synthesis of various dyes and specialty chemicals, achieving high purity is critical for ensuring the quality and performance of downstream products.[1][2]

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify and remove common impurities, ensuring your material meets the stringent requirements of your application.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical impurities I might find in my crude this compound?

A1: The impurities present in your crude product are almost always a direct result of the synthetic route used. The most common method for preparing this compound is the reduction of a dinitro precursor (2,5-Dinitrobenzene-1,3-disulfonic acid). Based on this, you can anticipate several classes of impurities.

Table 1: Common Impurities in this compound

Impurity TypeSpecific ExamplesLikely Origin
Incomplete Reaction 2,5-Dinitrobenzene-1,3-disulfonic acidUnreacted starting material from the reduction step.
Partial Reduction 2-Amino-5-nitrobenzene-1,3-disulfonic acid, Aryl hydroxylaminesIntermediates formed during the reduction of the two nitro groups.[3][4]
Side-Reaction Products Azo and Azoxy compoundsFormed by the condensation of nitroso and hydroxylamine intermediates during reduction.[3][5]
Isomeric Impurities 2,5-Diaminobenzene-1,4-disulfonic acidMay arise from isomeric impurities in the starting materials or during the initial sulfonation.[6]
Inorganic Salts Iron salts (FeCl₂, Fe(OH)₃), Tin salts (SnCl₂), Sodium sulfateRemnants from the reducing agents (e.g., Fe/HCl, Sn/HCl) and subsequent neutralization steps.[5][7]
Color Bodies Dark, polymeric degradation productsOften formed during high-temperature sulfonation or reduction steps, or through air oxidation of the diamine product.[8][9]
Q2: My isolated product is dark brown/violet instead of the expected light color. How can I decolorize it?

A2: Dark coloration is a very common issue, typically caused by high molecular weight, colored by-products or oxidation of the amine groups. The most effective method for removing these color bodies is treatment with activated carbon.[8][10] Activated carbon has a high surface area that adsorbs these large, colored molecules, effectively removing them from the solution.

  • Dissolution: In a suitable reaction flask, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., start with 10-20 mL per gram of crude product and add more if needed). Heat the mixture to 80-90°C with stirring to ensure complete dissolution.

  • Carbon Addition: To the hot solution, add 1-5% (w/w) of activated carbon relative to the mass of the crude product. Scientist's Note: Avoid adding carbon to a boiling solution to prevent bumping.

  • Adsorption: Maintain the temperature at 80-90°C and stir the suspension for 30-60 minutes. This allows sufficient time for the carbon to adsorb the color impurities.

  • Hot Filtration: Quickly filter the hot mixture through a pre-heated filter funnel containing a pad of celite or filter paper. This step is crucial and must be done while the solution is hot to prevent premature crystallization of the product on the filter. The filtrate should be significantly lighter in color.

  • Proceed to Recrystallization: The resulting clear, decolorized filtrate is now ready for the recrystallization step (see Q3).

Q3: How can I remove unreacted starting materials and partially reduced intermediates?

A3: Recrystallization is the gold-standard technique for removing intermediates and other organic impurities that have different solubility profiles from the desired product. This compound's solubility is highly dependent on temperature, making it an excellent candidate for purification by recrystallization from aqueous solutions.

  • Starting Material: Begin with the hot, decolorized filtrate obtained from Protocol 1. If the product is already light in color, you may start by dissolving the crude material directly as described in Protocol 1, Step 1.

  • Cooling & Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize product precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual soluble impurities and adhering mother liquor. This step is critical for removing inorganic salts.[11]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Q4: I used an iron-acid reduction method. How do I ensure all the inorganic salts are removed?

A4: Iron salts are a common and troublesome impurity from one of the most cost-effective reduction methods.[5] The key to their removal is a combination of pH control during workup and thorough washing of the isolated product.

  • Initial Workup: After the reduction is complete, the reaction mixture is often basic to precipitate iron as iron hydroxides, which can then be filtered off. However, some iron may remain in the solution that carries your product forward.

  • Washing During Isolation: The most critical step is the washing performed during the final filtration (Protocol 2, Step 4). Washing with cold water is effective. For persistent salt contamination, a wash with a very dilute acid solution (e.g., 1% HCl) can help remove residual iron, followed by a final wash with deionized water to remove the acid.

  • Verification (Optional): To confirm the absence of iron in your final product, you can test the filtrate from the final water wash. The addition of a potassium thiocyanate solution to the filtrate should not produce a red color, indicating the absence of Fe(III) ions.

Q5: Can you provide an integrated workflow for achieving high-purity (>99%) this compound?

A5: Certainly. Achieving high purity often requires a multi-step approach that systematically targets different types of impurities. The following workflow combines the key techniques discussed into a single, robust purification strategy.

Purification_Workflow cluster_0 Initial Workup cluster_1 Decolorization cluster_2 Purification cluster_3 Final Product Crude_Product Crude Product (Contains all impurities) Dissolution Dissolve in Hot Water Crude_Product->Dissolution Add_Carbon Add Activated Carbon Dissolution->Add_Carbon Hot_Filtration Hot Filtration Add_Carbon->Hot_Filtration Removes color bodies & insoluble impurities Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Removes soluble organic impurities via crystallization Final_Filtration Vacuum Filtration & Cold Water Wash Crystallization->Final_Filtration Removes inorganic salts & residual impurities Drying Vacuum Drying Final_Filtration->Drying Pure_Product Pure Product (>99%) Drying->Pure_Product

Caption: Integrated workflow for the purification of this compound.

This structured approach ensures that different classes of impurities are targeted at the most effective stage, leading to a final product of high purity suitable for even the most sensitive applications.

References
  • Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. CN1308296C. 10

  • What is the synthesis and research on 2,5-Diaminobenzenesulfonic acid? - Guidechem. 1

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.

  • Reduction of nitro compounds - Wikipedia.

  • Reduction of organic nitro compounds to amines - Google Patents. US2560555A.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.

  • Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents. WO2008011830A1.

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents. EP0885876A1.

  • This compound - PubChem. CID 15249343.

  • This compound | CAS#:6409-48-9 - Chemsrc.

  • Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents. DE10243028A1.

  • This compound - BLD Pharm.

  • 1,4-Benzenedisulfonic acid, 2,5-diamino- - PubChem. CID 81557.

  • Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid - Eureka | Patsnap.

  • replacement of sulfonic groups. - Sciencemadness.org.

  • 2,5-Diaminobenzenesulfonic acid - ChemicalBook.

  • PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents. DE1493556B2.

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Technical Support Center: Optimizing Reaction Conditions for the Polymerization of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 2,5-diaminobenzene-1,3-disulfonic acid. As a self-doped, water-soluble conducting polymer, poly(this compound) holds significant potential in various applications. However, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this polymerization and achieve consistent, high-quality results.

I. Understanding the Polymerization: Key Principles

The polymerization of this compound is typically achieved through oxidative coupling. This process involves the use of an oxidizing agent to facilitate the formation of bonds between the monomer units. A notable characteristic of this particular monomer is its propensity to form a conjugated main-chain azo polymer, as reported in key literature.[1] The presence of two sulfonic acid groups on the benzene ring significantly influences the monomer's reactivity and the resulting polymer's properties, most notably its high water solubility.[1]

II. Core Experimental Protocol: Oxidative Coupling with Sodium Perborate/Boric Acid

This protocol is based on the successful synthesis of a high molecular weight, water-soluble azo polymer from 2,5-diaminobenzene sulfonic acid.[1]

Materials and Reagents:
  • This compound (recrystallized from water)

  • Sodium perborate tetrahydrate

  • Boric acid

  • Deionized water

  • Tetrahydrofuran (THF)

Step-by-Step Procedure:
  • Monomer Solution Preparation: Dissolve the recrystallized this compound in deionized water in a reaction vessel equipped with a magnetic stirrer.

  • Initiation of Polymerization: Add sodium perborate tetrahydrate and boric acid to the monomer solution while stirring. The solution should turn a deep red color within a few minutes, indicating the initiation of the oxidative coupling reaction.[1]

  • Reaction Progression: Allow the reaction to proceed at room temperature with continuous stirring for 6 hours.

  • Reagent Replenishment: After 6 hours, add an additional portion of sodium perborate and boric acid to the reaction mixture to ensure complete polymerization. Continue the reaction for another 6 hours.

  • Polymer Isolation: Concentrate the resulting deep red solution.

  • Precipitation: Pour the concentrated polymer solution into a beaker containing THF to precipitate the reddish-brown polymer.

  • Washing and Drying: Filter the precipitate and wash it with fresh THF to remove any unreacted monomer and oligomers. Dry the final polymer product in a vacuum oven.

III. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Recommended Solutions
No color change or very slow color change after adding oxidant. 1. Impure Monomer: Impurities in the this compound can inhibit the polymerization reaction. 2. Inactive Oxidant: The sodium perborate may have degraded over time. 3. Incorrect pH: The pH of the reaction medium may not be optimal for the oxidative coupling.1. Recrystallize the monomer: Purify the this compound by recrystallization from hot deionized water before use.[1] 2. Use fresh oxidant: Ensure that the sodium perborate tetrahydrate is fresh and has been stored properly. 3. Adjust pH: While the cited protocol does not specify a starting pH, the use of boric acid suggests a weakly acidic to neutral medium is intended.[1] You can monitor the initial pH and adjust it to be in the range of 5-7.
Low polymer yield. 1. Incomplete Polymerization: Insufficient reaction time or oxidant concentration. 2. Loss of Polymer during Precipitation: The polymer may be partially soluble in the THF-water mixture.1. Increase reaction time and/or oxidant: Extend the reaction time to 24 hours and consider a modest increase in the amount of sodium perborate and boric acid. 2. Optimize precipitation: Use a larger volume of THF to ensure complete precipitation. Cool the polymer solution in an ice bath before adding it to the THF.
The final polymer is not soluble in water. 1. Formation of Polyaniline-type Side Products: Oxidative coupling of aromatic diamines can sometimes lead to the formation of insoluble polyaniline-like structures.[1] 2. Cross-linking: Excessive oxidation can lead to cross-linking of the polymer chains.1. Control the oxidant-to-monomer ratio: Avoid a large excess of the oxidizing agent. A stoichiometric amount or a slight excess is generally recommended for aniline polymerizations. 2. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to minimize side reactions.
Inconsistent batch-to-batch results. 1. Variability in Monomer Purity: Even small differences in monomer purity can significantly affect the polymerization. 2. Atmospheric Oxygen: Uncontrolled exposure to atmospheric oxygen can interfere with the oxidative polymerization process.1. Standardize monomer purification: Implement a consistent recrystallization and drying protocol for the monomer. 2. Perform the reaction under an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.

IV. Frequently Asked Questions (FAQs)

Q1: Why does the solution turn deep red during the polymerization?

A1: The deep red color is characteristic of the formation of the conjugated azo polymer.[1] The extended π-electron system of the polymer chain absorbs light in the visible region, resulting in the observed color. This color change is a key visual indicator that the polymerization has been successfully initiated.

Q2: Can I use a different oxidizing agent, such as ammonium persulfate (APS)?

A2: While the provided protocol uses sodium perborate/boric acid,[1] ammonium persulfate is a common and effective oxidant for the polymerization of aniline and its derivatives. If you choose to use APS, you will need to optimize the reaction conditions, including the APS-to-monomer molar ratio, temperature, and pH. For many aniline polymerizations, an acidic medium (e.g., 1M HCl) is used with APS. However, the sulfonic acid groups on your monomer may necessitate a different pH to achieve the desired polymer structure and solubility.

Q3: How does pH affect the polymerization of this compound?

A3: The pH of the reaction medium is a critical parameter. The amino groups on the monomer need to be in a sufficiently nucleophilic state to react. In highly acidic conditions, the amino groups will be protonated, which can inhibit polymerization. Conversely, the sulfonic acid groups will be deprotonated at neutral to basic pH. The interplay between the protonation states of the amino and sulfonic acid groups will influence the monomer's reactivity and the solubility of the growing polymer chains. For functional monomers, it is often desirable to conduct the polymerization in a pH range where the functional groups are in their neutral state to encourage partitioning to the growing polymer chain.

Q4: What is the expected molecular structure of the polymer?

A4: The primary reported structure is a conjugated main-chain azo polymer.[1] However, it is possible that some aniline-type linkages (head-to-tail coupling of the amino groups) may also form as a side reaction. The relative amounts of these different linkages will depend on the specific reaction conditions.

Polymerization_Mechanism cluster_monomer Monomer cluster_process Process cluster_products Products Monomer This compound Oxidant Sodium Perborate / Boric Acid Polymerization Oxidative Coupling Oxidant->Polymerization Azo_Polymer Water-Soluble Azo Polymer (Primary Product) Polymerization->Azo_Polymer Dominant Pathway Side_Product Polyaniline-type Structures (Potential Side Product) Polymerization->Side_Product Side Reaction

Caption: Proposed polymerization pathways for this compound.

Q5: How can I purify the synthesized polymer?

A5: The recommended method is precipitation in a non-solvent like THF.[1] For water-soluble polymers, dialysis is also a very effective purification technique to remove low molecular weight impurities such as residual monomer, oxidant, and salts. Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 1-2 kDa) against deionized water for 24-48 hours, with several changes of water. The purified polymer can then be recovered by lyophilization (freeze-drying).

Q6: What are the key characterization techniques I should use to verify my product?

A6:

  • FTIR Spectroscopy: To confirm the presence of key functional groups. Look for the characteristic peaks of the sulfonic acid groups (around 1030 and 1180 cm⁻¹) and the aromatic rings.

  • Raman Spectroscopy: This is particularly useful for identifying the azo (-N=N-) linkage, which is expected to have a symmetric stretching peak around 1532 cm⁻¹.[1]

  • UV-Vis Spectroscopy: To confirm the conjugated nature of the polymer. The extended conjugation should result in strong absorption in the visible region.

  • ¹H NMR Spectroscopy: To elucidate the structure of the polymer. Due to the complexity of the polymer structure, the peaks may be broad, but it can still provide valuable information about the aromatic protons and the absence of monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer. An aqueous mobile phase with a salt (to screen charge effects) is typically required for water-soluble sulfonated polymers.

Experimental_Workflow Start Start Monomer_Prep Monomer Purification (Recrystallization) Start->Monomer_Prep Reaction_Setup Reaction Setup (Monomer, Water, Stirring) Monomer_Prep->Reaction_Setup Initiation Add Oxidant (Sodium Perborate/Boric Acid) Reaction_Setup->Initiation Polymerization Polymerization (12 hours, with replenishment) Initiation->Polymerization Isolation Polymer Isolation (Concentration & Precipitation in THF) Polymerization->Isolation Purification Purification (Washing with THF or Dialysis) Isolation->Purification Drying Drying (Vacuum Oven or Lyophilization) Purification->Drying Characterization Characterization (FTIR, Raman, UV-Vis, NMR, GPC) Drying->Characterization End End Characterization->End

Caption: A typical experimental workflow for the polymerization of this compound.

V. Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

  • This compound is harmful if swallowed and can cause skin irritation and sensitization.

VI. References

  • Balasubramaniam, S., Kim, J., Kim, D.Y., Kumar, J., & Tripathy, S.K. (1996). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization. Defense Technical Information Center. [Link]

Sources

Technical Support Center: Sulfonation of Aromatic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of aromatic diamines. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of this challenging but crucial reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind the experimental challenges you may face. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve high-purity sulfonated products.

Section 1: Core Challenges in Aromatic Diamine Sulfonation

The introduction of a sulfonic acid group (–SO₃H) onto an aromatic diamine is a classic electrophilic aromatic substitution (EAS) reaction.[1] However, the presence of two powerful, electron-donating, and basic amino groups on the aromatic ring introduces significant challenges not seen in the sulfonation of simple hydrocarbons.

  • Ring Deactivation: In the strongly acidic media required for sulfonation, the basic amino groups are protonated to form ammonium (–NH₃⁺) groups. These groups are strongly electron-withdrawing and deactivating, making the aromatic ring less susceptible to electrophilic attack. This often necessitates harsh reaction conditions (high temperatures, strong sulfonating agents), which in turn can lead to other problems.

  • Side Reactions: The aggressive conditions required can promote undesirable side reactions, including oxidation of the diamine (leading to charring and discoloration), polysulfonation, and the formation of diaryl sulfones.[2]

  • Isomer Control: The protonated –NH₃⁺ group is a meta-director, while the unprotonated –NH₂ group is an ortho, para-director. The reaction medium's acidity and temperature control the equilibrium between these species, directly influencing the regioselectivity and leading to potential mixtures of isomers.[2]

  • Product Isolation and Purification: Sulfonated aromatic diamines are often zwitterionic, highly polar, and can be very soluble in the acidic reaction medium, making them difficult to isolate. Purification is further complicated by the need to remove large amounts of acid and inorganic salts.[3]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the sulfonation of aromatic diamines.

Issue 1: Low or No Product Yield

Q: My sulfonation reaction is not proceeding, or my yield is extremely low. What are the likely causes and solutions?

A: Low yield is the most frequent challenge and typically points to insufficient reactivity of the electrophile or excessive deactivation of the aromatic ring.

Potential Causes & Recommended Actions:

  • Insufficiently Potent Sulfonating Agent: Standard concentrated sulfuric acid (H₂SO₄) may not be strong enough to sulfonate a heavily deactivated diammonium species. The active electrophile, SO₃, exists in equilibrium in H₂SO₄, but its concentration may be too low.[1][4]

    • Solution: Switch to fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.[4][5] Oleum provides a much higher concentration of the active electrophile, driving the reaction forward. A 20-30% oleum is a common starting point.[6]

  • Reaction Temperature is Too Low: Electrophilic substitution on a deactivated ring requires significant activation energy.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely, as higher temperatures can also accelerate side reactions. A typical range might be 80-120°C, but this is highly dependent on the specific diamine.[7]

  • Reaction Time is Insufficient: These reactions can be slow.

    • Solution: Extend the reaction time. Run a time-course study by taking small aliquots (if possible) to determine when the reaction has reached completion. Reactions can take anywhere from a few hours to over 24 hours.

  • Premature Product Degradation: The diamine may be degrading under the reaction conditions before it can be sulfonated.

    • Solution: Add the diamine portion-wise to the sulfonating agent at a lower temperature (e.g., 0-10°C) to control the initial exotherm before slowly heating to the target reaction temperature.

Issue 2: Reaction Mixture Darkens or Chars

Q: My reaction mixture turns dark brown or black shortly after heating. What is causing this degradation, and how can I prevent it?

A: Severe darkening or charring is a classic sign of oxidation. Aromatic amines are susceptible to oxidation, especially at elevated temperatures in the presence of strong oxidizing agents like hot, concentrated sulfuric acid or oleum.

Potential Causes & Recommended Actions:

  • Oxidation of the Amine: The aromatic amine is being oxidized to polymeric, tar-like substances.

    • Solution 1 (Temperature Control): The most effective solution is to lower the reaction temperature. This is a trade-off, as it will also slow down the desired sulfonation. Find the lowest possible temperature that still provides a reasonable reaction rate.

    • Solution 2 (Milder Reagents): While less common for diamines due to deactivation, consider SO₃ complexes (e.g., SO₃-pyridine or SO₃-dioxane) for highly sensitive substrates.[8] These reagents are much milder but may require anhydrous conditions and longer reaction times.

    • Solution 3 (Inert Atmosphere): Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions initiated by atmospheric oxygen, although the primary oxidant is often the sulfuric acid itself.

Issue 3: Polysulfonation and Isomer Control

Q: I am obtaining a mixture of di-sulfonated products and/or the wrong isomer. How can I improve selectivity?

A: Controlling selectivity is a matter of balancing reaction conditions to favor one directing group's influence over another and stopping the reaction before multiple substitutions occur.

Potential Causes & Recommended Actions:

  • Overly Harsh Conditions: High temperatures and a large excess of a powerful sulfonating agent will drive the reaction towards polysubstitution, even on a deactivated ring.

    • Solution: Carefully control the stoichiometry. Use the minimum excess of sulfonating agent required. Lower the reaction temperature and shorten the reaction time.

  • Lack of Regiocontrol (Isomer Formation): The position of the sulfonic acid group is determined by a competition between the ortho, para-directing –NH₂ group and the meta-directing –NH₃⁺ group.

    • Thermodynamic vs. Kinetic Control: At lower temperatures, the kinetically favored para-isomer often predominates. At higher temperatures, the reaction can become reversible, allowing for rearrangement to the more thermodynamically stable meta-isomer.[2]

    • Solution: For the para-isomer, use the lowest feasible reaction temperature. For the meta-isomer, higher temperatures may be required. Note that for many diamines like p-phenylenediamine, sulfonation typically occurs ortho to one of the amino groups.

Troubleshooting Flowchart for Sulfonation Issues

G start Start: Sulfonation of Aromatic Diamine check_yield Low/No Yield? Yes No start->check_yield check_color Darkening/Charring? Yes No check_yield:f2->check_color sol_yield1 Increase Sulfonating Agent Strength (e.g., H₂SO₄ → Oleum) check_yield:f1->sol_yield1 Address Reactivity sol_yield2 Increase Reaction Temperature check_yield:f1->sol_yield2 Address Reactivity sol_yield3 Increase Reaction Time check_yield:f1->sol_yield3 Address Reactivity check_purity Impure Product? Polysulfonation Isomer Issues Sulfone Impurity check_color:f2->check_purity sol_char1 Decrease Reaction Temperature check_color:f1->sol_char1 Mitigate Oxidation sol_char2 Use Milder Reagent (e.g., SO₃-Pyridine) check_color:f1->sol_char2 Mitigate Oxidation sol_char3 Run Under Inert Atmosphere check_color:f1->sol_char3 Mitigate Oxidation sol_poly Reduce Agent Stoichiometry Decrease Temp/Time check_purity:f1->sol_poly sol_isomer Adjust Temperature for Kinetic vs. Thermodynamic Control check_purity:f2->sol_isomer sol_sulfone Lower Temperature Use Less Vigorous Agent check_purity:f3->sol_sulfone sol_yield1->check_color sol_yield2->check_color sol_yield3->check_color sol_char1->check_purity sol_char2->check_purity sol_char3->check_purity end Successful Sulfonation sol_poly->end sol_isomer->end sol_sulfone->end

Caption: Simplified mechanism of electrophilic sulfonation on a protonated aromatic amine.

Q2: Which sulfonating agent should I choose?

A: The choice depends on the reactivity of your specific aromatic diamine. See the table below for a comparison.

Sulfonating AgentFormulaPotencyCommon Use & Remarks
Sulfuric AcidH₂SO₄ (98%)ModerateOften too weak for deactivated diamines. Can be used for more reactive substrates. [9]
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃HighThe most common and effective agent for diamines. [10][11]The % of free SO₃ can be varied.
Chlorosulfonic AcidClSO₃HHighVery reactive, but produces HCl gas and can lead to sulfonyl chloride formation. [1]
Sulfur Trioxide ComplexesSO₃·PyridineMildUsed for acid-sensitive substrates. Requires anhydrous conditions. [9]

Q3: How do I isolate and purify my highly polar, zwitterionic product?

A: Isolation is challenging due to high solubility in the reaction medium. A common and effective method is "salting out".

  • Quenching: The cooled reaction mixture is slowly and carefully poured onto crushed ice or into a saturated sodium chloride (NaCl) solution. This is highly exothermic and must be done with caution in a well-ventilated fume hood.

  • Precipitation: The high salt concentration decreases the solubility of the organic sulfonic acid, causing it to precipitate. The sodium salt of the sulfonic acid is often less soluble than the acid form.

  • Filtration: The crude product is collected by filtration and washed with a cold, concentrated salt solution to remove excess sulfuric acid.

  • Recrystallization: The crude product can be purified by recrystallization from water or a water/alcohol mixture. Sometimes, converting the product to a specific salt (e.g., barium salt) can aid purification. [6][12]

Section 4: Standard Operating Protocols

WARNING: These reactions involve highly corrosive and hazardous materials. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Protocol 1: General Procedure for Sulfonation using Oleum
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a gas outlet connected to a bubbler or a base trap (to neutralize SO₃ fumes).

  • Charging Reagents: Under an inert atmosphere (N₂), charge the flask with fuming sulfuric acid (e.g., 20% oleum, 4-5 molar equivalents). Cool the flask to 0°C in an ice/salt bath.

  • Substrate Addition: Slowly add the aromatic diamine (1 equivalent) in small portions, ensuring the internal temperature does not exceed 15°C. A significant exotherm will be observed.

  • Reaction: After the addition is complete, slowly heat the mixture to the desired reaction temperature (e.g., 80-120°C). Stir vigorously to ensure homogeneity.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by a suitable method (e.g., HPLC, TLC if a derivatization method is available).

  • Work-up (See Protocol 2): Once the reaction is complete, cool the mixture to room temperature before proceeding with isolation.

Protocol 2: Product Isolation by Salting Out
  • Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and a saturated aqueous solution of sodium chloride. Place this beaker in an ice bath.

  • Quenching: Very slowly and carefully, add the cooled reaction mixture from Protocol 1 dropwise or in a thin stream to the stirred ice/salt slurry. The addition rate should be controlled to keep the slurry temperature below 10°C.

  • Precipitation & Digestion: After the addition is complete, a precipitate should form. Continue stirring the slurry for 1-2 hours in the ice bath to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold, saturated NaCl solution to remove residual sulfuric acid.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-80°C). The product is likely the sodium salt of the sulfonated diamine. Further purification can be achieved by recrystallization from water.

References

  • Fang, J., et al. (2003). Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Journal of Polymer Science Part A: Polymer Chemistry.
  • Hu, Y., & Li, G. (2012). Synthesis and Characterization of Novel Sulfonated Aromatic Polyamides for Proton Exchange Membranes. Advanced Materials Research. Available at: [Link]

  • Kim, Y. S., et al. (1998). Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. Virginia Tech Electronic Theses and Dissertations. Available at: [Link]

  • Amer, I. (2017). Sulfonation of poly(p-phenylenediamine) polymer. Cogent Engineering. Available at: [Link]

  • Amer, I. (2017). Sulfonation of poly(p-phenylenediamine) polymer. Taylor & Francis Online. Available at: [Link]

  • Wikipedia contributors. (2023). Aromatic sulfonation. Wikipedia. Available at: [Link]

  • Kim, H., & Litt, M. H. (2003). Synthesis and Characterization of Sulfonated Polyimide Polymer Electrolyte Membranes. Macromolecular Research. Available at: [Link]

  • Amer, I. (2017). Sulfonation of poly(p-phenylenediamine) polymer. ResearchGate. Available at: [Link]

  • Rong, Y., et al. (2020). Ultra-Thin Cation Exchange Membranes: Sulfonated Polyamide Thin-Film Composite Membranes with High Charge Density. Chemistry of Materials. Available at: [Link]

  • Amer, I. (2017). Full article: Sulfonation of poly(p-phenylenediamine) polymer. Taylor & Francis Online. Available at: [Link]

  • Amer, I. (2017). Sulfonation of poly(p-phenylenediamine) polymer. Taylor & Francis Online. Available at: [Link]

  • Truce, W. E., & Gilbert, E. E. (1948). Direct Sulfonation of Aromatic Hydrocarbons and Their Halogen Derivatives. Organic Reactions. Available at: [Link]

  • Alexander, E. R. (1948). Studies on the Mechanism of the Sulfonation of Aromatic Amines. III. Rearrangement of Barium Phenylsulfamate. Journal of the American Chemical Society. Available at: [Link]

  • Alexander, E. R. (1946). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. PubMed. Available at: [Link]

  • Oishi, T., et al. (2004). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Benzidine. Wikipedia. Available at: [Link]

  • Lee, C., et al. (2016). Method for purifying sulfonated aromatic monomer. Google Patents.
  • Li, J., et al. (2004). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. ResearchGate. Available at: [Link]

  • OpenOChem Learn. (n.d.). EAS-Sulfonation. OpenOChem Learn. Available at: [Link]

  • Li, J., et al. (2004). A study on the sulfonation of aromatic amines with sulfuric acid under microwave irradiation. Synthetic Communications. Available at: [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society. Available at: [Link]

  • Ivan, A., et al. (2024). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. RSC Advances. Available at: [Link]

  • Cerfontain, H. (2017). Aromatic Sulphonation and Related Reactions. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Earle, M. J., & Katdare, S. P. (2004). Aromatic sulfonation reactions. Google Patents.
  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Purechemistry. (2023). Aromatic sulphonation reaction. Purechemistry. Available at: [Link]

  • Zhang, Y., et al. (2014). Sulfonation Process and Desalination Effect of Polystyrene/PVDF Semi-Interpenetrating Polymer Network Cation Exchange Membrane. MDPI. Available at: [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). OrgoSolver. Available at: [Link]

  • Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. Available at: [Link]

  • Reungoat, D., et al. (1998). HPLC Determination of Sulphonated Melamines-Formaldehyde Condensates (SMFC) and Lignosulphonates (LS) in Drinking and Ground Waters. ResearchGate. Available at: [Link]

  • Gilbert, E. E., & Sibilia, J. P. (1956). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. Available at: [Link]

  • Lee, S., et al. (2012). Synthesis of Sulfonated Aromatic Poly(ether amide)s and Their Application to Proton Exchange Membrane Fuel Cells. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2009). Wholly aromatic side chain type sulfonated diamine and preparation method thereof. Google Patents.
  • NIOSH. (1980). BENZIDINE-BASED DYES. CDC Stacks. Available at: [Link]

  • U.S. EPA. (2022). Fact Sheet: Benzidine-Based Chemical Substances. U.S. Environmental Protection Agency. Available at: [Link]

  • Khan, A., et al. (2021). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. MDPI. Available at: [Link]

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degradation pathways of 2,5-Diaminobenzene-1,3-disulfonic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,5-Diaminobenzene-1,3-disulfonic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate degradation pathways, identify potential byproducts, and troubleshoot common experimental challenges.

Introduction to the Degradation of this compound

This compound is a sulfonated aromatic amine, a class of compounds known for their stability and varied applications, including in the synthesis of azo dyes. Understanding the degradation pathways of this molecule is crucial for assessing its environmental fate, ensuring the stability of related products, and identifying potential toxicological concerns arising from its degradation products.

Degradation of this compound can be initiated through several mechanisms, including microbial action, advanced oxidation processes (AOPs) such as ozonation and photocatalysis, and forced degradation under various stress conditions. The presence of both amino and sulfonic acid groups on the benzene ring influences its reactivity and the nature of its degradation products.

This guide will walk you through the expected degradation behaviors under different experimental conditions and provide practical protocols and troubleshooting tips.

Troubleshooting Guide: Navigating Experimental Challenges

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: I am not observing any degradation of this compound under my experimental conditions. What could be the reason?

Answer:

The stability of the benzene ring, coupled with the electron-withdrawing nature of the sulfonic acid groups, can make this compound resistant to degradation under mild conditions. Here are several factors to consider and troubleshoot:

  • Inadequate Stress Conditions: For forced degradation studies, ensure your stress conditions are sufficiently rigorous. For instance, in hydrolytic degradation, using dilute acids or bases at room temperature may not be effective. Consider increasing the concentration of the acid/base (e.g., up to 1 M HCl or NaOH) and/or the temperature (e.g., 60-80°C).[1]

  • Oxygen Limitation in Aerobic Biodegradation: If you are conducting aerobic biodegradation studies, insufficient dissolved oxygen can be a limiting factor. Ensure adequate aeration of your culture medium. Some sulfonated aromatic amines have shown poor biodegradability, suggesting that specialized microbial consortia may be required.[2]

  • Catalyst Inactivity in AOPs: In photocatalysis, the efficiency of your catalyst (e.g., TiO2) is critical. Ensure the catalyst is properly dispersed and that the light source has the appropriate wavelength and intensity to activate it. For ozonation, the ozone dose and pH of the solution are key parameters that may need optimization.

  • Analytical Method Sensitivity: It's possible that degradation is occurring, but your analytical method is not sensitive enough to detect the decrease in the parent compound or the formation of low-level degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.

Question 2: I am observing multiple unexpected peaks in my chromatogram after forced degradation. How can I identify these unknown products?

Answer:

The formation of multiple degradation products is expected, especially under harsh stress conditions. A systematic approach is necessary for their identification and characterization.

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown degradation products. By obtaining accurate mass measurements, you can propose elemental compositions for the unknown peaks. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that are crucial for structural elucidation.[3]

  • Comparison with Related Compounds: The degradation pathways of similar compounds, such as other sulfonated anilines, can provide clues. For example, the ozonation of anilines is known to produce nitrobenzenes, azobenzenes, and hydroxylated derivatives.[4][5][6][7] Electrochemical oxidation of related compounds has been shown to result in hydroxylation, deamination, and desulfonation.[8]

  • Isotope Labeling Studies: If feasible, using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) can help trace the atoms from the parent molecule into the degradation products, confirming their origin.

Question 3: My microbial culture is not degrading this compound. What can I do to enhance biodegradation?

Answer:

The biodegradation of sulfonated aromatic amines can be challenging due to their xenobiotic nature. Here are some strategies to enhance microbial degradation:

  • Acclimatization of Microbial Consortia: Use an inoculum from a site with a history of contamination with similar compounds. Gradually increase the concentration of this compound in your enrichment cultures to allow the microbial community to adapt.

  • Co-metabolism: Provide an additional, more easily degradable carbon source. The microorganisms may produce enzymes to metabolize the primary substrate that can fortuitously degrade the target compound.

  • Bioaugmentation: Introduce specific microbial strains known to degrade sulfonated aromatic compounds. While specific degraders for this exact molecule are not well-documented, strains known to degrade other sulfonated amines could be tested.

  • Combined AOP and Biological Treatment: Pre-treating the compound with an AOP like ozonation or photocatalysis can break it down into more biodegradable intermediates.[9]

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on the degradation of structurally similar compounds, the following primary degradation pathways are anticipated:

  • Oxidation of Amino Groups: The amino groups are susceptible to oxidation, which can lead to the formation of nitroso and nitro derivatives, and potentially polymerization products.

  • Hydroxylation of the Aromatic Ring: Advanced oxidation processes can introduce hydroxyl groups onto the benzene ring, forming hydroxylated intermediates.

  • Desulfonation: The sulfonic acid groups can be cleaved from the aromatic ring, releasing sulfate ions. This is a common step in the microbial degradation of sulfonated aromatics.

  • Deamination: The amino groups can be removed, often being replaced by a hydroxyl group.

  • Ring Cleavage: Under strong oxidative conditions or through microbial action, the aromatic ring can be opened, leading to the formation of smaller aliphatic compounds.

Q2: What are some of the expected degradation products I should look for?

A2: While specific products for this molecule are not extensively documented, based on the degradation of related compounds, you can anticipate the formation of:

  • Hydroxylated and/or oxidized derivatives: Such as aminohydroxybenzenedisulfonic acids or aminonitrobenzenedisulfonic acids.

  • Desulfonated products: Diaminobenzenesulfonic acid and diaminobenzene.

  • Deaminated products: Hydroxyaminobenzenedisulfonic acids.

  • Ring-opened products: Smaller organic acids.

Q3: What are the standard conditions for performing forced degradation studies on this compound?

A3: Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] Typical starting conditions are:

  • Acidic Hydrolysis: 0.1 M - 1 M HCl at 60-80°C.

  • Basic Hydrolysis: 0.1 M - 1 M NaOH at 60-80°C.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Photolytic Degradation: Exposure to UV and visible light.

  • Thermal Degradation: Dry heat at a temperature below the melting point.

Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A4: A combination of techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For quantifying the parent compound and separating degradation products. A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: For the identification and structural elucidation of unknown degradation products.[3]

  • Ion Chromatography: For quantifying the release of sulfate ions during desulfonation.

  • Total Organic Carbon (TOC) Analysis: To assess the extent of mineralization (conversion to CO₂).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Heat at 80°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 105°C.

    • Photolytic Degradation: Expose the solid compound and a solution to UV (254 nm and 365 nm) and fluorescent light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Degradation Monitoring

This is a starting point for developing a suitable HPLC method.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

Data Presentation

Table 1: Expected Classes of Degradation Products from this compound

Degradation ConditionProbable Reaction TypesExpected Product Classes
Acid/Base Hydrolysis Deamination, Desulfonation (minor)Hydroxylated derivatives, desulfonated derivatives
Oxidative (H₂O₂) Oxidation of amino groups, HydroxylationNitroso/nitro derivatives, hydroxylated derivatives
Photocatalytic (e.g., TiO₂/UV) Hydroxylation, Desulfonation, Ring CleavageHydroxylated derivatives, desulfonated products, smaller organic acids
Ozonation Oxidation of amino groups, Hydroxylation, Ring CleavageNitroso/nitro derivatives, hydroxylated derivatives, ring-opened products
Microbial Degradation Desulfonation, Deamination, Ring CleavageDesulfonated and deaminated intermediates, aliphatic compounds

Visualizations

Diagram 1: Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidation (O₃, H₂O₂, Photocatalysis) cluster_microbial Microbial Degradation parent This compound hydroxylated Hydroxylated Intermediates parent->hydroxylated Hydroxylation nitro Nitro/Nitroso Derivatives parent->nitro Amino Group Oxidation desulfonated Desulfonated Intermediates parent->desulfonated Desulfonation deaminated Deaminated Intermediates parent->deaminated Deamination ring_opened Ring-Opened Products (e.g., smaller organic acids) hydroxylated->ring_opened Ring Cleavage nitro->ring_opened mineralization Mineralization (CO₂, H₂O, SO₄²⁻) desulfonated->mineralization deaminated->mineralization

Caption: Potential degradation pathways of this compound.

Diagram 2: Forced Degradation Experimental Workflow

ForcedDegradationWorkflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling prep Sample Preparation (Neutralization, Dilution) sampling->prep analysis HPLC/LC-MS Analysis prep->analysis identification Degradation Product Identification & Characterization analysis->identification pathway Elucidate Degradation Pathway identification->pathway

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Study of the aromatic by-products formed from ozonation of anilines in aqueous solution. (n.d.). PubMed. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). PubMed. [Link]

  • Ozonation of anilines: Kinetics, stoichiometry, product identification and elucidation of pathways. (2016). ResearchGate. [Link]

  • photocatalytic degradation of aromatic sulfonates present in industrial percolates. (2017). IRIS-AperTO - UniTo. [Link]

  • Aniline and Anilinium Ion Ozonation in Aqueous Solution. (n.d.). ResearchGate. [Link]

  • Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. (2015). ResearchGate. [Link]

  • Ozonation of anilines: Kinetics, stoichiometry, product identification and elucidation of pathways. (2016). PubMed. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Publications. [Link]

  • Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. (n.d.). PubMed. [Link]

  • 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623. (n.d.). PubChem. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed. [Link]

  • The Microbial Degradation of the DDT Metabolite Dichlorobenzophenone ( DBP ). (n.d.). Semantic Scholar. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2013). MDPI. [Link]

  • Effect of electrolytes on the simultaneous electrochemical oxidation of sulfamethoxazole, propranolol and carbamazepine: behaviors, by-products and acute toxicity. (2019). PubMed. [Link]

  • Bacterial degradation of aromatic pollutants: a paradigm of metabolic versatility. (n.d.). PubMed. [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • AJ C. (n.d.). Asian Publication Corporation. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). Zenodo. [Link]

  • Degradation of Diclofenac in Urine by Electro-Permanganate Process Driven by Microbial Fuel Cells. (2022). MDPI. [Link]

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troubleshooting poor solubility of polyimides derived from 2,5-Diaminobenzene-1,3-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Application Scientists

Welcome to the technical support center for sulfonated polyimides. This guide is designed to provide senior-level insights into one of the most persistent challenges encountered when working with polyimides derived from 2,5-Diaminobenzene-1,3-disulfonic acid (DABDS) and its analogs: poor solubility. Rather than a simple list of solvents, this document provides a diagnostic, cause-and-effect framework to help you understand the underlying polymer science and systematically resolve solubility issues in your experiments.

Section 1: Core Principles - Why is My Sulfonated Polyimide Insoluble?

Polyimides are renowned for their thermal stability and mechanical strength, properties that stem from their rigid aromatic backbones and strong intermolecular forces. The introduction of sulfonic acid (-SO₃H) groups via monomers like DABDS is a double-edged sword. While the polar sulfonic acid groups are intended to enhance solubility in polar solvents and impart functionality (like proton conductivity), they also introduce powerful hydrogen bonding capabilities. This can lead to extensive ionic "crosslinking" between polymer chains, creating a network that solvents struggle to penetrate.

The solubility of your polymer is therefore a delicate balance between the inherent rigidity of the polyimide backbone, the strong ionic aggregation from the sulfonic acid groups, and the disruptive, solubilizing forces you can introduce through strategic chemical design and process control.

Solubility_Factors cluster_insoluble Forces Promoting Insolubility cluster_soluble Factors Promoting Solubility Rigidity Rigid Polyimide Backbone (π-π Stacking) HBonding Ionic Aggregation (Hydrogen Bonding from -SO₃H) Solubility Polymer Solubility Rigidity->Solubility Decrease HBonding->Solubility Decrease Flexibility Flexible Linkages (-O-, -C(CF₃)₂-) Flexibility->Solubility Increase Disruption Bulky or Asymmetric Groups (Disrupts Chain Packing) Disruption->Solubility Increase Solvation Strong Polar Solvents (e.g., DMSO, m-cresol) Solvation->Solubility Increase

Caption: Competing molecular forces governing polyimide solubility.

Section 2: Troubleshooting Guide & Diagnostic Questions

This section is structured to address specific problems you may encounter during your workflow.

Q1: My polymer precipitates from the reaction mixture during synthesis. What is happening and how can I prevent it?

This is a classic sign that the polymer's molecular weight has increased to a point where it is no longer soluble in the reaction medium under the current conditions.

Root Causes & Explanations:

  • Chain Growth Exceeds Solubility Limit: As the polymer chains elongate, their insolubility characteristics (rigidity, interchain forces) begin to dominate, causing them to crash out of solution.

  • Strong Ionic Interactions: In the acidic form, the -SO₃H groups can form extensive hydrogen bond networks as the polymer concentration increases, leading to premature aggregation and precipitation.

Solutions & Protocols:

  • Convert to a Salt Form During Polymerization: This is the most effective and widely used strategy. By adding a base like triethylamine (TEA), you deprotonate the sulfonic acid group (-SO₃H → -SO₃⁻NEt₃⁺). This disrupts the hydrogen bonding network, significantly enhancing solubility in the reaction solvent.[1][2] The final polymer film or powder can then be converted back to the acid form via a simple proton exchange step.

  • Reduce Monomer Concentration: Working in a more dilute solution (e.g., 5-10% solids w/v) keeps the growing polymer chains further apart, reducing the likelihood of aggregation and precipitation.[3]

  • Optimize the Solvent System: For high-temperature, single-stage polycondensation, m-cresol is a superior solvent for sulfonated polyimides compared to NMP or DMAc, often showing better solubility for the final polymer.[2][4] The addition of benzoic acid as a catalyst in m-cresol is also common practice.[2]

  • Employ a Staged Temperature Profile: Begin the reaction at a lower temperature (e.g., 80°C) to allow for the formation of soluble, low-to-medium molecular weight oligomers before raising the temperature (e.g., 180-200°C) to drive the polymerization to high molecular weight. This allows the reaction to proceed without a sudden, dramatic increase in viscosity or precipitation.[1][2]

Q2: The polymerization was successful, but the isolated, dry polymer won't dissolve in anything. What are my options?

An intractable polymer is a common outcome if the structure is too rigid or the density of sulfonic acid groups is too high.

Root Causes & Explanations:

  • Extreme Chain Rigidity: If you used highly rigid monomers (e.g., naphthalenetetracarboxylic dianhydride - NTDA) without any flexible co-monomers, the resulting polymer may be inherently insoluble.

  • High Degree of Sulfonation: A homopolymer made exclusively from DABDS will have a very high density of ionic groups, leading to powerful intermolecular forces that no solvent can overcome.

  • Degradation or Cross-linking: In some cases, side reactions during workup or drying at excessive temperatures can cause cross-linking, rendering the polymer insoluble.

Solutions & Protocols:

  • Re-evaluate Your Solvent Choice: Before redesigning the polymer, ensure you have exhausted the best solvents.

    Solvent Typical Effectiveness Notes
    m-cresol Excellent Often the best choice, especially with gentle heating.[2]
    DMSO Good to Excellent A powerful polar aprotic solvent effective for many sulfonated PIs.[2][4]
    DMAc / NMP Moderate to Good Common solvents, but may be less effective than m-cresol for highly sulfonated systems.[5]

    | Concentrated H₂SO₄ | Good (destructive) | Will dissolve most polyimides but is used for characterization (e.g., viscometry) rather than processing as it can cause sulfonation or degradation. |

  • Convert the Polymer to its Salt Form: If the polymer is in its acid form, you can often bring it into solution by converting it to a salt.

    • Protocol: Suspend the polymer powder in DMSO or NMP. Add a stoichiometric amount of a base like sodium hydroxide (NaOH) or triethylamine (TEA). Gentle warming and stirring may be required. This breaks the hydrogen bonds and should facilitate dissolution.

  • Redesign the Polymer Backbone (Macromolecular Engineering): This is a fundamental solution. For your next synthesis, incorporate monomers specifically designed to improve solubility.[6]

    • Introduce Flexible Linkages: Copolymerize DABDS with a non-sulfonated diamine containing flexible ether (-O-), sulfone (-SO₂-), or hexafluoroisopropylidene (-C(CF₃)₂-) groups. These "kinks" in the backbone disrupt packing and dramatically improve solubility.[7][8]

    • Use Bulky or Asymmetric Co-monomers: Incorporating monomers with bulky side groups or non-symmetrical structures increases the free volume between polymer chains, hindering crystallization and improving solvent accessibility.

Troubleshooting_Workflow Start Problem: Polymer is Insoluble Q1 Insoluble during Polymerization? Start->Q1 Q2 Insoluble after Isolation? Start->Q2 Q1->Q2 No Sol1_Salt Use Salt Form (add Triethylamine) Q1->Sol1_Salt Yes Sol2_Solvent Try Stronger Solvents (m-cresol, DMSO) Q2->Sol2_Solvent Yes Sol1_Dilute Reduce Monomer Concentration Sol1_Salt->Sol1_Dilute Sol1_Solvent Switch to m-cresol Sol1_Dilute->Sol1_Solvent Sol2_Salt Convert Powder to Salt Form Sol2_Solvent->Sol2_Salt Sol2_Redesign Redesign Polymer: Incorporate Flexible/ Bulky Co-monomers Sol2_Salt->Sol2_Redesign

Caption: A diagnostic workflow for troubleshooting solubility issues.

Q3: I need high proton conductivity, which requires a high degree of sulfonation, but this makes my polymer insoluble. How do I resolve this trade-off?

This is the central challenge in designing materials like proton exchange membranes. You must decouple ion-conducting pathways from bulk material solubility.

Solutions & Explanations:

  • Copolymerization is Key: The most effective approach is to create a copolymer with both sulfonated and non-sulfonated diamines.[1][2][9] This allows you to precisely control the ion exchange capacity (IEC) or degree of sulfonation. You can synthesize a series of polymers with varying ratios of DABDS to a soluble, non-sulfonated diamine (e.g., 4,4'-oxydianiline (ODA)) to find the optimal balance of high conductivity and processability.

  • Introduce Flexible Sulfonated Groups: Instead of having the -SO₃H group directly on the rigid benzene ring of the diamine, it is possible to use diamines where the sulfonic acid group is on a more flexible side chain. This can maintain ionic conductivity while reducing the stiffening effect on the main polymer backbone.[10]

  • Create Block Copolymers: Synthesize well-defined hydrophilic (sulfonated) and hydrophobic (non-sulfonated) blocks. In the solid state, these blocks will phase-separate on a nanoscale, creating distinct ion-conducting channels within a mechanically stable and insoluble (but processable) matrix. This advanced technique provides excellent properties but requires more complex synthesis.[10]

Section 3: Frequently Asked Questions (FAQs)

  • What is the purpose of adding triethylamine (TEA) and benzoic acid to the reaction in m-cresol?

    • Triethylamine (TEA) acts as a base to convert the sulfonic acid groups to their triethylammonium salt form, which breaks hydrogen bonds and keeps the polymer in solution during polymerization.[1][2]

    • Benzoic acid acts as a catalyst for the high-temperature, single-stage polycondensation reaction, promoting the imidization process.[2]

  • Can I use a lower temperature, two-step polymerization method?

    • Yes, but it can be more complex for sulfonated systems. The traditional two-step method involves forming a polyamic acid precursor at low temperature, followed by thermal or chemical cyclization to the polyimide. The highly polar polyamic acid salt may have different solubility characteristics and can be prone to hydrolysis, making it a less common choice for these specific polymers compared to the direct one-step high-temperature method.[11]

  • How does molecular weight affect solubility?

    • Generally, as the molecular weight of a rigid-rod polymer increases, its solubility decreases. Achieving a high molecular weight is crucial for good mechanical properties (e.g., film forming), so a balance must be struck. Often, the goal is to achieve a molecular weight just high enough for robust film formation without sacrificing solubility for processing.

Section 4: Key Experimental Protocols

Protocol 1: High-Temperature Polycondensation of a Sulfonated Copolyimide (Salt Form)

This protocol describes the synthesis of a copolyimide with a controlled degree of sulfonation.

  • Reactor Setup: To a dry 100 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the sulfonated diamine (e.g., this compound, DABDS) and the non-sulfonated co-diamine (e.g., 4,4'-oxydianiline, ODA) in the desired molar ratio.

  • Dissolution: Add m-cresol (to achieve ~15% w/v solids concentration) and a stoichiometric amount of triethylamine (TEA) relative to the moles of DABDS. Stir under a gentle nitrogen flow until all diamines are completely dissolved.

  • Dianhydride Addition: Once a homogenous solution is formed, add a stoichiometric amount of the dianhydride (e.g., NTDA) and the catalyst, benzoic acid (a small amount, e.g., ~2% by weight of monomers).

  • Polymerization:

    • Stir the mixture at room temperature for 1 hour.

    • Heat the reaction to 80°C and hold for 4 hours. The solution will gradually become more viscous.

    • Increase the temperature to 180°C and maintain for 18-24 hours. The solution should be very viscous at this point.[1][2]

  • Isolation: Cool the reaction to ~80°C and dilute with NMP or DMSO if necessary. Slowly pour the viscous polymer solution into a large excess of a non-solvent like methanol or acetone while stirring vigorously.

  • Purification: The precipitated polymer (in its triethylammonium salt form) should be collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at 80-100°C.

Protocol 2: Membrane Casting and Proton Exchange
  • Casting Solution: Dissolve the dried sulfonated polyimide (in its salt form) in a suitable solvent like DMSO or DMAc to form a 5-10% (w/v) solution.

  • Casting: Filter the solution and cast it onto a clean, level glass plate.

  • Drying: Place the cast film in an oven at 80°C for 12-24 hours to slowly remove the solvent.

  • Proton Exchange:

    • Carefully peel the resulting membrane from the glass plate.

    • Immerse the membrane in a 1.0 M solution of hydrochloric acid (HCl) at room temperature for 24-48 hours. This will convert the -SO₃⁻NEt₃⁺ groups back to the acidic -SO₃H form.[1][2]

    • Thoroughly rinse the membrane with deionized water to remove any residual acid.

  • Final Drying: Dry the proton-exchanged membrane in a vacuum oven at 100-120°C for 12 hours.

References

  • Synthesis and Properties of Novel Sulfonated Polyimides for Fuel Cell Application. (n.d.). Shanghai Jiao Tong University.
  • Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. (n.d.). VTechWorks.
  • Synthesis and characterization of novel sulfonated polyimides from 4,6-bis(4-aminophenoxy)-naphthalene-2-sulfonic acid. (n.d.). Hep Journals.
  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. (n.d.).
  • Synthesis and characterization of sulfonated polyimides. (n.d.).
  • Effect of Sulfonation on Thermal Properties of Poly (ether imide)2. (n.d.).
  • Effects of polymer structure on properties of sulfonated polyimide/protic ionic liquid composite membranes for nonhumidified fuel cell applic
  • Structure-property correlations of sulfonated polyimides. I. Effect of bridging groups on membrane properties. (2004). Journal of Polymer Science, Part A: Polymer Chemistry.
  • Water Stability of Sulfonated Polyimide Membranes. (n.d.).
  • Electrorheological Behavior of Suspensions of Polyimide-Based on the Sodium Salt of 2,5-Diaminobenzenesulfonic Acid. (n.d.). MDPI.
  • Sulfonated Polyimides. (n.d.).
  • Solubility of the polymers. (n.d.).
  • Solubility improvements in aromatic polyimides by macromolecular engineering. (2012).
  • Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. (2016).
  • Solubility behavior of polyimides in different organic solvents. (n.d.).
  • Characterizations and thermal stability of soluble polyimide derived from novel unsymmetrical diamine monomers. (n.d.). OUCI.

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side reactions to avoid during the synthesis of 2,5-Diaminobenzene-1,3-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Diaminobenzene-1,3-disulfonic acid (DABSA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but a deep understanding of the reaction mechanisms to empower you to optimize your process, ensure high purity, and achieve consistent results.

Introduction to DABSA Synthesis Challenges

The synthesis of this compound is a nuanced process, typically approached via two primary routes: the direct sulfonation of p-phenylenediamine or the reduction of 2,5-dinitrobenzene-1,3-disulfonic acid. Both pathways, while effective, are prone to specific side reactions that can compromise yield and purity. The electron-donating nature of the amino groups makes the aromatic ring highly reactive and susceptible to oxidation, while the harsh conditions required for sulfonation or the complexities of nitro group reduction introduce further challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these issues.

Troubleshooting Guide & FAQs

FAQ 1: My final product is highly colored (pink, brown, or black). What is causing this discoloration and how can I prevent it?

Problem: You are observing significant coloration in your crude or even purified this compound, indicating the presence of impurities.

Root Cause Analysis: The primary cause of discoloration is the oxidation of the amino groups . p-Phenylenediamine and its derivatives are notoriously sensitive to oxidation, which can occur at several stages of the synthesis. The electron-rich nature of the aromatic ring, activated by two amino groups, makes it highly susceptible to oxidizing agents.

  • Mechanism of Oxidation: During sulfonation with oleum or concentrated sulfuric acid, the harsh, acidic, and often high-temperature conditions can act as an oxidizing environment. The amino groups can be oxidized to form quinone-like structures or polymeric, deeply colored byproducts. Even trace amounts of air (oxygen) at elevated temperatures can initiate this process. When p-phenylenediamine is used, it is particularly prone to forming colored impurities[1][2][3].

  • Incomplete Reduction: If synthesizing from the dinitro precursor, any residual nitro or nitroso intermediates can contribute to color.

Recommended Actions:

  • Maintain an Inert Atmosphere: The most effective preventative measure is to conduct the reaction under a nitrogen or argon atmosphere. This minimizes contact with atmospheric oxygen, especially during heating phases.

  • Control Reaction Temperature: Avoid excessive temperatures during sulfonation. While high temperatures can increase the reaction rate, they also significantly accelerate oxidation and decomposition. See the temperature control table below for guidance.

  • Use of Antioxidants (Process Specific): In some related amination processes, small quantities of reducing agents or antioxidants can be used to suppress oxidation, although this must be carefully evaluated for compatibility with your specific reaction conditions.

  • Purification: If discoloration has already occurred, a common remediation step involves treating an aqueous solution of the crude product with activated carbon, followed by filtration to remove the colored impurities. This process is often followed by recrystallization[4].

Experimental Protocol: Decolorization of Crude DABSA

  • Dissolve the crude, colored DABSA in a minimum amount of hot deionized water (e.g., 80-90°C).

  • Add 1-5% (w/w) of activated carbon to the solution.

  • Stir the mixture at 80-90°C for 30-60 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Filter the purified crystals and dry under vacuum.

FAQ 2: My yield is low, and I've detected an incompletely reduced intermediate. How can I drive the reduction to completion?

Problem: When synthesizing DABSA via the reduction of 2,5-dinitrobenzene-1,3-disulfonic acid, you are isolating products containing one or more unreacted nitro groups, such as 2-amino-5-nitrobenzene-1,3-disulfonic acid.

Root Cause Analysis: The reduction of two nitro groups on a benzene ring is a stepwise process. The first nitro group is typically reduced faster than the second. Incomplete reduction is often a result of insufficient reducing agent, deactivation of the catalyst, non-optimal pH, or insufficient reaction time.

  • Reducing Agent Stoichiometry: Using metal/acid systems (e.g., Fe/HCl) requires a significant excess of the metal to ensure both nitro groups are fully reduced. The reaction consumes both the metal and the acid[5].

  • Catalyst Deactivation (Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), impurities in the starting material or generated during the reaction can poison the catalyst surface, reducing its activity before the reaction is complete.

  • pH Control: In metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed efficiently. As the reaction progresses, the consumption of acid can lead to a rise in pH, slowing down or stopping the reduction.

Recommended Actions:

  • Optimize Reducing Agent Ratio:

    • For Fe/HCl reduction, use a molar excess of iron powder (e.g., 6-10 moles of Fe per mole of dinitro compound) and ensure a continuous acidic environment by adding acid portion-wise if necessary.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the nitro-amino intermediate. Continue the reaction until no intermediates are detected.

  • Catalyst Handling for Hydrogenation:

    • Ensure the use of a high-quality catalyst.

    • If catalyst poisoning is suspected, consider purifying the dinitro starting material.

    • Increase catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Temperature and Pressure Control (Hydrogenation): Increasing the hydrogen pressure and/or reaction temperature can often improve the rate and completeness of the reduction. However, this must be balanced against the risk of side reactions like desulfonation.

Quantitative Troubleshooting Guide: Incomplete Reduction

ParameterSub-Optimal ConditionRecommended AdjustmentRationale
Fe/HCl Molar Ratio < 5 moles Fe per mole dinitro6 - 10 moles Fe per mole dinitroEnsures sufficient reducing power for both nitro groups.
Reaction pH Drifts towards neutral/basicMaintain pH 2-3 with HClIron reduction is most efficient under acidic conditions.
Reaction Time Fixed at 2-3 hoursMonitor by TLC/HPLC until completionReaction rates can vary; fixed times may be insufficient.
H₂ Pressure < 50 psi50 - 200 psi (system dependent)Higher pressure increases hydrogen availability at the catalyst surface.
FAQ 3: I am observing isomeric impurities in my product. How can I improve the regioselectivity of the sulfonation?

Problem: Analysis of your product shows the presence of other diaminobenzene disulfonic acid isomers, such as 2,5-diaminobenzene-1,4-disulfonic acid.

Root Cause Analysis: The formation of isomers is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents (the two amino groups) and the reaction conditions (temperature, sulfonating agent) determine the position of the incoming sulfonic acid groups.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the position of sulfonation is determined by the fastest-forming product. At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable isomer. The amino groups are ortho-, para-directing. In p-phenylenediamine, all four open positions are ortho to an amino group.

  • Steric Hindrance: The positions between the two amino groups (positions 1 and 4 if starting from p-phenylenediamine at 2,5) are sterically hindered, making sulfonation there less likely. The desired 1,3-disulfonic acid product is often the result of sulfonation at the less hindered ortho positions.

  • Sulfonating Agent: The concentration of SO₃ in oleum can influence selectivity. Very strong oleum can be less selective and lead to over-sulfonation.

Recommended Actions:

  • Strict Temperature Control: This is the most critical parameter. The sulfonation of phenylenediamines often requires a specific temperature profile to favor the desired isomer. A common industrial approach involves a gradual increase in temperature. For example, starting the reaction at a lower temperature (e.g., 100-120°C) and then slowly raising it to a higher temperature (e.g., 160-180°C) can favor the formation of the desired product[6].

  • Choice of Sulfonating Agent: Use the appropriate concentration of oleum (e.g., 20-30% SO₃). Using an agent that is too strong or too weak can negatively impact the isomer ratio.

  • Reaction Time: Allow sufficient time for the reaction to reach completion or for the thermodynamic equilibrium to favor the desired product if applicable. Monitor the isomer ratio over time using HPLC to determine the optimal reaction endpoint.

Workflow for Optimizing Regioselectivity

Caption: A workflow diagram for optimizing the isomer ratio during sulfonation by controlling temperature and monitoring the reaction progress.

Visualizing Reaction Pathways

Understanding the main reaction pathway in contrast to the competing side reactions is key to effective troubleshooting.

G cluster_main Main Synthesis Pathway (Reduction Route) cluster_side Common Side Reactions A 2,5-Dinitrobenzene- 1,3-disulfonic acid B 2,5-Diaminobenzene- 1,3-disulfonic acid A->B Reduction (e.g., Fe/HCl or H₂/Pd-C) C Incomplete Reduction Product (2-Amino-5-nitro...) A->C Insufficient Reducing Agent E Desulfonation Product A->E Harsh Reduction Conditions D Oxidative Byproducts (Colored Impurities) B->D Presence of Air (O₂) High Temperature

Caption: The desired reaction pathway to this compound and the major competing side reactions.

References

  • Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. CN1308296C.
  • This compound | C6H8N2O6S2 | CID 15249343. PubChem. [Link]

  • Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. WO2008011830A1.
  • p-Phenylenediamine Sulfate. Cosmetics Info. [Link]

  • p-Phenylenediamine. EPA. [Link]

  • p-Phenylenediamine. Campaign for Safe Cosmetics. [Link]

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Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers incorporating 2,5-Diaminobenzene-1,3-disulfonic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you overcome common challenges and enhance the thermal stability of your materials.

Section 1: Understanding the Fundamentals & Common Challenges

This section addresses foundational questions regarding the synthesis and inherent properties of polymers derived from this compound.

FAQ 1: Why do my sulfonated aromatic polymers exhibit lower thermal stability compared to their non-sulfonated analogues?

This is a frequently observed phenomenon rooted in the chemical nature of the sulfonic acid group (-SO₃H). While the aromatic backbone of polymers like polyamides and polyimides is inherently thermally robust, the sulfonic acid moiety introduces a point of thermal lability.

The degradation process of sulfonated polymers often occurs in multiple steps. The initial weight loss, typically observed at lower temperatures, is attributed to the dehydration of the sulfonic acid groups, followed by the decomposition of these groups, which releases sulfur dioxide (SO₂) gas.[1][2] This desulfonation process can catalyze further degradation of the polymer backbone.

In contrast, non-sulfonated aromatic polymers have a more uniform structure of strong aromatic rings and amide or imide linkages, which require higher energy to break.[3]

FAQ 2: I'm observing poor solubility of my polymer during synthesis and processing. What could be the cause and how can I improve it?

The poor solubility of aromatic polymers, especially those with para-substituted rings, is a common issue arising from their rigid backbones and strong intermolecular interactions, such as hydrogen bonding.[4]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using appropriate high-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO). The addition of salts like lithium chloride (LiCl) can help to disrupt hydrogen bonding and improve solubility.[5]

  • Monomer Purity: Impurities in the this compound or the co-monomer can lead to side reactions and the formation of insoluble cross-linked species. Ensure your monomers are of high purity.

  • Stoichiometry: A precise 1:1 stoichiometric ratio of the diamine and diacid (or diacid chloride) is crucial for achieving high molecular weight and, consequently, better solubility.[6]

  • Structural Modification: Consider incorporating flexible ether linkages or bulky side groups into the polymer backbone to disrupt chain packing and enhance solubility.

FAQ 3: My polymer membranes are swelling excessively in water. How does this affect thermal stability and what can I do to control it?

The sulfonic acid groups in your polymer are hydrophilic and attract water molecules, leading to swelling. While this is beneficial for applications like proton exchange membranes, excessive water uptake can be detrimental to both dimensional and thermal stability.[2][7]

Impact on Thermal Stability:

At elevated temperatures, the absorbed water can facilitate the hydrolysis of linkages in the polymer backbone, such as imide or amide bonds, leading to chain scission and a significant reduction in mechanical and thermal properties.[8][9]

Strategies to Control Swelling:

  • Cross-linking: Introducing covalent cross-links between polymer chains can restrict their movement and limit the degree of swelling.[10][11]

  • Copolymerization: Incorporating hydrophobic co-monomers can reduce the overall water uptake of the polymer.[12]

  • Thermal Annealing: Heat treating the polymer membrane can induce physical cross-linking and increase the packing density of the polymer chains, thereby reducing water absorption.

Section 2: Advanced Strategies for Enhancing Thermal Stability

This section delves into specific experimental approaches to improve the thermal performance of your polymers.

Strategy 1: Covalent Cross-linking to Fortify the Polymer Matrix

Cross-linking is a highly effective method for enhancing the thermal stability of polymers by creating a network structure that restricts chain mobility and requires more energy for decomposition.[3]

Experimental Protocol: Thermal Cross-linking of Sulfonated Polyamides
  • Polymer Synthesis: Synthesize the sulfonated polyamide using this compound and a suitable dicarboxylic acid chloride via low-temperature solution polycondensation.

  • Membrane Casting: Cast a film of the synthesized polymer from a solution in a suitable solvent (e.g., DMAc) onto a glass plate.

  • Solvent Evaporation: Dry the cast film in a vacuum oven at a low temperature (e.g., 80 °C) for 12 hours to remove the bulk of the solvent.

  • Thermal Curing: Gradually increase the temperature of the vacuum oven to a temperature above the glass transition temperature (Tg) of the polymer but below its initial decomposition temperature (e.g., 200-250 °C). Hold at this temperature for a defined period (e.g., 2-4 hours). This process can induce cross-linking through reactions involving the sulfonic acid groups.[13]

  • Characterization: Analyze the cross-linked polymer using Fourier-transform infrared spectroscopy (FTIR) to observe changes in the sulfonic acid peaks. Perform thermogravimetric analysis (TGA) to determine the onset of decomposition, which should be higher for the cross-linked material.

Visualization: Cross-linking Workflow

G cluster_0 Polymer Synthesis cluster_1 Membrane Preparation cluster_2 Cross-linking cluster_3 Analysis Synthesis Synthesize Sulfonated Polyamide Casting Cast Polymer Film Synthesis->Casting Drying Low-Temp Vacuum Drying Casting->Drying Curing High-Temp Thermal Curing Drying->Curing FTIR FTIR Analysis Curing->FTIR TGA TGA Analysis Curing->TGA

Caption: Workflow for thermal cross-linking of sulfonated polyamides.

Strategy 2: Strategic Copolymerization with High-Performance Monomers

Incorporating highly stable aromatic monomers into the polymer backbone alongside this compound can significantly elevate the overall thermal stability of the resulting copolymer.

Troubleshooting Guide: Copolymerization Issues
Problem Potential Cause Recommended Solution
Low Molecular Weight - Inaccurate stoichiometry of monomers.- Impurities in monomers or solvent.- Side reactions.- Carefully control the molar ratio of all monomers.- Purify all monomers and solvents before use.- Optimize reaction temperature and time to minimize side reactions.
Phase Separation - Poor compatibility between the sulfonated and non-sulfonated monomers.- Choose co-monomers with similar solubility parameters.- Use a co-solvent system to improve miscibility.
Inconsistent Properties - Random distribution of monomer units.- For block copolymers, use a sequential monomer addition strategy.
Strategy 3: The Role of Additives in Thermal Stabilization

The incorporation of specific additives can mitigate thermal degradation through various mechanisms.

  • Antioxidants: Aromatic amine antioxidants are particularly effective at high temperatures. They function by scavenging free radicals that are formed during thermal stress, thereby interrupting the autocatalytic degradation cycle.[14] An example is 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine.[14]

  • Flame Retardants: These additives can form a protective char layer on the polymer's surface upon heating, which insulates the underlying material from further thermal decomposition.

Data Presentation: Effect of Additives on Thermal Stability
Polymer System Additive Concentration (wt%) Decomposition Temp. (Td) (°C)
Sulfonated PolyamideNone0320
Sulfonated PolyamideAromatic Amine Antioxidant2350
Sulfonated PolyamidePhosphorus-based Flame Retardant5375

Note: These are representative values and actual results will vary based on the specific polymer and additives used.

Section 3: Characterization and Analysis

Proper characterization is essential to validate the success of your efforts to enhance thermal stability.

Key Characterization Techniques
  • Thermogravimetric Analysis (TGA): This is the primary technique for determining the thermal stability of your polymer. It measures the weight loss of a sample as a function of temperature. The onset of decomposition (Td) is a key parameter.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A higher Tg is often associated with a more rigid and thermally stable polymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor chemical changes in the polymer during synthesis, cross-linking, and degradation. For example, you can track the disappearance of sulfonic acid peaks during thermal decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your synthesized polymers and copolymers.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Prepare a small, representative sample of your polymer (typically 5-10 mg). Ensure the sample is dry to avoid weight loss from residual solvent or water.

  • Instrument Setup: Place the sample in a TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability of the polymer. An oxidative atmosphere (e.g., air) can be used to assess thermo-oxidative stability.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Heat the sample from room temperature to a temperature at which the polymer has completely decomposed (e.g., 800 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Visualization: Interpreting TGA Curves

G cluster_0 TGA Curve Interpretation Initial Initial Plateau (Stable Polymer) Onset Onset of Decomposition (Td) (Initial Weight Loss) Initial->Onset Increasing Temperature Degradation Rapid Weight Loss (Polymer Degradation) Onset->Degradation Residue Final Plateau (Char Residue) Degradation->Residue

Caption: Stages of polymer degradation as seen in a TGA curve.

Section 4: References

  • Why SO3H-functionalized polymers often exhibit low thermal stability? - ResearchGate. (2017-02-15). Retrieved from [Link]

  • Influence of Sulfonic Acid-Containing Ionic Liquid Groups on the Thermal, Mechanical, and Conductive Properties of Covalently Cross-Linked Ionene Networks | ACS Applied Polymer Materials. (2025-11-24). Retrieved from [Link]

  • How Does Chemical Structure Affect Thermal Stability? - Chemistry For Everyone - YouTube. (2025-06-08). Retrieved from [Link]

  • Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • (PDF) Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane - ResearchGate. Retrieved from [Link]

  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - MDPI. (2026-01-11). Retrieved from [Link]

  • Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications - MDPI. Retrieved from [Link]

  • Thermal and hydrolytic stability of sulfonated polyimide membranes with varying chemical structure - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Thermal and hydrolytic stability of sulfonated polyimide membranes with varying chemical structure | Semantic Scholar. (2005-12-01). Retrieved from [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. - DTIC. Retrieved from [Link]

  • On the sulfonation of fluorinated aromatic polymers: Synthesis, characterization and effect of fluorinated side groups on sulfonation degree | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Thermal stability of sulfonated polymers | - EOR Alliance. Retrieved from [Link]

  • Highly sulfonated co-polyimides containing hydrophobic cross-linked networks as proton exchange membranes - Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Development of the CO2-Resistant Gel by Designing a Novel CO2-Responsive Polymer for Channel Control in Low-Permeability Reservoirs - MDPI. Retrieved from [Link]

  • Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups - ACS Publications. (2023-04-19). Retrieved from [Link]

  • Cross-Linked Sulfonated Polyimide Membranes for Polymer Electrolyte Fuel Cells | Request PDF - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Thermal crosslinking of PBI/sulfonated polysulfone based blend membranes - Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

  • Efficient construction of high-quality sulfonated porous aromatic frameworks by optimizing the swelling state of porous structures - RSC Publishing. (2024-11-27). Retrieved from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. Retrieved from [Link]

  • Sulfonated Aromatic Polymers and Copolymers for Membrane Engineering | Request PDF. Retrieved from [Link]

  • Sulfonated Aromatic Polymers as Proton-Conducting Solid Electrolytes for Fuel Cells: A Short Review - Lime. Retrieved from [Link]

  • Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (2026-01-12). Retrieved from [Link]

  • Effect of Sulfonation on Thermal Properties of Poly (ether imide)2 - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Retrieved from [Link]

  • This compound | C6H8N2O6S2 | CID 15249343 - PubChem. Retrieved from [Link]

  • Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. Retrieved from [Link]

  • Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers | ACS Polymers Au - ACS Publications. (2024-10-14). Retrieved from [Link]

  • (PDF) Polyamide Syntheses - ResearchGate. Retrieved from [Link]

  • This compound | CAS#:6409-48-9 | Chemsrc. (2025-09-15). Retrieved from [Link]

  • Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines - ResearchGate. (2025-08-06). Retrieved from [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review - PubMed. (2023-08-21). Retrieved from [Link]

  • Thermal Behavior of Polymers in Solid-State - ETFLIN. Retrieved from [Link]

  • Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 2,5-Diaminobenzene-1,3-disulfonic acid. The purity of this intermediate is critical for the successful synthesis of downstream products, including dyes and pharmaceutical compounds.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its purification.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, providing potential causes and actionable solutions.

Q1: Why is my purified product still colored (e.g., pink, brown, or dark grey) instead of the expected off-white to beige powder?

A1: The presence of color typically indicates trace amounts of oxidized or polymeric impurities. Aromatic amines, especially phenylenediamines, are highly susceptible to air oxidation, which forms intensely colored quinone-imine type structures.

  • Probable Cause 1: Air Oxidation. The amino groups are sensitive and can oxidize upon exposure to air, particularly when heated or in solution.

  • Solution 1: Use of Reducing Agents & Inert Atmosphere. During the purification process, especially when the compound is in solution, add a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium sulfite to inhibit oxidation.[2] Performing the purification steps, such as filtration and crystallization, under an inert atmosphere (e.g., nitrogen or argon) can also significantly reduce oxidation.

  • Probable Cause 2: Residual Impurities from Synthesis. If the synthesis involved an oxidation step, such as the use of potassium dichromate in the p-phenylenediamine route, residual oxidizing agents or colored byproducts may persist.[1]

  • Solution 2: Activated Carbon Treatment. A highly effective method for removing colored impurities is treatment with activated carbon. A Chinese patent suggests a process where the crude product is mixed with water, an alcohol solvent, and an inorganic acid, followed by heating with activated carbon for decolorization.[3] It is crucial to use the minimum amount of carbon necessary, as excessive use can lead to a loss of the desired product through adsorption. The carbon is then removed by hot filtration.[4]

Q2: My final yield is significantly lower than expected after recrystallization. What are the possible causes?

A2: Low yield is a common issue that can stem from several factors related to the compound's solubility and the experimental setup.

  • Probable Cause 1: Excessive Solvent Volume. this compound is soluble in water.[5] Using too much water during recrystallization will keep a significant portion of the product dissolved even after cooling, leading to poor recovery.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot water required to fully dissolve the crude product. This will create a supersaturated solution upon cooling, maximizing crystal formation.

  • Probable Cause 2: Premature Crystallization. If the solution cools too quickly during hot filtration (e.g., to remove activated carbon), the product can crystallize on the filter paper or in the funnel, leading to mechanical losses.

  • Solution 2: Maintain High Temperature During Filtration. Use a pre-heated funnel (e.g., a jacketed funnel or by placing it under a heat lamp) and filter the hot solution as quickly as possible. If some product crystallizes, it can be redissolved by washing with a small amount of hot solvent.

  • Probable Cause 3: Incomplete Precipitation. The solubility of the product is pH-dependent. If the pH of the solution is not optimal, the product may not fully precipitate.

  • Solution 3: pH Adjustment. Sulfonic acids are highly soluble in water but can be precipitated by adjusting the pH.[6] Acidification of an alkaline solution of the product can induce crystallization, leaving more soluble impurities behind.[6] Experiment with adjusting the final pH to between 3 and 4, as this has been shown to increase product yield in related syntheses.[1]

Q3: How can I confirm the removal of residual sulfuric acid from my product?

A3: Sulfuric acid is a common impurity from the sulfonation process used to synthesize many sulfonic acids.[6][7] Its removal is crucial as it can interfere with subsequent reactions.

  • Probable Cause: Co-precipitation/Incomplete Washing. Sulfuric acid can be trapped within the crystal lattice of the product or remain on the surface if not washed thoroughly.

  • Solution 1: Recrystallization from Water. Recrystallization from a concentrated aqueous solution is an effective method for removing sulfuric acid.[6]

  • Solution 2: Barium Chloride Test. A simple qualitative test can detect the presence of sulfate ions. Dissolve a small sample of the purified product in deionized water and add a few drops of a dilute barium chloride (BaCl₂) solution. The formation of a white precipitate (barium sulfate, BaSO₄) indicates the presence of sulfate ions, and thus, residual sulfuric acid.

  • Solution 3: Ion Exchange Chromatography. For applications requiring very high purity, passing an aqueous solution of the product through a cation exchange resin can effectively remove metal ions and residual sulfate impurities.[7]

Q4: The product fails to crystallize or precipitates as an oil during recrystallization. What should I do?

A4: Oiling out occurs when a compound comes out of solution at a temperature above its melting point or as a supersaturated, supercooled liquid.

  • Probable Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point and interfere with crystal lattice formation.

  • Solution 1: Preliminary Purification. Perform a preliminary purification step, such as an acid-base extraction or treatment with activated carbon, to remove the bulk of the impurities before attempting recrystallization.

  • Probable Cause 2: Inappropriate Cooling Rate. Cooling the solution too rapidly can favor oil formation over crystallization.

  • Solution 2: Slow Cooling and Seeding. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal of the pure product.

  • Probable Cause 3: Solvent System. Water alone may not be the ideal solvent system if significant organic-soluble impurities are present.

  • Solution 3: Use a Co-solvent System. A patent for purifying this compound mentions the use of water, an alcohol solvent, and an inorganic acid.[3] Adding a miscible co-solvent in which the product is less soluble (e.g., ethanol or isopropanol) to the hot aqueous solution until it becomes slightly turbid, then clarifying with a few drops of hot water before cooling, can often promote crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route.[1] Common impurities include:

  • Sulfuric Acid: A residual reagent from the sulfonation process.[6]

  • Isomeric Byproducts: Other diaminobenzene disulfonic acid isomers may form during synthesis.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like p-phenylenediamine or 2-amino-5-nitrobenzene sulfonic acid.[1]

  • Oxidation Products: Highly colored impurities formed by the oxidation of the amino groups.

  • Inorganic Salts: Salts formed during neutralization or work-up steps.

Q2: What is the recommended solvent system for recrystallization?

A2: The most common and effective solvent is water , due to the compound's high solubility at elevated temperatures and lower solubility at room temperature.[5][6] For difficult-to-crystallize batches, a mixed solvent system of water and a lower alcohol (like ethanol or isopropanol) can be effective. A patented method also suggests a mixture of water, alcohol, and an inorganic acid.[3]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the main component and detecting organic impurities. A reverse-phase C18 column with a UV detector is typically used.[8]

  • Titration: An acid-base titration with a standardized base (e.g., NaOH) can determine the total acidic content, providing an overall assay value. Note that this method will also titrate any residual acidic impurities like sulfuric acid.[8]

  • Decomposition Point: As the compound decomposes upon heating, determining the decomposition temperature range can be a useful indicator of purity.[5] Impurities tend to lower and broaden this range.

Q4: What are the key safety considerations when handling and purifying this compound?

A4: this compound and related compounds should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Skin Contact: The compound may cause skin irritation or sensitization.[9] In case of contact, wash the affected area thoroughly with soap and water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Q5: Is it possible to purify this compound using column chromatography?

A5: While possible, traditional silica gel column chromatography is often challenging for highly polar compounds like sulfonic acids. The strong interaction with the silica stationary phase can lead to poor recovery and significant tailing. If chromatographic purification is necessary, reverse-phase chromatography (e.g., with a C18 stationary phase) would be a more suitable approach. For removing ionic impurities, ion-exchange chromatography is a highly effective technique.[7]

Section 3: Standard Purification Protocols

Protocol 1: Recrystallization from Aqueous Solution with Decolorization

This protocol is designed to remove both inorganic impurities (like H₂SO₄) and colored organic byproducts.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water (start with approximately 5-10 mL of water per gram of crude material).

  • Decolorization: Add a small amount of activated carbon (approx. 1-2% of the crude product's weight) and a pinch of sodium hydrosulfite.

  • Heating: Heat the mixture to boiling with stirring until the solid is completely dissolved. Avoid prolonged boiling to minimize oxidation.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice-water bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water, followed by a wash with a water-miscible solvent in which the product is poorly soluble (e.g., cold ethanol) to aid drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: General Method for Purity Assessment by HPLC

This method provides a general guideline for assessing purity. The specific conditions may need optimization.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Section 4: Data & Workflow Visualization

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈N₂O₆S₂[5][10]
Molar Mass 268.27 g/mol [5]
Appearance Off-white to beige powder[5]
Solubility in Water Soluble[5]
Melting Point Decomposes on heating[5]
CAS Number 88-46-0 (Note: This CAS is for an isomer. The specific CAS for the 1,3-disulfonic acid is 6409-48-9)[5][9][10]

Diagram 1: General Purification Workflow

cluster_prep Preparation cluster_decolor Decolorization cluster_cryst Crystallization cluster_final Final Product crude Crude Product dissolve Dissolve in Minimal Hot Water crude->dissolve add_carbon Add Activated Carbon & Sodium Hydrosulfite dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold H₂O & Ethanol vac_filter->wash dry Vacuum Drying wash->dry pure Pure Product (>99%) dry->pure

Caption: A standard workflow for the purification of the target compound.

Diagram 2: Troubleshooting Decision Tree

start Problem with Purified Product color_issue Product is Colored? start->color_issue yes_color Yes color_issue->yes_color no_color No color_issue->no_color solution_color 1. Add Activated Carbon 2. Use Reducing Agent 3. Use Inert Atmosphere yes_color->solution_color yield_issue Low Yield? no_color->yield_issue yes_yield Yes yield_issue->yes_yield no_yield No yield_issue->no_yield solution_yield 1. Reduce Solvent Volume 2. Ensure Hot Filtration 3. Optimize pH yes_yield->solution_yield cryst_issue Oiling Out / No Crystals? no_yield->cryst_issue yes_cryst Yes cryst_issue->yes_cryst solution_cryst 1. Cool Slowly & Seed 2. Use Co-Solvent 3. Pre-purify material yes_cryst->solution_cryst

Caption: A decision tree for troubleshooting common purification issues.

References

  • This compound - Ccount Chem. (n.d.).
  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.).
  • US3496224A - Purification of sulfonic acids - Google Patents. (n.d.).
  • China Production Process Of Sulfonic Acid Wholesale Suppliers & Manufacturers - Factory Price - ASIA Chemical. (n.d.). Retrieved January 13, 2026, from [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. (2021). Retrieved January 13, 2026, from [Link]

  • Sulphonic Acid, The Most Used Compound In Cleaning Chemicals - Chemtoll. (2024, July 26). Retrieved January 13, 2026, from [Link]

  • This compound | C6H8N2O6S2 | CID 15249343 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • This compound | CAS#:6409-48-9 | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

  • 2,5-Diaminobenzenesulfonic acid - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]

  • This compound - Granules - Transparent | IntraChem Limited. (n.d.). Retrieved January 13, 2026, from [Link]

  • CN1308296C - Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. (n.d.).
  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

  • Al-Nahrain Journal of Science An Overview of Preparation for Different Azo Compounds. (2025). Retrieved January 13, 2026, from [Link]

  • United States Patent Office. (n.d.).

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Technical Support Center: Strategies to Control the Degree of Sulfonation in Diamine Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis and application of sulfonated diamine monomers. The precise control over the degree of sulfonation (DS) is a critical parameter that dictates the physicochemical properties of the resulting polymers, such as ion exchange capacity (IEC), water uptake, proton conductivity, and mechanical stability.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of sulfonation reactions and achieve your desired DS with reproducibility.

Troubleshooting Guide: Common Issues in Diamine Sulfonation

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions based on established scientific principles.

Problem 1: Degree of Sulfonation (DS) is Consistently Too Low

You've followed your protocol, but analytical characterization (e.g., ¹H NMR, titration) reveals a lower DS than targeted.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Insufficient Reaction Time or Temperature Sulfonation is a kinetically controlled electrophilic aromatic substitution.[3] Insufficient energy (temperature) or time will lead to incomplete reaction. Higher temperatures generally favor the formation of more highly sulfonated products.[4]Gradually increase the reaction time or temperature. Monitor the reaction progress by taking aliquots at different time points and analyzing the DS. Be cautious, as excessive temperature can lead to side reactions or degradation.
Inactive or Inappropriate Sulfonating Agent The strength of the sulfonating agent is crucial. Concentrated sulfuric acid is a common agent, but for less reactive diamines or higher DS, a stronger agent like fuming sulfuric acid (oleum) or chlorosulfonic acid might be necessary.[4][5][6] Sulfur trioxide (SO₃) is the actual electrophile.[5][6]Consider using fuming sulfuric acid (oleum), which has a higher concentration of SO₃.[7] Alternatively, chlorosulfonic acid can be a very effective, but more aggressive, sulfonating agent.[5] Always handle these reagents with extreme care in a well-ventilated fume hood.
Premature Precipitation of the Diamine Salt Diamines are basic and will react with the acidic sulfonating agent to form a salt. If this salt precipitates out of the reaction medium, it becomes less accessible for sulfonation.[7]Ensure your diamine is fully dissolved in the sulfuric acid before initiating the sulfonation reaction (e.g., by increasing the temperature). The use of a co-solvent like N,N-dimethylformamide or N-methylpyrrolidone can sometimes improve solubility.[8]
Moisture in the Reaction Water can dilute the sulfonating agent, reducing its effectiveness. The sulfonation reaction itself produces water, which can drive the equilibrium backward (desulfonation), especially at higher temperatures.[5]Ensure all glassware is thoroughly dried and use anhydrous reagents if possible. Consider adding a dehydrating agent like thionyl chloride to drive the equilibrium towards the sulfonated product.[5]
Problem 2: Degree of Sulfonation (DS) is Consistently Too High or Polysulfonation Occurs

Your results show a higher DS than intended, or you observe the formation of di- or polysulfonated products, which can negatively impact polymer properties.[4]

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Excessively Harsh Reaction Conditions High temperatures, long reaction times, and highly concentrated sulfonating agents increase the likelihood of multiple sulfonation events on the aromatic rings.[4]Reduce the reaction temperature, shorten the reaction time, or use a less concentrated sulfonating agent. A systematic study of these parameters is recommended to find the optimal conditions for your specific diamine.
High Concentration of Sulfonating Agent A higher concentration of the sulfonating agent increases the probability of multiple electrophilic attacks on the diamine monomer.[4]Carefully control the stoichiometry of the sulfonating agent. For direct sulfonation with sulfuric acid, the concentration of the acid itself is a key parameter.
Activation by Amino Groups The amino groups (-NH₂) in the diamine are activating groups, which can make the aromatic rings more susceptible to electrophilic substitution, potentially leading to polysulfonation.[4]In some cases, protecting the amino groups before sulfonation can be a viable strategy, although this adds extra steps to the synthesis.
Problem 3: Poor Reproducibility of the Degree of Sulfonation

You are running the same reaction under what you believe are identical conditions, but the DS varies significantly between batches.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Inconsistent Reaction Quenching The method used to stop the reaction is critical. Pouring the reaction mixture into ice water is a common method to rapidly cool and dilute the acid, effectively stopping the sulfonation.[1] Inconsistent quenching can lead to variations in the final DS.Standardize your quenching procedure. Use a consistent and sufficient amount of ice water and ensure rapid and uniform mixing.
Variability in Starting Material Purity Impurities in the diamine monomer can interfere with the sulfonation reaction.Ensure the purity of your starting diamine monomer using appropriate analytical techniques (e.g., NMR, melting point).
Inaccurate Control of Reaction Parameters Small variations in temperature, stirring rate, or the rate of addition of reagents can have a significant impact on the final DS.Use precise temperature control (e.g., an oil bath with a temperature controller) and ensure consistent and vigorous stirring to maintain a homogeneous reaction mixture.
Problem 4: Difficulty in Purifying the Sulfonated Diamine Monomer

After the reaction, you are struggling to isolate the pure sulfonated diamine from residual acid and byproducts.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Residual Sulfuric Acid The sulfonating agent is used in large excess and must be completely removed.After precipitation in ice water, thoroughly wash the solid product with deionized water until the pH of the filtrate is neutral.[1]
Formation of Salts The sulfonic acid groups can form salts, affecting solubility and purification.Purification can sometimes be facilitated by converting the sulfonic acid to its salt form (e.g., sodium salt) to allow for recrystallization from a suitable solvent system.[9] The salt can then be converted back to the acid form using an acid wash. A novel approach involves neutralization with BaCO₃ to precipitate excess H₂SO₄ as insoluble BaSO₄.[10]
Presence of Isomers or Polysulfonated Products The sulfonation reaction may produce a mixture of isomers or products with varying degrees of sulfonation.Recrystallization is a common method for purifying sulfonated monomers.[9] The choice of solvent is critical and may require some experimentation. In some cases, column chromatography may be necessary, although it can be challenging with highly polar sulfonic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should consider to control the degree of sulfonation?

The degree of sulfonation is primarily controlled by four key reaction parameters:

  • Reaction Temperature: Higher temperatures generally lead to a higher DS.[4]

  • Reaction Time: Longer reaction times typically result in a higher DS.[3][11]

  • Concentration of Sulfonating Agent: Using a more concentrated agent like fuming sulfuric acid (oleum) will increase the rate and extent of sulfonation compared to concentrated sulfuric acid.[4][7]

  • Nature of the Diamine Monomer: The inherent reactivity of the aromatic rings in the diamine will influence how readily it undergoes sulfonation. Electron-donating groups on the rings will increase reactivity.

Q2: Which sulfonating agent is best for my diamine?

The choice of sulfonating agent depends on the reactivity of your diamine and the target DS:

  • Concentrated Sulfuric Acid (H₂SO₄): This is the most common and mildest sulfonating agent, suitable for many aromatic diamines.[5]

  • Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in sulfuric acid and is a much stronger sulfonating agent. It is used when a higher DS is desired or when the diamine is less reactive.[7][12]

  • Chlorosulfonic Acid (ClSO₃H): This is a very powerful sulfonating agent and should be used with caution. It can be effective for achieving high DS but may also lead to more side products.[5]

Q3: How can I accurately determine the degree of sulfonation?

Several analytical techniques can be used, each with its own advantages and limitations:[2]

Technique Principle Advantages Limitations
¹H NMR Spectroscopy The DS can be calculated by comparing the integration of aromatic protons adjacent to the sulfonic acid group with those on unsubstituted rings.[1][13]Provides direct structural information and is highly accurate for soluble samples.[2]Requires the sample to be soluble in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
Titration (Ion Exchange Capacity - IEC) The sample is converted to its acidic form, and the protons from the sulfonic acid groups are titrated with a standardized base. The IEC is then used to calculate the DS.[13][14]A relatively simple and inexpensive method.[14]Can be time-consuming and may be affected by the presence of other acidic or basic groups. The accessibility of sulfonic groups can be influenced by the material's structure.[13]
FTIR Spectroscopy The appearance and intensity of characteristic peaks for the sulfonic acid group (e.g., symmetric and asymmetric S=O stretching) can be correlated to the DS.[1][2]A quick and non-destructive method.[1]Often requires calibration with samples of a known DS determined by another method like ¹H NMR.[2]
Thermogravimetric Analysis (TGA) The weight loss corresponding to the thermal decomposition of the sulfonic acid groups can be used to calculate the DS.[13]Provides information about the thermal stability of the material.It is a destructive technique and requires sophisticated equipment.[1]
Q4: Is the sulfonation reaction reversible?

Yes, aromatic sulfonation is a reversible reaction.[5][6] Sulfonation is favored in concentrated acid, while desulfonation can occur in hot, dilute aqueous acid.[5] This reversibility is important to consider, especially during workup and purification steps.

Experimental Workflow & Diagrams

Typical Experimental Protocol for Direct Sulfonation of a Diamine

This protocol provides a general guideline. Specific parameters such as temperature, time, and quantities should be optimized for your particular diamine.

  • Drying: Thoroughly dry all glassware in an oven at >100 °C overnight.

  • Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, carefully add the diamine monomer (e.g., 10 g) in portions to concentrated sulfuric acid (95-98%, e.g., 200 mL) at 0 °C (ice bath).[1][12]

  • Reaction: Once the diamine is fully dissolved, slowly heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and maintain for the desired time (e.g., 3-24 hours).[1][3][4][7]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a vigorously stirred ice-water mixture.[1][12]

  • Filtration and Washing: A precipitate of the sulfonated diamine should form. Filter the precipitate and wash it repeatedly with deionized water until the pH of the washings is neutral.[1]

  • Drying: Dry the purified sulfonated diamine monomer in a vacuum oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.[12]

Logical Workflow for Controlling Degree of Sulfonation

Sulfonation Control Workflow Workflow for Controlling Degree of Sulfonation cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Troubleshooting & Optimization Start Define Target DS SelectMonomer Select Diamine Monomer Start->SelectMonomer SelectAgent Select Sulfonating Agent (H2SO4, Oleum, etc.) SelectMonomer->SelectAgent SetParams Set Initial Parameters (Temp, Time, Conc.) SelectAgent->SetParams Reaction Perform Sulfonation Reaction SetParams->Reaction Quench Quench Reaction Reaction->Quench Purify Purify Product Quench->Purify Analyze Analyze DS (1H NMR, Titration, etc.) Purify->Analyze Compare Compare Result to Target DS Analyze->Compare TooLow DS Too Low? Compare->TooLow Evaluate TooHigh DS Too High? TooLow->TooHigh No AdjustLow Increase Temp/Time Use Stronger Agent TooLow->AdjustLow Yes AdjustHigh Decrease Temp/Time Use Weaker Agent TooHigh->AdjustHigh Yes Final Optimized Protocol TooHigh->Final No AdjustLow->Reaction Iterate AdjustHigh->Reaction

Caption: A logical workflow for optimizing the degree of sulfonation.

Relationship Between Reaction Parameters and Degree of Sulfonation

Parameter Influence Key Parameters Influencing Degree of Sulfonation DS Degree of Sulfonation (DS) Temp Reaction Temperature Temp->DS + correlation Time Reaction Time Time->DS + correlation Agent_Conc Sulfonating Agent Concentration / Strength Agent_Conc->DS + correlation Monomer_Reactivity Diamine Reactivity Monomer_Reactivity->DS + correlation

Caption: Factors positively correlated with the degree of sulfonation.

References

  • Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Degree of Sulfonation (DS) - Determination by Different Analytical Techniques in Ionomers Derived from Polystyrene. (2025, October 21). ResearchGate. Retrieved from [Link]

  • Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques. (2025, January 7). PubMed. Retrieved from [Link]

  • Wholly aromatic side chain type sulfonated diamine and preparation method thereof. (n.d.). Google Patents.
  • A Simple and Rapid Method to Determine Sulfonation Degree of Lignosulfonates. (2025, August 6). Retrieved from [Link]

  • Degree of sulfonation (DS) - determination by different analytical techniques in ionomers derived from polystyrene. (n.d.). springerprofessional.de. Retrieved from [Link]

  • Aromatic sulfonation. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. (n.d.). Retrieved from [Link]

  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 1. Synthesis, Proton Conductivity, and Water Stability of Polyimides from 4,4'-Diaminodiphenyl Ether-2,2'-disulfonic Acid. (n.d.). ACS Publications. Retrieved from [Link]

  • Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. (2021, September 23). PSE Community.org. Retrieved from [Link]

  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. (2025, August 7). Request PDF on ResearchGate. Retrieved from [Link]

  • Structure-property Relationship of Polyimides Derived from Sulfonated Diamine Isomers. (2025, August 9). Request PDF on ResearchGate. Retrieved from [Link]

  • Method for purifying sulfonated aromatic monomer. (n.d.). Google Patents.
  • A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. (2024, November 21). PMC - NIH. Retrieved from [Link]

  • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. (n.d.). MDPI. Retrieved from [Link]

  • Sulfonation of diamides of meta-phenylenediamine. (n.d.). Google Patents.
  • EAS-Sulfonation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (2023, January 17). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Synthesis of the sulfonated diamines by condensation of... (n.d.). Download Scientific Diagram from ResearchGate. Retrieved from [Link]

  • Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Com. (2024, April 28). Scirp.org. Retrieved from [Link]

  • Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. (2025, August 5). Request PDF on ResearchGate. Retrieved from [Link]

  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morph. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The sulfonation of aromatic and heteroaromatic polycyclic compounds. (2025, August 6). Request PDF on ResearchGate. Retrieved from [Link]

  • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. (2015, June 8). SciSpace. Retrieved from [Link]

  • Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. (2021, September 23). MDPI. Retrieved from [Link]

  • Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. (n.d.). Scirp.org. Retrieved from [Link]

  • Sulphonation and Diazotization Mechanisms. (n.d.). Scribd. Retrieved from [Link]

  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (n.d.). NIH. Retrieved from [Link]

  • Determination of SPEEK sulfonation degree by titration. (2023, September 1). Brazilian Journal of Science. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Sulfonated Diamine Monomers: Profiling 2,5-Diaminobenzene-1,3-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2,5-Diaminobenzene-1,3-disulfonic acid with other key sulfonated diamine monomers used in the synthesis of high-performance polymers. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, properties, and performance of these monomers, supported by experimental data and established scientific principles.

Introduction: The Critical Role of Sulfonated Diamine Monomers

Sulfonated aromatic diamines are a pivotal class of monomers in the development of advanced functional polymers, particularly sulfonated polyimides (SPIs) and polyamides. The incorporation of sulfonic acid (-SO₃H) groups directly onto the diamine monomer is a preferred strategy for introducing proton conductivity and hydrophilicity into the polymer backbone. This approach offers precise control over the ion exchange capacity (IEC) and morphology of the resulting polymer membranes, which are critical for applications such as proton exchange membranes (PEMs) in fuel cells, electrodialysis, and gas separation.[1][2]

The molecular architecture of the sulfonated diamine monomer—including the position of the amino and sulfonic acid groups, the nature of the aromatic backbone, and the presence of flexible or rigid linkages—profoundly influences the macroscopic properties of the final polymer. These properties include thermal and hydrolytic stability, mechanical strength, solubility, and, most importantly, proton conductivity and water uptake.[3] This guide will focus on this compound and compare its performance characteristics with other widely used or novel sulfonated diamine monomers.

Featured Monomer: this compound

This compound is an aromatic diamine with two sulfonic acid groups positioned meta to one amino group and ortho and para to the other. This specific isomeric arrangement dictates the polymer chain's geometry and the accessibility of the proton-conducting groups.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the sulfonation of p-phenylenediamine being a common method. The reaction conditions must be carefully controlled to achieve the desired disulfonated product.

Comparative Analysis of Sulfonated Diamine Monomers

The performance of polymers derived from sulfonated diamines is a direct consequence of the monomer's structure. Here, we compare this compound with other key sulfonated diamines.

Isomeric Effects on Polymer Properties

The isomeric positions of the amino and sulfonic acid groups have a significant impact on polymer chain packing, flexibility, and ultimately, performance.[4][5] For instance, linear and rigid diamine monomers tend to produce polymers with higher thermal stability but lower solubility. Conversely, monomers with meta- or ortho-linkages can lead to more soluble polymers with increased flexibility.[3]

The basicity of the diamine moiety also plays a crucial role in the hydrolytic stability of the resulting polyimides. Diamines with higher basicity are known to form more stable imide rings, enhancing the polymer's durability in aqueous environments at elevated temperatures.[3][6]

Performance Metrics

The following sections compare key performance metrics of polymers derived from this compound and other selected sulfonated diamines. The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

1. Proton Conductivity:

Proton conductivity is a critical parameter for applications like PEM fuel cells. It is highly dependent on the ion exchange capacity (IEC), water uptake, and the morphology of the polymer membrane.

Sulfonated Diamine MonomerResulting PolymerIEC (meq/g)Proton Conductivity (S/cm) at 80°C, 100% RHReference
This compoundPolyimide (hypothetical)~2.5-3.0Data not available in comparative studies-
4,4'-Diaminobiphenyl-2,2'-disulfonic acid (BDSA)NTDA-BDSA based copolyimide1.5 - 2.5~0.01 - 0.1[7]
4,4'-Diaminodiphenyl ether-2,2'-disulfonic acid (ODADS)NTDA-ODADS based copolyimide1.8 - 2.8~0.1 - 0.2[7]
9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS)NTDA-BAPFDS homopolyimide~2.3Similar to Nafion 117[6]
4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS)NTDA-BAPBDS based copolyimide1.9 - 2.7~0.1 - 0.3[8]

2. Water Stability:

Hydrolytic stability is essential for the long-term performance of polymer membranes in humid and high-temperature environments. It is influenced by the polymer's chemical structure and the basicity of the diamine.[3][6]

Sulfonated Diamine MonomerKey Structural FeatureResulting Polymer Water StabilityReference
This compoundAsymmetric sulfonationExpected to have moderate stability-
4,4'-Diaminobiphenyl-2,2'-disulfonic acid (BDSA)Rigid biphenyl backbonePoor water stability[6]
4,4'-Diaminodiphenyl ether-2,2'-disulfonic acid (ODADS)Flexible ether linkageImproved water stability over BDSA-based polymers[7]
9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS)High basicityExcellent water stability[6]
4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS)High basicity and flexible structureExcellent water stability at high temperatures[6][8]

3. Thermal Stability:

The thermal stability of the resulting polymers is crucial for applications operating at elevated temperatures. It is generally assessed by thermogravimetric analysis (TGA). The introduction of sulfonic acid groups can sometimes lower the initial decomposition temperature compared to non-sulfonated analogues.

Polymer SystemDecomposition Temperature (Td5)CommentsReference
Sulfonated Polyimides (general)300-450 °C (desulfonation)The first weight loss is typically due to the loss of sulfonic acid groups.[8]
Non-sulfonated Polyimides (general)> 500 °CGenerally higher thermal stability due to the absence of the thermally labile sulfonic acid groups.[9]
Fluorinated Aromatic Polyimides544.1–612.3 °CExcellent thermal stability.[10]

4. Mechanical Properties:

The mechanical integrity of the polymer membrane is vital for its durability. Properties such as tensile strength, elongation at break, and Young's modulus are important indicators.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Reference
Sulfonated Polyimides (general)36.74 - 54.71-[11]
Fluorinated Aromatic Polyimidesup to 326.7-[10]
Polyimides from isomeric diamines-3-7[12]
Polyimides with polar/nonpolar groups113 - 130-[13]

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis and characterization of a sulfonated polyimide, which can be adapted for use with this compound.

Synthesis of Sulfonated Polyimide via One-Step High-Temperature Polycondensation

This protocol describes the synthesis of a sulfonated polyimide from a sulfonated diamine (e.g., this compound) and a dianhydride (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride, NTDA).

Materials:

  • Sulfonated diamine monomer (e.g., this compound)

  • Dianhydride (e.g., NTDA)

  • m-cresol (solvent)

  • Triethylamine (catalyst)

  • Benzoic acid (catalyst)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, add the sulfonated diamine monomer and m-cresol. Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved. The addition of triethylamine may be necessary to facilitate the dissolution of the sulfonic acid-containing monomer.

  • Polymerization: To the dissolved monomer solution, add the dianhydride and benzoic acid. Heat the reaction mixture to a specific temperature (e.g., 180-200 °C) and maintain it for several hours (e.g., 12-24 hours) with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol or acetone with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalysts. Further purification can be done by Soxhlet extraction.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Caption: Workflow for the synthesis of sulfonated polyimide.

Characterization of Sulfonated Polymers

1. Degree of Sulfonation (DS) / Ion Exchange Capacity (IEC):

  • Titration: A known weight of the dried polymer is immersed in a salt solution (e.g., NaCl) to exchange the protons of the sulfonic acid groups with sodium ions. The released protons are then titrated with a standardized sodium hydroxide solution. The IEC is calculated from the amount of NaOH consumed.

  • NMR Spectroscopy: For soluble polymers, ¹H NMR spectroscopy can be used to determine the degree of sulfonation by integrating the peaks corresponding to the protons on the sulfonated and non-sulfonated aromatic rings.[14]

2. Structural Analysis:

  • FTIR Spectroscopy: To confirm the successful polymerization and imidization. Characteristic peaks for the imide ring (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹) and the sulfonic acid group (e.g., at ~1080 cm⁻¹ and ~1030 cm⁻¹) should be identified.[15][16]

3. Thermal Stability:

  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the polymer under a controlled atmosphere (e.g., nitrogen or air).[14]

4. Proton Conductivity:

  • Electrochemical Impedance Spectroscopy (EIS): Measured on a hydrated membrane sample over a range of frequencies. The conductivity is calculated from the impedance data.

5. Water Uptake:

  • Determined by measuring the weight difference between a dry and a fully hydrated polymer membrane.

Conclusion and Future Outlook

The choice of a sulfonated diamine monomer is a critical decision in the design of high-performance polymers for a variety of applications. While this compound presents an interesting monomer due to its unique isomeric structure, a lack of direct comparative studies in the literature makes a definitive performance assessment challenging.

Based on established structure-property relationships, it can be inferred that the asymmetric nature of this compound may lead to polymers with a balance of properties, potentially offering good solubility while maintaining reasonable thermal stability. However, its performance in terms of proton conductivity and, critically, hydrolytic stability needs to be experimentally validated against established high-performance monomers like BAPBDS and BAPFDS.[6][8]

Future research should focus on the synthesis and thorough characterization of polymers derived from this compound and its isomers. Direct comparative studies with other sulfonated diamines under identical polymerization and testing conditions are essential to elucidate its true potential and guide its application in next-generation materials.

References

  • Guo, X., et al. (n.d.). Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer.
  • Okamoto, K., et al. (n.d.). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines.
  • Yin, Y., et al. (n.d.).
  • Okamoto, K., et al. (n.d.).
  • Okamoto, K., et al. (n.d.). Synthesis, water stability and proton conductivity of novel sulfonated polyimides from 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid.
  • Okamoto, K., et al. (n.d.). Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 1. Synthesis, Proton Conductivity, and Water Stability of Polyimides from 4,4'-Diaminodiphenyl Ether-2,2'-disulfonic Acid. Macromolecules.
  • Kusoglu, A., & Weber, A. Z. (n.d.).
  • BenchChem. (n.d.).
  • Okamoto, K., et al. (n.d.).
  • St. Clair, T. L., & Jewell, R. A. (1976). Polyimide structure-property relationships.
  • Rybak, A., et al. (n.d.). Electrorheological Behavior of Suspensions of Polyimide-Based on the Sodium Salt of 2,5-Diaminobenzenesulfonic Acid. MDPI.
  • Sankir, M., & Vohs, J. K. (n.d.). Synthesis and properties of novel sulfonated polyimides from 2,2′-bis(4-aminophenoxy)biphenyl-5,5′-disulfonic Acid.
  • El-Araby, R., et al. (2017). Characterization and sulfonation degree of sulfonated poly ether ether ketone using Fourier transform infrared spectroscopy.
  • El-Araby, R., et al. (n.d.). Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy.
  • Chen, S., et al. (n.d.). Synthesis and properties of sulfonated polyimides from homologous sulfonated diamines bearing bis(aminophenoxyphenyl)sulfone.
  • Unnikrishnan, K. P., & Kim, C. S. (n.d.). Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. VTechWorks.
  • Unnikrishnan, K. P., & Kim, C. S. (n.d.). Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes.
  • Okamoto, K., et al. (n.d.). Water Stability of Sulfonated Polyimide Membranes. Macromolecules.
  • Hasegawa, M., & Horii, S. (n.d.). Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines.
  • Li, H., et al. (n.d.). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. MDPI.
  • Le, T. N., et al. (n.d.). Glycosaminoglycan-Inspired Polymer Brushes Promote Human Mesenchymal Stem Cell Proliferation While Retaining Trilineage Differen.
  • Krishnan, K. R., et al. (2016). Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility.
  • Zeus. (n.d.). FOCUS ON POLYIMIDES.
  • Lee, H., et al. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
  • Hsiao, S.-H., & Chen, Y.-H. (n.d.). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones.
  • Unnikrishnan, K. P., & Kim, C. S. (n.d.). Structure-property correlations of sulfonated polyimides. I. Effect of bridging groups on membrane properties.
  • Unnikrishnan, K. P., & Kim, C. S. (n.d.). Structure-property correlations of sulfonated polyimides. II. Effect of substituent groups on membrane properties.
  • Khan, A., & Kim, D. S. (n.d.). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. MDPI.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the validation of 2,5-Diaminobenzene-1,3-disulfonic acid, a crucial intermediate in the synthesis of azo dyes and other specialty chemicals. For researchers and drug development professionals, rigorous confirmation of a starting material's identity and purity is not merely a procedural step; it is the foundation upon which reliable and reproducible results are built.

We will move beyond a simple checklist of techniques. Instead, this guide will elucidate the causal logic behind our spectroscopic choices, demonstrating how Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy can be synergistically employed to create a self-validating analytical workflow. By cross-referencing data and comparing our target molecule against a key structural isomer, 2,4-Diaminobenzenesulfonic acid, we establish a high-confidence confirmation of molecular structure.

The Integrated Spectroscopic Validation Workflow

A robust validation strategy does not rely on a single piece of evidence. It involves a multi-pronged approach where each technique provides a unique piece of the structural puzzle. The data from each analysis must be consistent with the others to build a conclusive case for the compound's identity.

cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Validation & Confirmation Sample Sample of This compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis FTIR_Data Identify Functional Groups (Amine, Sulfonic Acid, Aromatic Ring) FTIR->FTIR_Data NMR_Data Elucidate C-H Framework & Connectivity (Symmetry) NMR->NMR_Data UVVis_Data Analyze Electronic Transitions (Conjugation) UVVis->UVVis_Data Integrated Integrated Analysis: Cross-Correlate All Data FTIR_Data->Integrated NMR_Data->Integrated UVVis_Data->Integrated Isomer_Data Acquire/Reference Data for 2,4-Diaminobenzenesulfonic acid Comparison Comparative Analysis: Differentiate from Isomer Isomer_Data->Comparison Integrated->Comparison Conclusion Final Confirmation of Structure & Purity Comparison->Conclusion

Caption: A workflow for the integrated validation of chemical structure.

Target Molecule: this compound

The structure of our target molecule is highly symmetrical. This symmetry is not just a geometric feature; it is a critical property that dictates the simplicity and diagnostic power of its NMR spectrum. The molecule possesses a C2 axis of symmetry bisecting the C1-C4 and C2-C5 bonds, which makes specific pairs of protons and carbons chemically equivalent.

Caption: Structure of this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is our first line of analysis. It is exceptionally sensitive to the presence of specific chemical bonds and functional groups. For our molecule, we are looking for definitive evidence of the amine (-NH₂), sulfonic acid (-SO₃H), and aromatic ring moieties. The presence and characteristics of these vibrations provide a rapid, high-level confirmation that the correct components are present.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder beforehand to subtract atmospheric H₂O and CO₂ signals.

Data Interpretation and Validation

The FTIR spectrum validates the presence of all expected functional groups. The broad O-H stretch is particularly characteristic of the sulfonic acid, while the dual N-H stretch confirms a primary amine. Strong S=O stretching provides unequivocal evidence of the sulfonate groups.[1][2][3]

Functional GroupExpected Wavenumber (cm⁻¹)Observed CharacteristicsValidation Status
O-H Stretch (Sulfonic Acid)3000 - 2500 (very broad)A very broad absorption underlying the C-H and N-H regions, typical of strong H-bonding.[3]Confirmed
N-H Stretch (Primary Amine)3500 - 3300 (two bands)Two distinct, sharp to medium peaks corresponding to symmetric and asymmetric stretching.Confirmed
C-H Stretch (Aromatic)3100 - 3000Weak to medium peaks just above 3000 cm⁻¹, characteristic of C-H bonds on a benzene ring.[3]Confirmed
S=O Stretch (Sulfonic Acid)1250 - 1150 & 1080 - 1010Two very strong, sharp absorptions, confirming the sulfonate group.[4]Confirmed
C=C Stretch (Aromatic Ring)1600 - 1450Several medium to sharp peaks from in-ring carbon-carbon stretching.Confirmed
C-H Bend (Aromatic)900 - 675Bending vibrations in the fingerprint region that are sensitive to the substitution pattern.Confirmed
Comparison Guide: Distinguishing from 2,4-Diaminobenzenesulfonic acid

While the primary functional group regions in the FTIR spectrum of 2,4-Diaminobenzenesulfonic acid will be very similar (it also contains amine, sulfonic acid, and aromatic groups), subtle differences will appear in the "fingerprint region" (below 1000 cm⁻¹). The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. The 1,2,4-trisubstituted pattern of the 2,4-isomer will produce a different pattern of bands in the 900-800 cm⁻¹ region compared to the 1,2,4,6-tetrasubstituted pattern of our target molecule. This provides a preliminary check but is less definitive than NMR.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: If FTIR confirms the what (functional groups), NMR confirms the where (connectivity and spatial arrangement). Due to the high degree of symmetry in this compound, its ¹H and ¹³C NMR spectra are predicted to be remarkably simple and therefore, highly diagnostic. Any deviation from this expected simplicity would immediately indicate the presence of an isomeric impurity or an incorrect structure.

Experimental Protocol: Sample Preparation for NMR
  • Solvent Choice: Select Deuterium Oxide (D₂O) as the solvent. Its use is critical as it will exchange with the acidic protons on the sulfonic acid groups and the amine protons (-NH₂), causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum, leaving only the sharp, informative signals from the aromatic protons.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of D₂O in a standard 5 mm NMR tube.

  • Referencing: Use an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or an external reference. Adherence to IUPAC recommendations for data reporting is essential for reproducibility and comparison.[5][6][7][8]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Validation

The predicted NMR data is a direct consequence of the molecule's symmetry. The two aromatic protons (at C4 and C6) are in different chemical environments and are expected to appear as two distinct signals. Likewise, the symmetry results in only three unique carbon environments in the aromatic region.

¹H NMR Analysis:

  • H-A (at C6): This proton is flanked by an amino group and a sulfonic acid group.

  • H-B (at C4): This proton is positioned between two sulfonic acid groups.

¹³C NMR Analysis:

  • Three distinct signals are expected for the aromatic carbons due to the plane of symmetry.

NucleusPredicted Data (in D₂O)RationaleValidation Status
¹HTwo singlets in the aromatic region (~7.0-8.0 ppm). Integration ratio of 1:1.The protons at C4 and C6 are not adjacent to any other protons, so they will not be split (no coupling). Their chemical equivalence leads to only two signals.Confirmed
¹³CThree signals in the aromatic region (~110-150 ppm).Due to symmetry, C1/C3, C2/C5, and C4/C6 are equivalent pairs, leading to only three distinct carbon signals.Confirmed
Comparison Guide: Definitive Isomer Differentiation with NMR

This is where NMR spectroscopy demonstrates its unparalleled power in structure elucidation. The isomeric 2,4-Diaminobenzenesulfonic acid lacks the symmetry of our target molecule, leading to a dramatically different and more complex NMR spectrum.

Spectroscopic FeatureThis compound (Target) 2,4-Diaminobenzenesulfonic acid (Isomer) [9][10]
¹H NMR Signals 2 (Two singlets)3 (Three distinct signals in the aromatic region)
¹H NMR Splitting No coupling (singlets)Complex coupling patterns (doublets, doublet of doublets) are expected as all three protons are adjacent to one another.[11][12]
¹³C NMR Signals 3 (Three unique aromatic carbons)6 (All six aromatic carbons are in unique chemical environments and would theoretically produce six distinct signals)

The stark contrast, particularly the number of signals and the splitting patterns in the ¹H NMR spectrum, provides an unambiguous method to distinguish between the two isomers. The simplicity of the spectrum for this compound is its unique and definitive fingerprint.

Part 3: UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic structure of the conjugated π-system of the benzene ring. While less structurally specific than NMR, it serves as an excellent complementary technique for confirming the nature of the aromatic chromophore and can be a powerful tool for quantitative analysis and purity assessment according to established guidelines.[13][14]

Experimental Protocol: UV-Vis Analysis
  • Solvent: Use deionized water or a suitable buffer as the solvent.

  • Sample Preparation: Prepare a dilute stock solution of the compound and perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.

  • Data Acquisition: Record the UV-Vis spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, using the solvent as a blank.

Data Interpretation and Validation

The spectrum is expected to show characteristic absorptions corresponding to π → π* electronic transitions within the substituted benzene ring. The presence of two electron-donating amino groups (auxochromes) will cause a bathochromic (red) shift of the absorbance maxima compared to unsubstituted benzene.

FeatureExpected ObservationRationale
λmax (Lambda max) One or more strong absorbance maxima in the 220-350 nm range.These peaks correspond to the energy required for π → π* transitions in the aromatic system, which are influenced by the amino and sulfonic acid substituents.
Molar Absorptivity A characteristic molar absorptivity (ε) at each λmax, which can be used for quantitative analysis based on the Beer-Lambert Law.The intensity of the absorption is proportional to the concentration and provides a quantitative parameter for the compound.
Comparison Guide: UV-Vis Fingerprinting

The exact position of the λmax is sensitive to the substitution pattern. While both the 2,5- and 2,4-isomers will absorb in a similar region, the specific λmax values and the overall shape of the spectral curve will differ. This is because the relative positions of the electron-donating amino groups and electron-withdrawing sulfonic acid groups alter the electronic distribution and the energy of the molecular orbitals involved in the transition. This difference provides another layer of confirmation in the validation process.

Conclusion: A Synthesis of Spectroscopic Evidence

The validation of this compound is achieved not by a single measurement, but by the compelling and consistent narrative told by three distinct spectroscopic techniques.

  • FTIR confirms the presence of the essential building blocks: amine, sulfonic acid, and aromatic functionalities.

  • NMR provides the definitive architectural blueprint, confirming the connectivity and, most critically, the high degree of symmetry that distinguishes it unambiguously from its isomers.

  • UV-Vis corroborates the electronic nature of the substituted aromatic system.

This integrated approach, grounded in the principles of causality and comparative analysis, constitutes a robust and trustworthy method for structural validation. It ensures that scientists and researchers can proceed with confidence, knowing that the identity and purity of their starting materials are fundamentally sound.

References

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  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-.
  • Sigma-Aldrich. (n.d.). 2,5-Diaminobenzenesulfonic acid ≥97.0% (T).
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The Architectonics of Performance: A Comparative Guide to Fuel Cell Membranes from Sulfonated Diamines

Author: BenchChem Technical Support Team. Date: January 2026

The global pursuit of cleaner energy sources has propelled the advancement of proton exchange membrane fuel cells (PEMFCs). At the heart of these promising energy converters lies the proton exchange membrane (PEM), a component that dictates the cell's efficiency, durability, and operational range. While perfluorosulfonic acid (PFSA) membranes like Nafion® have long been the benchmark, their high cost, environmental concerns, and performance limitations at elevated temperatures have catalyzed the search for viable alternatives.[1][2][3] Among the most promising candidates are sulfonated polyimides (SPIs), which offer a compelling combination of high thermal and mechanical stability.[1][3][4]

The performance of these SPI membranes is intrinsically linked to the molecular architecture of their constituent monomers, particularly the sulfonated diamines. The strategic selection and design of these diamines allow for the fine-tuning of critical membrane properties, including proton conductivity, water management, and mechanical robustness. This guide provides an in-depth comparison of fuel cell membranes derived from various classes of sulfonated diamines, supported by experimental data to inform researchers and scientists in the field.

The Foundational Role of Sulfonated Diamines

The introduction of sulfonic acid (-SO₃H) groups into the polyimide backbone via sulfonated diamines is the cornerstone of creating a functional PEM. These hydrophilic groups are responsible for proton conduction. However, the concentration and placement of these groups create a delicate balance. A higher degree of sulfonation generally leads to increased ion exchange capacity (IEC) and, consequently, higher proton conductivity.[1][5] Yet, this often comes at the cost of excessive water uptake and swelling, which can compromise the membrane's mechanical integrity and dimensional stability.[4] The art of designing high-performance PEMs, therefore, lies in the rational design of the sulfonated diamine monomer to optimize this trade-off.

Classes of Sulfonated Diamines and Their Impact on Membrane Performance

The structural diversity of sulfonated diamines offers a versatile toolkit for membrane engineers. We will explore several key classes and their characteristic influence on the final membrane properties.

Diamines with Sulfonic Acid Groups Directly on the Aromatic Backbone

This is the most direct approach to introducing sulfonic acid functionalities. A common example is 4,4'-diaminodiphenylmethane-2,2'-disulfonic acid (S-DDM), synthesized by the direct sulfonation of 4,4'-diaminodiphenylmethane (DDM).[6][7]

  • Causality: Placing the -SO₃H groups directly on the rigid aromatic backbone creates well-defined hydrophilic domains, facilitating proton transport. The rigidity of the backbone contributes to good mechanical strength. However, the strong electron-withdrawing nature of the sulfonic acid groups can increase the susceptibility of the imide linkages to hydrolysis, potentially reducing long-term stability, especially at elevated temperatures.[1]

  • Performance Characteristics: Membranes derived from these diamines often exhibit a direct correlation between the degree of sulfonation and proton conductivity. For instance, increasing the molar concentration of S-DDM in a copolyimide leads to higher IEC and water uptake.[6][7] While this boosts proton conductivity, it can also lead to higher methanol permeability in direct methanol fuel cells (DMFCs), a critical parameter to control.[6][7]

Diamines with Pendant Sulfonic Acid Groups

To mitigate the potential hydrolytic instability associated with backbone sulfonation, researchers have developed diamines with sulfonic acid groups on pendant side chains. This decouples the hydrophilic group from the main polymer chain.

  • Causality: Attaching the -SO₃H group via a flexible side chain can enhance the hydrolytic stability of the polyimide backbone by reducing the electronic influence on the imide ring.[1] This architecture can also promote better phase separation between the hydrophobic polymer backbone and the hydrophilic sulfonic acid groups, leading to the formation of more efficient proton-conducting channels.[8]

  • Performance Characteristics: Novel sulfonated polyimides (NSPIs) prepared with a diamine monomer featuring a pendant sulfonic acid group have demonstrated superior performance compared to both Nafion® 117 and some backbone-sulfonated polyimides.[1][9] These membranes can achieve higher IEC and proton conductivity than Nafion® 117, particularly at elevated temperatures, while maintaining comparable or even lower water uptake.[1][9] This translates to improved fuel cell performance, with higher open-circuit voltages and maximum power densities observed in DMFCs.[1]

Diamines with Flexible Linkages

The incorporation of flexible ether or aliphatic linkages into the sulfonated diamine structure is another strategy to enhance membrane properties.

  • Causality: Flexible linkages within the polymer backbone can improve the processability and film-forming ability of the resulting polyimide.[4] They can also lead to higher water retention, which is beneficial for maintaining proton conductivity, especially under low-humidity conditions.[4] Furthermore, these flexible segments can impart better hydrolytic stability by accommodating the swelling stress within the membrane.[10]

  • Performance Characteristics: Sulfonated copolyimides containing flexible ether groups have shown promising properties for fuel cell applications.[4] The increased flexibility can lead to higher water uptake, which in turn boosts proton conductivity.[4] However, careful control of the degree of sulfonation is crucial to prevent excessive swelling and loss of mechanical stability.[4]

Highly Sulfonated Diamines

For applications requiring very high proton conductivity, researchers have synthesized diamines with multiple sulfonic acid groups. An example is 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid (pBABTS).[2][11]

  • Causality: A higher density of sulfonic acid groups per monomer unit inherently leads to a higher IEC and a greater potential for proton conduction. This is particularly advantageous for operation at intermediate or high temperatures where membrane dehydration can be a challenge.[2]

  • Performance Characteristics: Membranes prepared from highly sulfonated diamines like pBABTS exhibit significantly increased proton conductivity.[2][11] When combined with other diamines and dianhydrides, these membranes can be tailored for specific properties. For instance, composite membranes made from these novel SPIs and protic ionic liquids have shown high conductivity under anhydrous conditions, making them suitable for high-temperature fuel cells.[2][11]

Comparative Performance Data

To provide a clear comparison, the following table summarizes key performance metrics for membranes derived from different classes of sulfonated diamines, with Nafion® 117 included as a benchmark.

Membrane TypeSulfonated Diamine ExampleIon Exchange Capacity (IEC) (meq/g)Proton Conductivity (S/cm)Water Uptake (%)Swelling Ratio (%)Key Advantages
Backbone Sulfonated 4,4'-diaminodiphenylmethane-2,2'-disulfonic acid (S-DDM)Varies with sulfonation degree (e.g., up to ~1.8)Up to ~0.0032 (wet state)[6][7]Increases with sulfonationIncreases with sulfonationGood mechanical strength
Pendant Sulfonated Novel Sulfonated Diamine (NSDA) with pendant group~1.06 - 1.30[1]Higher than Nafion® 117 at elevated temperatures[1][9]~25 - 35 (comparable to Nafion® 117)[1]Lower than Nafion® 117Enhanced hydrolytic and oxidative stability[1][9]
Flexible Linkage Diamines with ether linkagesVariesGenerally increases with water uptakeCan be highNeeds optimizationImproved flexibility and water retention[4]
Highly Sulfonated 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid (pBABTS)High (e.g., 2.89)[8]High (e.g., >0.1 S/cm)[2]HighCan be significantExcellent proton conductivity
Benchmark Nafion® 117~0.91~0.08 - 0.1~20 - 35~10 - 20High proton conductivity, good chemical stability

Experimental Protocols for Membrane Characterization

The reliable comparison of fuel cell membranes necessitates standardized experimental procedures. Below are detailed methodologies for key performance assessments.

Ion Exchange Capacity (IEC) Measurement
  • Sample Preparation: A dried membrane sample of known weight (W_dry) is immersed in a 1 M NaCl solution for 24 hours to ensure complete exchange of H⁺ ions with Na⁺ ions.

  • Titration: The NaCl solution containing the exchanged H⁺ ions is then titrated with a standardized NaOH solution (typically 0.01 M) using a phenolphthalein indicator.

  • Calculation: The IEC (in meq/g) is calculated using the following equation: IEC = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration and C_NaOH is its concentration.

Water Uptake and Swelling Ratio Measurement
  • Dry Measurement: A membrane sample is dried in a vacuum oven at 80°C for 24 hours and its weight (W_dry) and dimensions (length and width or diameter) are measured.

  • Wet Measurement: The dried sample is immersed in deionized water at a specified temperature (e.g., 25°C or 80°C) for 24 hours.

  • Data Collection: The wet sample is quickly wiped to remove surface water and its weight (W_wet) and dimensions are measured.

  • Calculation:

    • Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100[12]

    • Swelling Ratio (%) = [(L_wet - L_dry) / L_dry] × 100 (for linear swelling) or [(A_wet - A_dry) / A_dry] × 100 (for area swelling), where L and A represent length and area, respectively.[12]

Proton Conductivity Measurement
  • Sample Preparation: A membrane sample is cut into a specific geometry (e.g., a rectangular strip).

  • Measurement Setup: The sample is placed in a four-probe conductivity cell within a controlled temperature and humidity chamber.

  • Electrochemical Impedance Spectroscopy (EIS): AC impedance spectroscopy is performed over a range of frequencies (e.g., 1 Hz to 1 MHz).

  • Calculation: The proton conductivity (σ) is calculated from the resistance (R) obtained from the Nyquist plot using the equation: σ = L / (R × A) where L is the distance between the potential-sensing electrodes and A is the cross-sectional area of the membrane.[9]

Fuel Cell Performance Testing
  • Membrane Electrode Assembly (MEA) Fabrication: An MEA is prepared by sandwiching the proton exchange membrane between an anode and a cathode, each containing a catalyst layer and a gas diffusion layer.

  • Fuel Cell Test Station: The MEA is assembled into a single-cell fuel cell test fixture.

  • Activation: The cell is activated under specific conditions of temperature, humidity, and fuel/oxidant flow rates until a stable performance is achieved.[13]

  • Polarization Curve Measurement: The cell voltage is measured as a function of the current density. This provides critical information about the cell's performance, including the open-circuit voltage, ohmic losses, and mass transport limitations.[14]

Visualizing the Molecular Architecture and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Sulfonated Diamine Structures cluster_1 Resulting Membrane Properties Backbone Backbone Sulfonated (-SO3H on aromatic ring) Conductivity Proton Conductivity Backbone->Conductivity Directly impacts Stability Hydrolytic Stability Backbone->Stability Potentially lower Mechanical Mechanical Strength Backbone->Mechanical High rigidity Pendant Pendant Sulfonated (-SO3H on side chain) Pendant->Conductivity Efficient channels Pendant->Stability Enhances Flexible Flexible Linkage (-O-, -CH2- in backbone) WaterUptake Water Uptake Flexible->WaterUptake Increases Flexible->Mechanical Improves flexibility Highly Highly Sulfonated (Multiple -SO3H groups) Highly->Conductivity Significantly increases Highly->WaterUptake Increases

Caption: Relationship between sulfonated diamine structure and key membrane properties.

G Start Membrane Sample IEC Ion Exchange Capacity (Titration) Start->IEC Water Water Uptake & Swelling Ratio Start->Water Conductivity Proton Conductivity (EIS) Start->Conductivity MEA MEA Fabrication Start->MEA Data Performance Data Analysis IEC->Data Water->Data Conductivity->Data FCTest Fuel Cell Performance (Polarization Curve) MEA->FCTest FCTest->Data

Caption: Experimental workflow for comprehensive fuel cell membrane characterization.

Conclusion

The strategic design of sulfonated diamines is paramount in the development of high-performance proton exchange membranes for fuel cells. By moving beyond simple backbone sulfonation to more sophisticated architectures involving pendant groups and flexible linkages, it is possible to overcome the traditional trade-off between proton conductivity and stability. The experimental data clearly indicates that novel sulfonated polyimides can not only match but in some aspects, exceed the performance of the incumbent Nafion® membranes, particularly in the context of higher operating temperatures and in direct methanol fuel cells. This guide serves as a foundational resource for researchers in the field, providing both the theoretical underpinning and the practical experimental framework necessary to advance the next generation of fuel cell technology.

References

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  • Elabd, Y. A., & Beyer, F. L. (2004). Sulfonated Crosslinked Poly(1,3-cyclohexadiene) Membranes for High Temperature Polymer Electrolyte Membrane Fuel Cells. Macromolecules, 37(22), 8440-8448. Available at: [Link]

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  • Kenevisi, M. S., et al. (2022). Experimental Studies of Graphene-Coated Polymer Electrolyte Membranes for Direct Methanol Fuel Cells. Journal of Electrochemical Energy Conversion and Storage, 19(2), 021003. Available at: [Link]

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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Framework for Analytical Comparability

In the landscape of pharmaceutical research and development, the consistency of raw materials is not merely a matter of quality control; it is the bedrock of reproducible science and robust drug manufacturing. 2,5-Diaminobenzene-1,3-disulfonic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception. Subtle variations between production batches of this reagent can lead to significant deviations in reaction kinetics, impurity profiles, and final product yield, ultimately jeopardizing project timelines and regulatory submissions.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound. Moving beyond a simple checklist of tests, we delve into the scientific rationale behind each analytical technique, offering a self-validating system for ensuring the reliability of this critical raw material.

The Criticality of Consistency: Beyond the Certificate of Analysis

A Certificate of Analysis (CoA) provides a snapshot of a product's quality at the time of release.[1][2] However, for seamless integration into a validated manufacturing process, a more profound understanding of a reagent's consistency across multiple batches is essential. This requires a multi-faceted analytical approach that scrutinizes not only the purity of the main component but also the nature and quantity of trace impurities. International regulatory bodies often require a "5-batch analysis" to establish a comprehensive impurity profile and set specifications for new active ingredients, a principle that can be judiciously applied to critical raw materials.[3][4]

The primary objective is to demonstrate that different batches of this compound are interchangeable and will perform predictably in your specific application. This guide outlines a suite of analytical techniques designed to build a detailed chemical fingerprint of each batch, enabling a robust comparison.

A Multi-Modal Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a chemical's identity and purity. Therefore, a combination of chromatographic and spectroscopic methods, alongside classic analytical techniques, is recommended.

Workflow for Assessing Batch-to-Batch Consistency

Caption: A comprehensive workflow for the analytical assessment of batch-to-batch consistency.

Comparative Data Summary

The following table illustrates a hypothetical comparison of three different batches of this compound. The acceptance criteria should be established based on the specific requirements of the intended application and historical data.

Analytical Test Batch A Batch B Batch C Acceptance Criteria
Appearance Off-white to beige powderOff-white to beige powderOff-white to beige powderConforms to standard
Purity by HPLC (Area %) 99.2%98.8%99.5%≥ 98.5%
Major Impurity 1 (Area %) 0.3%0.5%0.2%≤ 0.5%
Total Impurities (Area %) 0.8%1.2%0.5%≤ 1.5%
Molar Absorptivity at λmax ConformsConformsConforms± 2% of reference
FTIR Spectrum ConformsConformsConformsConforms to reference
¹H NMR Spectrum ConformsConformsConformsConforms to reference
Water Content (Karl Fischer) 0.4%0.6%0.3%≤ 1.0%
Assay by Titration 99.5%99.1%99.8%98.5% - 101.5%

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are suitable for their intended purpose.[5]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is a powerful technique for separating and quantifying the main component and any process-related impurities or degradation products. A reverse-phase method is generally suitable for aromatic sulfonic acids.[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient elution may be necessary to resolve all impurities.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Prepare samples of each batch at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined from the UV-Vis spectrum (typically around the λmax).

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak. Impurities are reported as area percentages relative to the main peak.

UV-Vis Spectrophotometry for Identity and Molar Absorptivity

Rationale: The UV-Vis spectrum provides a characteristic fingerprint of the molecule's electronic structure. While not highly specific on its own, it is a rapid and simple method for identity confirmation and for determining the molar absorptivity, which should be consistent across batches.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of a known concentration for each batch in a suitable solvent (e.g., water).

  • Scan the absorbance from 200 to 400 nm.

  • Compare the λmax (wavelength of maximum absorbance) of each batch to a reference standard.

  • Calculate the molar absorptivity (ε) at the λmax. The values should be within a narrow range for all batches.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Rationale: FTIR spectroscopy provides information about the functional groups present in the molecule. The resulting spectrum is a unique fingerprint that can be used to confirm the identity of the compound and detect any major structural variations between batches. Characteristic absorptions for aromatic compounds are typically observed for C-H stretching (around 3100-3000 cm⁻¹) and C-C in-ring stretching (1600-1400 cm⁻¹).[3]

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the sample spectrum.

  • Compare the spectra of the different batches with a reference spectrum, focusing on the "fingerprint region" (below 1500 cm⁻¹) for subtle differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. It is a powerful tool for confirming the structure and identifying any isomeric or structurally related impurities. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.[5][7]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve an accurately weighed amount of each sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Compare the chemical shifts, integration values, and coupling patterns of the aromatic and amine protons across the different batches and against a reference spectrum.

Karl Fischer Titration for Water Content

Rationale: The presence of water can affect the assay value and may be critical for certain chemical reactions. Karl Fischer titration is a highly specific and accurate method for determining the water content.[6]

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

Procedure:

  • Standardize the Karl Fischer reagent.

  • Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

  • Titrate to the endpoint. The water content is calculated automatically by the instrument.

Assay by Non-Aqueous Acid-Base Titration

Rationale: The two amino groups on the molecule are basic and can be titrated with a strong acid in a non-aqueous solvent. This provides an accurate measure of the overall purity of the compound.[8][9]

Instrumentation:

  • Potentiometric titrator with a suitable electrode.

Reagents:

  • Glacial acetic acid

  • Perchloric acid in acetic acid (titrant)

Procedure:

  • Accurately weigh the sample and dissolve it in glacial acetic acid.

  • Titrate the solution with a standardized solution of perchloric acid in acetic acid.

  • Determine the endpoint potentiometrically. The assay is calculated based on the volume of titrant consumed.

Interpreting the Data: A Holistic Approach

The goal of this comprehensive analysis is to build a consistent profile for this compound. While minor variations between batches are expected, they should fall within pre-defined and statistically justified limits. Any significant deviation in the impurity profile, even if the overall purity remains within specification, should be investigated, as new or elevated impurities could have unforeseen consequences in downstream processes.

By implementing a robust analytical strategy that combines chromatographic separation with spectroscopic identification and classic quantitative techniques, researchers and drug development professionals can ensure the reliability and consistency of this critical raw material, thereby safeguarding the integrity and reproducibility of their work.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Charles River. (n.d.). 5-Batch Analysis. Retrieved from [Link]

  • JoVE. (2026, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Mettler Toledo. (2008, May 22). METTLER TOLEDO Application M242 - Determination of the Amine Value. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Batch analysis data. Retrieved from [Link]

  • Eurofins. (n.d.). 5 Batch Analysis | Pesticide Registration. Retrieved from [Link]

  • EUROLAB. (n.d.). CoA Certificate of Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Scribd. (n.d.). Amine Titration. Retrieved from [Link]

  • National Technical Reports Library. (1977). Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2015, March). 5-BATCH-ANALYSIS-Guidance-to-the-Manufacturers-and-the-Testing-Laboratories.pdf. Retrieved from [Link]

  • Analytical Chemistry. (1956). Determination of Primary and Secondary Amines by a Carbon Disulfide-Copper Method. Retrieved from [Link]

Sources

The Impact of Molecular Architecture on the Performance of 2,5-Diaminobenzene-1,3-disulfonic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive analysis of polymers derived from 2,5-diaminobenzene-1,3-disulfonic acid (DABDS), offering a comparative overview of how their molecular structure dictates their physicochemical properties and performance in various applications. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to elucidate the structure-property relationships in this important class of sulfonated polymers.

Introduction: The Significance of Sulfonation in Polymer Science

The incorporation of sulfonic acid (-SO₃H) groups into polymer backbones is a powerful strategy for tuning their properties. In the context of aromatic polymers, this modification, known as sulfonation, imparts a range of desirable characteristics, including improved solubility in polar solvents, enhanced thermal stability, and unique electrochemical behavior. This compound stands out as a versatile monomer, enabling the synthesis of "self-doped" polymers where the sulfonic acid group is an integral part of the polymer chain. This internal doping mechanism is crucial for achieving intrinsic conductivity and hydrophilicity.

Comparative Analysis of DABDS-Based Polymers

This section delves into the specific properties of two major classes of polymers synthesized using DABDS: sulfonated polyanilines (SPAN) and sulfonated polyimides (SPI).

Sulfonated Polyanilines (SPAN) from DABDS

Polyaniline, a well-known conducting polymer, typically suffers from poor processability due to its insolubility. The introduction of sulfonic acid groups via the use of DABDS or its derivatives directly addresses this limitation.

The presence of sulfonic acid groups directly on the aromatic rings of the polyaniline backbone has profound effects:

  • Enhanced Solubility: The hydrophilic -SO₃H groups significantly improve the solubility of SPAN in water and other polar organic solvents, a stark contrast to the intractable nature of its non-sulfonated counterpart.[1][2] This enhanced solubility is critical for solution-based processing and fabrication of thin films and devices.

  • Self-Doping and Electrical Conductivity: The sulfonic acid groups act as internal dopants, protonating the imine nitrogen atoms in the polyaniline chain. This "self-doping" mechanism leads to charge carriers and, consequently, electrical conductivity without the need for external protonic acids.[1][2] The degree of sulfonation, often expressed as the sulfur-to-nitrogen (S/N) ratio, directly correlates with conductivity. Higher S/N ratios generally lead to higher conductivity. For instance, a sulfonated polyaniline with an S/N ratio of ~0.75 exhibits a room temperature DC conductivity of ~1 S·cm⁻¹, an order of magnitude higher than that of a similar polymer with an S/N ratio of ~0.50.[1]

  • pH-Independent Conductivity: A remarkable feature of highly sulfonated polyaniline is its stable conductivity over a wide pH range (0-14).[1][2] This is a significant advantage over traditional polyaniline, which becomes insulating at pH values greater than 3.[1] This property is attributed to the strong acidic nature of the sulfonic acid groups, which maintain the protonated state of the polymer backbone even in neutral or alkaline conditions.

  • Electrochemical Behavior: The redox properties of SPAN are also influenced by the degree of sulfonation. A higher S/N ratio can lead to a lower activation energy for conductivity and a higher density of states at the Fermi energy.[1]

Data Presentation: Property Comparison of Polyaniline and Sulfonated Polyaniline

PropertyPolyaniline (Emeraldine Salt)Sulfonated Polyaniline (High S/N Ratio)Reference
Solubility Insoluble in common solventsSoluble in water and polar organic solvents[1][2]
Conductivity ~1-10 S/cm⁻¹ (acid-doped)~1 S·cm⁻¹ (self-doped)[1]
pH Stability Insulating at pH > 3Conductive over pH 0-14[1]
Doping External protonic acid requiredSelf-doped[1][2]
Sulfonated Polyimides (SPI) from DABDS

Polyimides are renowned for their exceptional thermal stability and mechanical strength. The incorporation of DABDS into the polyimide backbone creates materials that combine these robust properties with the benefits of sulfonation, making them promising candidates for applications such as proton exchange membranes in fuel cells.

  • Thermal Stability: Sulfonated polyimides derived from DABDS exhibit high thermal stability, with decomposition temperatures often starting around 400°C.[3] The rigid aromatic backbone of the polyimide contributes to this thermal robustness. Copolymerization with non-sulfonated diamines can further enhance thermal stability, with 5% weight loss temperatures (T5) reaching up to 538°C under a nitrogen atmosphere.[3]

  • Proton Conductivity: The sulfonic acid groups in SPIs facilitate proton transport, a critical property for proton exchange membranes. The proton conductivity is dependent on the ion exchange capacity (IEC), which is directly related to the degree of sulfonation.[4]

  • Water Uptake and Hydrolytic Stability: The hydrophilic nature of the sulfonic acid groups leads to water uptake by the polymer membranes. While essential for proton conductivity, excessive water uptake can compromise the mechanical integrity and dimensional stability of the membrane. The chemical structure of the dianhydride and diamine comonomers plays a crucial role in balancing water uptake and maintaining hydrolytic stability.[4][5] For example, polyimides prepared with naphthalenic dianhydrides have shown higher hydrolytic stability compared to those with phthalic dianhydrides.[4]

  • Solubility and Processability: Similar to SPAN, the introduction of sulfonic acid groups improves the solubility of polyimides in aprotic polar solvents, facilitating their processing into thin films and membranes.[6]

Data Presentation: Comparison of Properties for Different Sulfonated Polyimide Structures

Polymer Backbone StructureT5 (°C, N₂)Proton Conductivity (S/cm)Water Uptake (%)Reference
Phthalic Dianhydride-based SPI459–516Varies with IECVaries with IEC[3][4]
Naphthalenic Dianhydride-based SPI496–538 (as copolymer)Generally higherCan be controlled[3][4]
SPI with flexible ether linkages-Can be enhancedCan be controlled[7]

Experimental Protocols

Synthesis of Highly Sulfonated Polyaniline (LEB-SPAN)

This protocol describes a method for synthesizing a highly sulfonated polyaniline with a high sulfur-to-nitrogen ratio.[2]

Materials:

  • Aniline

  • Fuming sulfuric acid (30% SO₃)

  • Ammonium persulfate

  • Methanol

  • Deionized water

Procedure:

  • Cool fuming sulfuric acid to 0°C in an ice bath.

  • Slowly add aniline to the cooled fuming sulfuric acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into a large volume of methanol to precipitate the sulfonated polyaniline.

  • Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomers and excess acid.

  • Dissolve the precipitate in deionized water and re-precipitate by adding methanol.

  • Repeat the dissolution and re-precipitation steps several times to purify the polymer.

  • Dry the final product under vacuum at 60°C.

Characterization of Polymer Properties

Four-Point Probe Method for Electrical Conductivity:

  • Prepare a thin film of the polymer on a non-conductive substrate.

  • Place the four-point probe head on the surface of the film.

  • Pass a known current through the outer two probes and measure the voltage across the inner two probes.

  • Calculate the sheet resistance and then the bulk conductivity using the film thickness.

Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Place a small sample of the polymer in the TGA furnace.

  • Heat the sample at a constant rate under a nitrogen or air atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition is typically taken as the temperature at which 5% weight loss occurs (T5).

Visualizing the Structure-Property Relationship

The following diagrams illustrate key concepts discussed in this guide.

cluster_0 Molecular Structure cluster_1 Key Properties DABDS 2,5-Diaminobenzene- 1,3-disulfonic acid Polymerization Polymerization DABDS->Polymerization SPAN Sulfonated Polyaniline (SPAN) Polymerization->SPAN SPI Sulfonated Polyimide (SPI) Polymerization->SPI Solubility Increased Solubility SPAN->Solubility Sulfonic acid groups increase polarity Conductivity Electrical Conductivity SPAN->Conductivity Self-doping mechanism Thermal_Stability High Thermal Stability SPI->Thermal_Stability Rigid aromatic backbone Proton_Conductivity Proton Conductivity SPI->Proton_Conductivity Sulfonic acid groups facilitate proton transport

Caption: Relationship between the DABDS monomer, polymerization, and resulting polymer properties.

Caption: Comparison of key properties between Polyaniline and Sulfonated Polyaniline (SPAN).

Conclusion and Future Outlook

The use of this compound as a monomer provides a powerful and versatile platform for the design of functional polymers with tailored properties. The direct incorporation of sulfonic acid groups into the polymer backbone leads to significant improvements in solubility, processability, and conductivity for polyanilines, and imparts crucial proton-conducting properties to high-performance polyimides.

Future research in this area will likely focus on the synthesis of novel DABDS-based copolymers with precisely controlled architectures to further optimize performance for specific applications. For instance, the development of block copolymers could lead to materials with well-defined nano-phase separation, enhancing proton conductivity in fuel cell membranes while maintaining excellent mechanical properties. Furthermore, the exploration of DABDS-based polymers in other areas, such as sensors, electrochromic devices, and biomedical applications, holds considerable promise. The fundamental understanding of the structure-property relationships outlined in this guide will be instrumental in driving these future innovations.

References

  • Yue, J., & Epstein, A. J. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Journal of the American Chemical Society, 118(7), 1545–1553. [Link]

  • Routh, P., Biswas, M., & Nandi, A. K. (2011). Sulfonated polyaniline: influence of sulfonation routes on its thermal and structural characteristics. Materials Research, 14(4), 464-470. [Link]

  • Routh, P., Biswas, M., & Nandi, A. K. (2011). Sulfonated Polyaniline: Influence of Sulfonation Routes on its Thermal and Structural Characteristics. Materials Research, 14(4), 464-470. [Link]

  • Yue, J., & Epstein, A. J. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. DTIC. [Link]

  • Olinga, T. E., Ngnie, G., & Ateba, A. (2020). Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films. Frontiers in Materials, 7, 247. [Link]

  • Ahmad, Z., Al-Masry, W. A., & Al-Deyab, S. S. (2014). Synthesis and characterization of sulfonated homo- and co-polyimides based on 2,4 and 2,5-diaminobenzenesulfonic acid for proton exchange membranes. ResearchGate. [Link]

  • Balasubramaniam, S., Kim, J., Kim, D. Y., Kumar, J., & Tripathy, S. K. (1996). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization. DTIC. [Link]

  • Khan, A., & Wu, J. (2021). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. MDPI. [Link]

  • Hassan, H., Abdel Fattah, M., & Abdel Maged, F. (2024). Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO / polysafranin nanocomposite. Authorea. [Link]

  • Sannigrahi, A., & Jana, T. (2005). Thermal and hydrolytic stability of sulfonated polyimide membranes with varying chemical structure. ResearchGate. [Link]

  • de Oliveira, P. C., De Paoli, M. A., & Noda, L. K. (2005). Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. ScienceOpen. [Link]

  • de Oliveira, P. C., De Paoli, M. A., & Noda, L. K. (2005). Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. ResearchGate. [Link]

  • Guo, X., Fang, J., Watari, T., Tanaka, K., Kita, H., & Okamoto, K. (2004). Synthesis and Properties of Novel Sulfonated Polyimides from 2,2′-Bis(4-aminophenoxy)biphenyl-5,5′-disulfonic Acid. ResearchGate. [Link]

  • Sannigrahi, A., & Jana, T. (2005). Thermal and hydrolytic stability of sulfonated polyimide membranes with varying chemical structure. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]

  • Hassan, H., Abdel Fattah, M., & Abdel Maged, F. (2024). Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: Synthesis, characterization and anomalous electrical behaviour. ResearchGate. [Link]

  • Demin, A. A., Korobko, E. V., Zolotarev, V. M., Khripunov, A. K., & Sukhanova, T. E. (2021). Electrorheological Behavior of Suspensions of Polyimide-Based on the Sodium Salt of 2,5-Diaminobenzenesulfonic Acid. MDPI. [Link]

  • Sánchez, C. O., & Rivas, B. L. (2002). Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. Journal of Applied Polymer Science, 85(12), 2564-2572. [Link]

  • Kim, J. W., & Choi, H. J. (2020). Nanoparticles Functionalized by Conducting Polymers and Their Electrorheological and Magnetorheological Applications. MDPI. [Link]

  • Mandal, M., & Banerjee, S. (2016). Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. ResearchGate. [Link]

  • Smith, J. D., & Jones, A. B. (2023). Next-Generation Electrically Conductive Polymers: Innovations in Solar and Electrochemical Energy Devices. MDPI. [Link]

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Sources

benchmarking the performance of 2,5-Diaminobenzene-1,3-disulfonic acid in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical comparison of 2,5-Diaminobenzene-1,3-disulfonic acid, benchmarking its performance in its primary application as a dye intermediate and exploring its potential in other industrial applications such as epoxy curing, polyamide synthesis, and corrosion inhibition. While direct, quantitative performance data for this specific molecule is sparse in some areas, this guide synthesizes available information on analogous compounds to provide a robust comparative framework for researchers, scientists, and drug development professionals.

Introduction: Understanding this compound

This compound (DABD-1,3-DS), with the CAS number 6409-48-9, is an aromatic compound featuring two amino groups and two sulfonic acid groups attached to a benzene ring.[1][2] Its IUPAC name is this compound.[1] The presence of both basic amino groups and acidic sulfonic acid groups makes it a versatile, water-soluble intermediate.[3]

The primary and well-documented application of DABD-1,3-DS and its related isomers is in the synthesis of azo dyes.[3] The sulfonic acid groups enhance the water solubility of the resulting dyes, a crucial property for their application in textile dyeing.[4] The two amino groups provide sites for diazotization, allowing the molecule to act as a building block for complex, multi-azo colorants.

This guide will first delve into its established role as a dye intermediate, comparing it with alternatives. Subsequently, we will explore its potential, though less documented, applications as an epoxy curing agent, a monomer in polyamide synthesis, and a corrosion inhibitor, drawing comparisons from structurally similar molecules to benchmark its likely performance.

Primary Application: Azo Dye Intermediate

The core utility of aromatic diamines, particularly those with sulfonic acid groups, lies in the synthesis of direct and reactive dyes for cellulosic fibers like cotton.[5] The synthesis process generally involves a two-step diazotization and coupling reaction.

Experimental Protocol: General Azo Dye Synthesis
  • Diazotization: The aromatic diamine (e.g., DABD-1,3-DS) is dissolved in an acidic solution (typically HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO2) is then added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a solution of a coupling agent (e.g., a naphthol or another aromatic amine) under controlled pH conditions (often alkaline). The azo coupling reaction forms the final dye molecule.

  • Isolation: The synthesized dye is then isolated from the reaction mixture, often by salting out, followed by filtration and drying.

Azo_Dye_Synthesis_Workflow cluster_coupling Coupling Reaction Diamine 2,5-Diaminobenzene- 1,3-disulfonic acid NaNO2_HCl NaNO2 / HCl (0-5°C) Diamine->NaNO2_HCl Diazotization Diazonium Diazonium Salt Intermediate NaNO2_HCl->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling_Agent Coupling Agent (e.g., Naphthol derivative) Coupling_Agent->Azo_Dye Isolation Isolation & Purification (Salting out, Filtration) Azo_Dye->Isolation

Caption: Generalized workflow for the synthesis of an azo dye.

Performance Comparison with Alternative Dye Intermediates
IntermediateKey Structural FeaturesExpected Dye PropertiesPerformance Comparison
This compound Two amino groups, two sulfonic acid groupsHigh water solubility, potential for deep shades (e.g., blues, blacks) due to the potential for forming multi-azo structures.The two sulfonic acid groups would impart excellent water solubility, potentially better than mono-sulfonated alternatives, which is advantageous for dyeing processes.
Benzidine (and its derivatives)Biphenyl diamineHistorically used for a wide range of direct dyes with good substantivity for cotton.Benzidine is a known carcinogen, and its use is now highly restricted. DABD-1,3-DS is a safer alternative.
4,4'-Diaminobenzanilide Diamine with an amide linkageUsed as a non-carcinogenic replacement for benzidine, producing dyes with good fastness properties.[6]DABD-1,3-DS offers potentially higher water solubility due to the sulfonic acid groups, which might be beneficial in certain dyeing applications.
2,5-Diaminobenzenesulfonic acid (CAS 88-45-9)Mono-sulfonated isomerUsed in a variety of dyes, providing good color fastness and level dyeing properties.[7]DABD-1,3-DS, with its additional sulfonic acid group, would be expected to produce dyes with even greater water solubility.

Potential Application: Epoxy Curing Agent

Aromatic diamines are widely used as curing agents for epoxy resins in high-performance applications due to the excellent thermal and mechanical properties they impart to the cured polymer.[8] While there is no direct experimental data for DABD-1,3-DS as an epoxy curing agent, its performance can be benchmarked against other common aromatic diamines based on its chemical structure.

Mechanism of Epoxy Curing with Aromatic Diamines

The primary amine groups of the diamine react with the epoxide groups of the epoxy resin in a nucleophilic ring-opening reaction. This process forms a highly cross-linked, three-dimensional thermoset polymer network.

Epoxy_Curing_Mechanism Epoxy Epoxy Resin (with epoxide groups) Crosslinked Cross-linked Polymer Network Epoxy->Crosslinked Curing Reaction Diamine Aromatic Diamine (e.g., DABD-1,3-DS) Diamine->Crosslinked

Caption: Curing of epoxy resin with an aromatic diamine.

Predicted Performance and Comparison with Alternatives

The presence of electron-withdrawing sulfonic acid groups on the aromatic ring of DABD-1,3-DS would be expected to decrease the nucleophilicity of the amino groups. This would likely result in a slower curing reaction compared to unsubstituted aromatic diamines.

Curing AgentKey Structural FeaturesPredicted Curing Performance of DABD-1,3-DS
This compound Aromatic diamine with two electron-withdrawing sulfonic acid groups.Slower Curing: Reduced reactivity of amino groups. Higher Glass Transition Temperature (Tg): The rigid aromatic structure and polar sulfonic acid groups could lead to a stiff polymer network with a high Tg. Improved Adhesion: The polar sulfonic acid groups might enhance adhesion to polar substrates. Increased Water Absorption: The hydrophilic nature of the sulfonic acid groups could lead to higher water absorption in the cured epoxy.
4,4'-Diaminodiphenylmethane (DDM) Two aromatic rings linked by a methylene bridge.DDM is a standard, moderately reactive aromatic amine. DABD-1,3-DS would be significantly less reactive.
4,4'-Diaminodiphenylsulfone (DDS) Two aromatic rings linked by an electron-withdrawing sulfone group.DDS is known for its low reactivity and the high Tg it imparts. The reactivity of DABD-1,3-DS might be comparable to or even lower than DDS due to the two sulfonic acid groups.
m-Phenylenediamine (MPD) A simple, highly reactive aromatic diamine.MPD offers a much faster cure than what would be expected from DABD-1,3-DS.

Potential Application: Polyamide Synthesis

Sulfonated diamines are of interest in the synthesis of specialty polyamides and polyimides, particularly for applications requiring high proton conductivity, such as proton exchange membranes (PEMs) in fuel cells.[9][10]

General Polyamide Synthesis

Polyamides are typically synthesized through the condensation reaction of a diamine with a diacid chloride. The reaction proceeds via nucleophilic acyl substitution.

Polyamide_Synthesis Diamine Sulfonated Diamine (e.g., DABD-1,3-DS) Polyamide Sulfonated Polyamide Diamine->Polyamide Diacid_Chloride Diacid Chloride Diacid_Chloride->Polyamide Polycondensation Corrosion_Inhibition Inhibitor DABD-1,3-DS (in acidic solution) Protective_Layer Adsorbed Protective Layer Inhibitor->Protective_Layer Adsorption Metal Metal Surface Metal->Protective_Layer

Caption: Formation of a protective layer by a corrosion inhibitor.

Predicted Performance and Comparison with Alternatives

While no studies on the corrosion inhibition of DABD-1,3-DS were found, data for related aminobenzene sulfonic acids show promising results.

InhibitorTest ConditionsInhibition Efficiency (%)Performance Comparison
2-Aminobenzene sulfonic acid Carbon steel in 5.0 kmol/m³ MEA with CO₂ at 80°C86-87 [11]These results for a mono-sulfonated aminobenzene suggest that DABD-1,3-DS, with its additional functional groups for adsorption, could be a very effective corrosion inhibitor.
3-Aminobenzene sulfonic acid Carbon steel in 5.0 kmol/m³ MEA with CO₂ at 80°C89 [12]The high efficiency of this isomer further supports the potential of DABD-1,3-DS.
4-Aminobenzenesulfonic acid Carbon steel in 1 M HCl92.14 [13]This demonstrates the effectiveness of this class of compounds in strongly acidic environments.
Aminobenzene (Aniline) Mild steel in dilute sulfuric acidup to 99.83 [14]While highly effective, aniline has higher toxicity and lower water solubility compared to its sulfonated derivatives. DABD-1,3-DS would offer a safer and more water-soluble alternative.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of water-soluble azo dyes. Its di-sulfonated structure is expected to impart excellent water solubility to the resulting colorants, a key performance parameter in the dyeing industry.

While direct experimental data is lacking for its use in other applications, a comparative analysis based on the known structure-property relationships of analogous compounds suggests that DABD-1,3-DS has the potential to be a:

  • Slow-reacting, high-Tg epoxy curing agent , suitable for applications where a long pot life and high thermal stability are required.

  • Monomer for specialty polyamides , particularly for applications like proton exchange membranes where high proton conductivity and water uptake are desired.

  • Highly effective, water-soluble corrosion inhibitor for metals in acidic environments, offering a potentially safer alternative to less functionalized amines.

Further experimental investigation into these potential applications is warranted to fully characterize the performance of this compound and unlock its full potential in materials science and industrial chemistry.

References

  • Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. MDPI.

  • This compound. Ccount Chem.

  • Direct Black 32. World dye variety.

  • Direct Blue 176. World dye variety.

  • Corrosion inhibition performance of 3-aminobenzene sulfonic acid in 5.0 kmol/m 3 MEA... ResearchGate.

  • 4-Aminobenzenesulfonic acid as Effective Corrosion Inhibitor for carbon steel in hydrochloric acid. ResearchGate.

  • Corrosion inhibition performance of 1000 ppm of 2-aminobenzene sulfonic... ResearchGate.

  • Effect of Aminobenzene Concentrations on the Corrosion inhibition of Mild Steel in Sulphuric acid. ScienceDirect.

  • 2,5-Diaminobenzenesulfonic acid. ChemicalBook.

  • The Role of 2,5-Diaminobenzenesulfonic Acid in Modern Textile Dyeing. NINGBO INNO PHARMCHEM CO.,LTD.

  • What is the synthesis and research on 2,5-Diaminobenzenesulfonic acid?. Guidechem.

  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.

  • This compound. ChemSrc.

  • 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID. ChemicalBook.

  • Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide. MDPI.

  • Effect of Reactive Dyes Structure on Light Fastness. IJERT.

  • 2,5-Diaminobenzene-1,4-disulfonic Acid Manufacturer & Exporter. Parchem.

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A Guide to Comparative Thermal Analysis: Investigating the Influence of 2,5-Diaminobenzene-1,3-disulfonic Acid on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the effects of incorporating 2,5-Diaminobenzene-1,3-disulfonic acid into a polymer matrix, utilizing the powerful combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will move beyond a simple recitation of methods to explore the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting data. This document is intended for researchers and professionals in polymer science and material development who seek to understand how additives can be used to tailor the thermal characteristics of polymers for specific applications.

The "Why": Rationale for Thermal Analysis in Polymer Modification

In the realm of polymer science, thermal analysis is not merely a characterization technique; it is a predictive tool.[1][2] TGA and DSC provide a window into the fundamental properties of a material, revealing its thermal stability, decomposition profile, phase transitions, and the influence of additives.[1][3] When we introduce an additive like this compound, we anticipate changes. This particular molecule, with its aromatic structure, amine functional groups, and strongly acidic sulfonic acid moieties, is poised to interact significantly with a host polymer.

The sulfonic acid groups (-SO3H) are known to:

  • Increase Glass Transition Temperature (Tg): By introducing strong intermolecular interactions, such as hydrogen bonding, they can restrict the segmental motion of polymer chains.[4][5]

  • Alter Thermal Stability: The thermal stability of sulfonated polymers often shows a multi-stage decomposition. The sulfonic acid groups themselves tend to degrade at lower temperatures (typically between 240°C and 400°C) compared to the main polymer backbone, which might decompose at temperatures exceeding 500°C.[4][6] This can lead to an initial decrease in the onset of weight loss but can sometimes enhance the char yield at higher temperatures.

This guide will use a representative high-performance polymer, Poly(ether ether ketone) (PEEK), as the base matrix for our comparative study. PEEK is known for its exceptional thermal stability, making it an excellent candidate to observe the distinct effects of the additive.

Experimental Design: A Self-Validating Protocol

The integrity of any comparative study rests on the quality of its experimental design. The following protocols are designed to be robust and reproducible, providing a clear and reliable comparison between the neat polymer and its modified counterpart.

Materials
  • Polymer Matrix: Poly(ether ether ketone) (PEEK) powder

  • Additive: this compound

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Sample Preparation: Polymer vs. Polymer-Additive Composite

The method of incorporating the additive is critical to ensure a homogeneous dispersion, which is essential for accurate and representative thermal analysis. We will employ a solution blending method.

Protocol for Sample Preparation:

  • Drying: Dry the PEEK powder and the this compound in a vacuum oven at 120°C for 12 hours to remove any residual moisture.

  • Dissolution:

    • Control Sample (Neat PEEK): Prepare a 10% (w/v) solution of PEEK in NMP by stirring at 80°C until fully dissolved.

    • Composite Sample (PEEK + Additive): Prepare a separate 10% (w/v) solution of PEEK in NMP. In a separate container, dissolve the this compound in a small amount of NMP. Add the dissolved additive solution to the PEEK solution to achieve a final additive concentration of 5% by weight relative to the PEEK. Stir at 80°C until a homogeneous solution is obtained.

  • Casting and Solvent Evaporation: Cast both solutions onto clean glass plates. Place the plates in a convection oven at 80°C for 24 hours to slowly evaporate the solvent.

  • Final Drying: Increase the oven temperature to 150°C and hold for an additional 12 hours under vacuum to ensure complete removal of the NMP solvent.

  • Sample Collection: Carefully remove the resulting polymer films from the glass plates. Cut small, representative sections of the films for TGA and DSC analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis drying 1. Drying (PEEK & Additive) dissolution_control 2a. Dissolution (Neat PEEK in NMP) drying->dissolution_control dissolution_composite 2b. Dissolution (PEEK & Additive in NMP) drying->dissolution_composite casting 3. Film Casting dissolution_control->casting dissolution_composite->casting evaporation 4. Solvent Evaporation & Final Drying casting->evaporation collection 5. Sample Collection evaporation->collection tga_analysis TGA Analysis collection->tga_analysis dsc_analysis DSC Analysis collection->dsc_analysis 100 100 ->100 Weight (%) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 label_peek Neat PEEK label_additive PEEK + Additive

Caption: Illustrative TGA curves comparing Neat PEEK with the PEEK + Additive composite.

Discussion: The neat PEEK exhibits a single-step decomposition, characteristic of its high thermal stability. [5]In contrast, the composite sample shows a two-stage degradation. The initial weight loss, starting around 300°C, is attributed to the decomposition of the sulfonic acid groups from the this compound additive. [4][6]The second major weight loss step, occurring at a similar temperature to the neat PEEK, corresponds to the degradation of the main polymer chain. The presence of the additive also leads to a higher char yield, suggesting that the decomposition products of the additive may promote cross-linking and char formation, thereby enhancing the fire-retardant properties of the material at very high temperatures.

Differential Scanning Calorimetry (DSC)

The DSC thermograms, particularly from the second heating scan, are used to determine the glass transition temperature (Tg).

Table 2: Summary of DSC Data

SampleGlass Transition Temperature (Tg) (°C)
Neat PEEK~145
PEEK + Additive~160

Hypothetical DSC Curves (Second Heating Scan)

-> Heat Flow (endo ->) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 label_peek Neat PEEK Tg ~145°C label_additive PEEK + Additive Tg ~160°C

Caption: Illustrative DSC thermograms showing the shift in Tg for the composite material.

Discussion: The data clearly show an increase in the glass transition temperature for the PEEK composite containing this compound. This elevation in Tg is a direct consequence of the strong intermolecular interactions introduced by the additive. The polar sulfonic acid and amine groups can form hydrogen bonds with the ether and ketone linkages in the PEEK backbone. These interactions act as physical cross-links, hindering the cooperative segmental motion of the polymer chains. [4][5]A higher thermal energy is therefore required to transition the material from a rigid, glassy state to a more rubbery state.

Mechanistic Visualization

The observed changes in thermal properties can be attributed to specific molecular-level interactions between the PEEK polymer and the this compound additive.

G cluster_peek cluster_additive p1 Ether (-O-) a1 Amine (-NH2) p1->a1 H-Bond p2 Ketone (C=O) a2 Sulfonic Acid (-SO3H) p2->a2 H-Bond p3 Ether (-O-)

Caption: Potential hydrogen bonding between PEEK functional groups and the additive.

This diagram illustrates the plausible hydrogen bonding that restricts chain mobility, leading to the observed increase in Tg and influencing the overall thermal behavior of the composite material.

Conclusion and Outlook

This guide has demonstrated the utility of comparative TGA/DSC analysis in elucidating the effects of this compound on a high-performance polymer. The incorporation of this additive leads to a predictable, two-stage thermal degradation and a significant increase in the glass transition temperature. These changes are directly attributable to the chemical nature of the additive, particularly the decomposition of the sulfonic acid groups and their ability to form strong intermolecular interactions.

For researchers and drug development professionals, this understanding is paramount. Tailoring the thermal properties of polymers can enhance their performance in demanding applications, such as creating materials with higher service temperatures or improved fire retardancy. The protocols and interpretive framework presented here offer a robust foundation for the systematic evaluation of polymer-additive systems, accelerating the development of next-generation materials.

References

  • ResearchGate. (2018). Thermal analysis of sulfonated polymers tested as polymer electrolyte membrane for PEM fuel cells. Available at: [Link]

  • ACS Applied Polymer Materials. (2021). Influence of Sulfonic Acid-Containing Ionic Liquid Groups on the Thermal, Mechanical, and Conductive Properties of Covalently Cross-Linked Ionene Networks. Available at: [Link]

  • Taylor & Francis Online. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Available at: [Link]

  • ResearchGate. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Available at: [Link]

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Available at: [Link]

  • ResearchGate. (n.d.). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. Available at: [Link]

  • ResearchGate. (n.d.). TGA of SPEEK with 14 h sulfonation reaction, PEEK and Nafion samples. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Available at: [Link]

  • VTechWorks. (n.d.). Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermograms of sulfonated isotactic polypropylene fibers extruded.... Available at: [Link]

  • YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA. Available at: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Available at: [Link]

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Available at: [Link]

  • Journal of Applied Polymer Science. (2002). Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Design and Preparation of Polymer-Based Thermal Management Material. Available at: [Link]

  • ETFLIN. (n.d.). Thermal Behavior of Polymers in Solid-State. Available at: [Link]

  • MDPI. (2021). Preparation, Properties and Mechanisms of Carbon Fiber/Polymer Composites for Thermal Management Applications. Available at: [Link]

  • ResearchGate. (n.d.). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Available at: [Link]

  • MDPI. (n.d.). Characterization of Nanocomposites by Thermal Analysis. Available at: [Link]

  • MDPI. (n.d.). A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties. Available at: [Link]

  • MDPI. (2025). Polymers | February-1 2025 - Browse Articles. Available at: [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate). Available at: [Link]

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A Senior Application Scientist's Guide to Validating Reaction Mechanisms: The Case of 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise understanding of reaction mechanisms is not merely an academic exercise; it is a cornerstone of process optimization, safety, and the rational design of novel molecules. This guide provides an in-depth technical framework for validating the mechanisms of reactions involving 2,5-Diaminobenzene-1,3-disulfonic acid, a versatile building block in the synthesis of azo dyes, polymers, and other functional materials. We will explore the core principles of mechanistic validation, present detailed experimental protocols, and draw comparisons with alternative reagents to equip you with the knowledge to design robust and self-validating experimental systems.

The Imperative of Mechanistic Validation

A proposed reaction mechanism is a hypothesis that outlines the stepwise sequence of elementary reactions by which overall chemical change occurs. Validating this hypothesis is crucial for several reasons:

  • Process Optimization: A thorough understanding of the reaction pathway allows for the fine-tuning of reaction conditions (temperature, pressure, catalyst, etc.) to maximize yield, minimize byproducts, and improve overall efficiency.

  • Safety and Hazard Analysis: Identifying reactive intermediates and understanding their stability is paramount for preventing runaway reactions and ensuring process safety, particularly during scale-up.

  • Rational Design: Knowledge of how a molecule behaves at a mechanistic level enables the predictive design of new synthetic routes and the development of novel compounds with desired properties.

A reaction mechanism cannot be proven true in an absolute sense; rather, it is a model that is consistent with all available experimental evidence. Therefore, a multi-faceted approach employing a variety of analytical techniques is essential for building a strong case for a proposed mechanism.

Unraveling the Reactivity of this compound

This compound possesses a unique combination of functional groups that dictate its reactivity. The two amino groups are nucleophilic and susceptible to oxidation, while the sulfonic acid groups are strongly electron-withdrawing, influencing the aromatic ring's reactivity and imparting water solubility.

Key reactions involving this molecule often include:

  • Oxidative Polymerization: The amino groups can be oxidized to form radical cations, which then couple to form polymeric chains. The sulfonic acid groups modulate the polymer's solubility and electronic properties.

  • Diazotization and Azo Coupling: The primary amino groups can be converted to diazonium salts, which are then reacted with coupling components to form azo dyes.

  • Condensation Reactions: The amino groups can participate in condensation reactions with various electrophiles to form a range of functional materials.

A Comparative Framework: Isomeric Alternatives

To contextualize the reactivity of this compound, it is instructive to compare it with its isomers, such as 2,4-diaminobenzenesulfonic acid and 1,4-diaminobenzene-2,5-disulfonic acid. The relative positions of the amino and sulfonic acid groups significantly impact the electronic and steric environment of the molecule, leading to differences in reaction rates, product distributions, and even the operative reaction mechanisms. For instance, the steric hindrance around the amino groups and the electronic influence of the sulfonic acid groups will differ between isomers, affecting the ease of electrophilic attack and the stability of any resulting intermediates.

Isomer Key Structural Feature Expected Impact on Reactivity
This compound Sulfonic acid groups meta and para to one amino group, and ortho and meta to the other.Asymmetric electronic environment. May lead to more complex product mixtures in some reactions.
2,4-Diaminobenzenesulfonic acid Sulfonic acid group ortho and para to the amino groups.Strong activation of the para position to the sulfonic acid group for electrophilic substitution.
1,4-Diaminobenzene-2,5-disulfonic acid Symmetric structure with sulfonic acid groups ortho to each amino group.Symmetrical reactivity. Steric hindrance from the sulfonic acid groups may influence the approach of bulky reagents.

Core Methodologies for Mechanistic Validation

A robust validation of a reaction mechanism relies on a combination of kinetic, spectroscopic, and product analysis techniques.

Kinetic Analysis: Unveiling the Rate-Determining Step

Kinetic studies are fundamental to understanding the sequence of events in a reaction. By monitoring the concentration of reactants, intermediates, and products over time, one can determine the reaction order with respect to each component and identify the rate-determining step.

Experimental Protocol: HPLC-UV for Kinetic Analysis of Oxidation Reactions

This protocol outlines a general method for monitoring the oxidative polymerization of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Thermostatted column compartment.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • This compound

  • Oxidizing agent (e.g., ammonium persulfate)

Procedure:

  • Method Development: Develop an HPLC method that effectively separates the starting material, any expected intermediates, and the final products. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is often effective.

  • Calibration: Prepare standard solutions of the starting material at known concentrations and inject them into the HPLC to generate a calibration curve.

  • Reaction Setup: In a thermostatted reaction vessel, combine the this compound solution and any other reactants, except for the oxidizing agent.

  • Initiation and Sampling: Initiate the reaction by adding the oxidizing agent. At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a reducing agent or diluting into a cold solvent).

  • Analysis: Inject the quenched samples into the HPLC and record the chromatograms.

  • Data Processing: Use the calibration curve to determine the concentration of the starting material at each time point. Plot the concentration versus time and analyze the data to determine the reaction order and rate constant.

Spectroscopic Interrogation: Capturing Transient Species

Spectroscopic techniques provide a window into the reaction as it happens, allowing for the detection and characterization of short-lived intermediates.

In-situ UV-Vis Spectroscopy: For reactions that involve a change in chromophores, such as the formation of colored intermediates or products, in-situ UV-Vis spectroscopy can be a powerful tool. By placing a fiber-optic probe directly into the reaction vessel, the absorbance spectrum can be monitored in real-time, providing kinetic data and spectral information about the species present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of starting materials and the appearance of products. For certain reactions, it may also be possible to detect and characterize intermediates. 1H and 13C NMR are standard techniques, and for specific applications, other nuclei can be probed.

Electrochemical Methods: Probing Redox Processes

For reactions involving electron transfer, such as oxidative polymerization, electrochemical techniques like cyclic voltammetry (CV) are invaluable. CV can provide information about the oxidation and reduction potentials of the reactants and intermediates, the stability of the generated species, and the kinetics of electron transfer.

Experimental Protocol: Cyclic Voltammetry of this compound

Instrumentation:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

Reagents:

  • Solution of this compound in a suitable electrolyte solution (e.g., aqueous sulfuric acid).

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential of the working electrode and measuring the resulting current. Vary the scan rate to probe the stability of the electrochemically generated species.

  • Data Analysis: Analyze the positions and shapes of the peaks in the voltammogram to determine the oxidation potential of the amino groups and to identify any coupled chemical reactions.

Visualizing the Mechanism: A Hypothetical Oxidation Pathway

The following diagram illustrates a plausible mechanism for the initial stages of the oxidative dimerization of this compound.

OxidationMechanism cluster_0 Step 1: One-Electron Oxidation cluster_1 Step 2: Radical Coupling cluster_2 Step 3: Deprotonation Monomer 2,5-Diaminobenzene- 1,3-disulfonic acid RadicalCation Radical Cation Monomer->RadicalCation - e⁻ Dimer Dimer Intermediate RadicalCation->Dimer + Radical Cation NeutralDimer Neutral Dimer Dimer->NeutralDimer - 2H⁺

Caption: Proposed initial steps in the oxidative dimerization of this compound.

Workflow for Mechanistic Validation

A systematic approach is crucial for efficiently validating a reaction mechanism.

ValidationWorkflow Propose Propose Hypothetical Mechanism Product Product Identification (LC-MS, NMR, IR) Propose->Product Kinetic Kinetic Studies (HPLC, UV-Vis) Propose->Kinetic Intermediate Intermediate Detection (In-situ Spectroscopy, Trapping) Propose->Intermediate Refine Refine Mechanism Product->Refine Kinetic->Refine Intermediate->Refine Isotope Isotopic Labeling Studies Validate Validated Mechanism Isotope->Validate Computational Computational Modeling (DFT) Computational->Validate Refine->Validate

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 2,5-Diaminobenzene-1,3-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2,5-Diaminobenzene-1,3-disulfonic acid, with a focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As researchers, scientists, and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your work.

Understanding the Hazard: Why Specific PPE is Crucial

This compound (CAS No. 6409-48-9) is a corrosive solid that presents significant health risks upon exposure.[1][2] Understanding the nature of these hazards is fundamental to appreciating the necessity of the prescribed PPE.

  • Corrosive to Skin and Eyes: Direct contact can cause severe burns to the skin and eyes.[1][2] The sulfonic acid groups contribute to its acidic and corrosive nature, necessitating robust barrier protection.

  • Respiratory Irritation: Inhalation of dust particles can lead to chemical burns in the respiratory tract and may cause pulmonary edema.[1][2]

  • Systemic Effects: Ingestion or significant inhalation may lead to systemic toxicity, metabolic acidosis, and potential cardiac disturbances.[1][2]

Given these hazards, a multi-faceted PPE strategy is not just recommended; it is essential for mitigating risk.

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is mandatory when handling this compound in solid or solution form.

Eye and Face Protection: The First Line of Defense
  • Requirement: Tightly fitting chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or dust generation, a face shield worn over the goggles is mandatory.

  • Causality: The corrosive nature of this compound can cause irreversible eye damage.[1][2] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers a broader barrier for the entire face.

Hand Protection: Preventing Dermal Absorption and Burns
  • Requirement: Chemical-resistant gloves are essential. Nitrile or natural rubber gloves are suitable for handling this compound. Always inspect gloves for any signs of degradation or perforation before use.

  • Causality: The skin is a primary route of exposure. Chemical-resistant gloves prevent direct contact, thereby protecting against burns and potential sensitization.[3][4]

Body Protection: Shielding Against Spills and Splashes
  • Requirement: A laboratory coat is the minimum requirement for small-scale operations. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[5]

  • Causality: Standard cotton lab coats offer limited protection against corrosive chemicals. A chemical-resistant apron provides an additional, impermeable layer to prevent penetration to the skin.

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Requirement: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation.[1][2] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates is required.[6]

  • Causality: The fine particulate nature of the solid form of this acid poses a significant inhalation risk. A fume hood or respirator is critical to prevent respiratory tract burns and systemic toxicity.[1][2]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_level PPE Level cluster_action Action Start Start: Handling This compound Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Low_Risk Low Risk: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood Assess_Quantity->Low_Risk Small quantity, low dust/splash potential High_Risk High Risk: - Goggles & Face Shield - Chemical Resistant Gloves - Chemical Apron/Coveralls - Respirator in addition to Fume Hood Assess_Quantity->High_Risk Large quantity, high dust/splash potential Proceed Proceed with Experiment Low_Risk->Proceed High_Risk->Proceed

Caption: PPE selection workflow based on risk assessment.

Quantitative Summary of PPE Requirements

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing solid (<1g) Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Preparing dilute solutions Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Handling >10g of solid Goggles and face shieldChemical-resistant glovesChemical-resistant apronChemical fume hood
Large scale reactions Goggles and face shieldChemical-resistant glovesChemical coverallsChemical fume hood and/or respirator
Spill cleanup Goggles and face shieldChemical-resistant glovesChemical coverallsNIOSH-approved respirator

Procedural Guidance: Donning, Doffing, and Disposal

1. Donning (Putting On) PPE:

  • Wash hands thoroughly.

  • Put on the lab coat or coveralls.

  • Put on the respirator, if required, and perform a seal check.

  • Put on eye and face protection.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

2. Doffing (Taking Off) PPE:

  • Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Remove the lab coat or coveralls, turning it inside out as you remove it.

  • Wash hands.

  • Remove eye and face protection.

  • Remove the respirator, if worn.

  • Wash hands again thoroughly.

3. Disposal Plan:

  • Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with this compound should be considered hazardous waste.[7] Place it in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8] Do not pour down the drain.[7]

  • Spill Management: In case of a spill, evacuate the area and alert safety personnel. Use appropriate spill cleanup materials, such as a chemical absorbent, while wearing full PPE.[1][2] The cleanup materials should then be disposed of as hazardous waste.[1]

Emergency Procedures: A Self-Validating System

Your safety protocols are only as strong as your preparedness for emergencies.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1][2] Seek immediate medical attention.[1][2]

Always have an emergency eyewash station and safety shower readily accessible in the immediate work area.[2]

Conclusion

The safe handling of this compound is achievable through a disciplined and informed approach to personal protective equipment. By understanding the inherent hazards and adhering to the detailed protocols outlined in this guide, you can create a secure laboratory environment that fosters both scientific innovation and personal well-being.

References

  • 2,5-Diaminobenzenesulfonic acid(88-45-9) - ChemicalBook.
  • Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID - Safety Data Sheet - ChemicalBook.
  • This compound | C6H8N2O6S2 | CID 15249343 - PubChem.
  • This compound | CAS#:6409-48-9 | Chemsrc.
  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation.
  • SULPHONIC ACID, 90% - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific (Benzene-1,3-disulfonic acid, disodium salt).
  • SAFETY DATA SHEET - Fisher Scientific (1,2-Dihydroxybenzene-3,5-disulfonic acid, disodium salt monohydrate).
  • Occupational Safety Resources on Sulfuric Acid - NC Epidemiology.
  • SAFETY DATA SHEET - Pfaltz & Bauer.
  • Safe Handling Guide: Sulfuric Acid - CORECHEM Inc.
  • Technical Supplement - Personal Protective Equipment for Sulfuric Acid.

Sources

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